molecular formula C6H11NO B1354036 (S)-(+)-2,2-Dimethylcyclopropanecarboxamide CAS No. 75885-58-4

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Cat. No.: B1354036
CAS No.: 75885-58-4
M. Wt: 113.16 g/mol
InChI Key: YBZQRYWKYBZZNT-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-2,2-Dimethylcyclopropanecarboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-2,2-dimethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZQRYWKYBZZNT-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75885-58-4
Record name (+)-2,2-Dimethylcyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75885-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2,2-Dimethylcyclopropanecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075885584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2,2-dimethylcyclopropanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a chiral fine chemical intermediate of significant interest, primarily recognized for its crucial role in the synthesis of the renal dehydropeptidase-I inhibitor, Cilastatin. This document provides a comprehensive overview of its chemical and physical properties, detailed spectral analyses, and established experimental protocols for its synthesis and purification. Furthermore, its stability, solubility, and known biological significance are discussed to provide a thorough resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure consists of a dimethyl-substituted cyclopropane ring attached to a carboxamide group, with the stereochemistry designated as (S) at the chiral center. This specific chirality is essential for its biological applications.

PropertyValueReference(s)
Molecular Formula C₆H₁₁NO[1][2]
Molecular Weight 113.16 g/mol [1][2]
CAS Number 75885-58-4[1]
Appearance White to off-white crystalline powder[1]
Melting Point 135-137 °C[1][2]
Optical Rotation [α]²⁰/D +82° (c=1 in methanol)[2]
pKa 16.61 ± 0.40 (Predicted)[1]
Boiling Point 203 - 204 °C[1]
Density 1 g/cm³[1]
Flash Point 89.933 °C[1]
Vapor Pressure 0.088 mmHg at 25°C[1]

Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

While a full spectrum is not publicly available, the proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the cyclopropyl protons, and the amide protons. The asymmetry of the molecule would lead to complex splitting patterns for the cyclopropyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides evidence for the six carbon atoms in the molecule, including the two methyl groups, the three carbons of the cyclopropane ring, and the carbonyl carbon of the amide group.[3]

Mass Spectrometry

The mass spectrum of the racemic 2,2-dimethylcyclopropanecarboxamide shows a molecular ion peak (M+) at m/z 113.[4] The fragmentation pattern would likely involve cleavage of the amide group and opening of the cyclopropane ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is characterized by absorption bands typical for a primary amide.

Wavenumber (cm⁻¹)Assignment
~3400-3250N-H stretching (primary amide)
~3000-2850C-H stretching (aliphatic)
~1690-1630C=O stretching (amide I band)
~1650-1580N-H bending (amide II band)

Experimental Protocols

Synthesis

This compound is primarily synthesized from its corresponding carboxylic acid, (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid. Several synthetic strategies have been developed, including chemical resolution and biocatalytic methods.[5]

General Chemical Synthesis Workflow:

Caption: Chemical Synthesis of this compound.

A common laboratory-scale synthesis involves the following steps[6]:

  • Resolution of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid: The racemic acid is reacted with a chiral resolving agent, such as L-(-)-menthol, to form diastereomeric esters.

  • Separation of Diastereomers: The diastereomeric esters are separated by fractional crystallization.

  • Hydrolysis: The desired diastereomer is hydrolyzed to yield enantiomerically pure (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.

  • Amidation: The purified carboxylic acid is then converted to the corresponding amide. This is typically achieved by first forming the acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia.

Biocatalytic methods, employing specific enzymes, offer a more stereoselective and environmentally friendly alternative to chemical resolution.[5][7]

Purification

Purification of this compound is commonly achieved through recrystallization. Hot water has been reported as a suitable solvent for this purpose.[8]

General Recrystallization Protocol:

Caption: Recrystallization of this compound.

For higher purity, chromatographic techniques such as column chromatography can be employed.

Reactivity and Stability

The chemical reactivity of this compound is centered around the amide functionality and the strained cyclopropane ring. The amide can undergo hydrolysis under acidic or basic conditions to revert to the carboxylic acid. The cyclopropane ring, due to its inherent strain, can be susceptible to ring-opening reactions under certain conditions, although it is generally more stable than other strained ring systems. Esters of cyclopropanecarboxylic acid have been shown to have enhanced hydrolytic stability compared to other esters.[9] Information on the thermal and hydrolytic stability of the amide itself is limited, but it is expected to be a stable solid under standard laboratory conditions.

Solubility

A study has been conducted on the solubility of this compound in various solvents at different temperatures. The reported solvents include toluene, dichloromethane, trichloromethane, ethyl acetate, ethanol, and pure water.[10] The solubility data was correlated with the modified Apelblat equation. Generally, it is soluble in methanol.[1]

Biological Significance and Applications

The primary application of this compound is as a key chiral intermediate in the synthesis of Cilastatin.[11][12] Cilastatin is a renal dehydropeptidase-I inhibitor that is co-administered with the antibiotic imipenem to prevent its degradation in the kidneys.

Beyond this specific application, the cyclopropane moiety is a recognized structural motif in medicinal chemistry, often incorporated to enhance the metabolic stability and conformational rigidity of drug candidates.[11] Compounds containing a cyclopropane ring have been associated with a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[11] this compound also finds use in the agrochemical industry as a building block for herbicides and pesticides.[11]

Signaling Pathway Involvement:

Currently, there is no direct evidence of this compound itself modulating specific signaling pathways. Its biological relevance is primarily understood through its role as a precursor to Cilastatin, which in turn affects the metabolism of imipenem.

Safety Information

This compound is considered harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a dry, well-ventilated place.[1]

Conclusion

This compound is a valuable chiral building block with well-established importance in the pharmaceutical industry, particularly for the synthesis of Cilastatin. This guide has summarized its key chemical and physical properties, spectral data, and synthetic and purification methodologies. For researchers and drug development professionals, a thorough understanding of these characteristics is essential for its effective utilization in the synthesis of complex and biologically active molecules. Further research into its own potential biological activities could open new avenues for its application.

References

Physicochemical Profile of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, a key intermediate in the synthesis of pharmaceuticals such as Cilastatin.[1][2] The information presented herein is intended to support research and development activities by providing essential data on the compound's physical and chemical properties.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical and scientific databases.

PropertyValueReference
Molecular Formula C₆H₁₁NO[3][4][5]
Molar Mass 113.16 g/mol [3][4][5]
Appearance White to off-white crystalline powder[5][6]
Melting Point 135-137 °C[3][5][7]
Boiling Point 203-204 °C[3][5]
Density 1 g/cm³[3][5]
Solubility Soluble in methanol.[3][5][6] Solubilities in toluene, dichloromethane, trichloromethane, ethyl acetate, and ethanol have also been studied.[8]
pKa 16.61 ± 0.40 (Predicted)[5][6]
Specific Rotation (α) +82° to +83° (c=1, MeOH)[3][5]
Flash Point 89.933 °C[3][5]
Vapor Pressure 0.088 mmHg at 25°C[3][5]
CAS Number 75885-58-4[3][4][7]

Experimental Protocols

While specific experimental details for the determination of every property listed above for this exact compound are not exhaustively documented in publicly available literature, standardized methodologies are routinely employed for the characterization of organic compounds such as amides. The following are generalized protocols that would be suitable for determining the key physicochemical parameters of this compound.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range.

Determination of Solubility

The solubility of this compound in various solvents can be determined by adding a known amount of the solid to a specific volume of the solvent at a controlled temperature.[9] The mixture is agitated until equilibrium is reached. The concentration of the dissolved solid in the supernatant can then be measured using analytical techniques such as gravimetry (after solvent evaporation) or spectroscopy. This process can be repeated at different temperatures to construct a solubility curve.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of the molecule. A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed. The chemical shifts, integration, and coupling patterns of the peaks provide detailed information about the molecular framework.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of a strong absorption band around 1640-1680 cm⁻¹ is characteristic of the C=O stretching of the amide group, and N-H stretching bands can be observed around 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the exact mass and confirm the elemental composition.[10]

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent physicochemical characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting start Starting Materials (e.g., 2,2-dimethylcyclopropane carboxylic acid) reaction Amidation Reaction start->reaction workup Reaction Work-up & Purification reaction->workup product (S)-(+)-2,2-Dimethylcyclo- propanecarboxamide workup->product mp Melting Point Determination product->mp sol Solubility Studies product->sol spec Spectroscopic Analysis (NMR, IR, MS) product->spec chrom Chromatographic Purity (HPLC, GC) product->chrom analysis Data Compilation & Analysis mp->analysis sol->analysis spec->analysis chrom->analysis report Technical Report/ Whitepaper analysis->report

Caption: Workflow for Synthesis and Physicochemical Characterization.

Biological Relevance

This compound is a crucial chiral intermediate for the production of Cilastatin.[1][2][5] Cilastatin is an inhibitor of dehydropeptidase-I, an enzyme found in the kidneys that metabolizes certain antibiotics, such as imipenem.[2] By inhibiting this enzyme, cilastatin prevents the inactivation of the antibiotic, thereby enhancing its efficacy. The specific stereochemistry of the (S)-(+) enantiomer is vital for its biological activity in the synthesis of the final drug product.[11]

References

An In-depth Technical Guide on the Structural Analysis and Elucidation of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Cilastatin.[1] Cilastatin is a renal dehydropeptidase inhibitor co-administered with the carbapenem antibiotic Imipenem to prevent its degradation in the kidneys.[2][3] A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is paramount for optimizing its synthesis, ensuring enantiomeric purity, and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the spectroscopic and analytical techniques employed in its characterization.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[4] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₁NO[5]
Molecular Weight 113.16 g/mol [5]
CAS Number 75885-58-4[5]
Melting Point 135-137 °C[4][6]
Optical Rotation [α]20/D +82° (c=1 in methanol)
Appearance White or off-white crystalline powder[4]

Spectroscopic Analysis

The structural framework of this compound has been elucidated using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key insights into its structure.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 0.5 - 0.7Multiplet1HCyclopropyl C-H
~ 1.1 - 1.3Multiplet1HCyclopropyl C-H
~ 1.2Singlet6H2 x CH₃
~ 5.5 - 7.5Broad Singlet2H-CONH₂

Note: The exact chemical shifts can vary depending on the solvent and instrument frequency. The values presented are representative.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) (ppm)Assignment
~ 15 - 252 x CH₃
~ 25 - 35Cyclopropyl CH₂
~ 35 - 45Cyclopropyl C(CH₃)₂
~ 170 - 180C=O (Amide)

Note: The exact chemical shifts can vary depending on the solvent and instrument frequency. The values presented are representative based on typical ranges for similar functional groups.[7][8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350 and ~3180Strong, BroadN-H stretch (primary amide, two bands)
~ 2950StrongC-H stretch (aliphatic)
~ 1640StrongC=O stretch (amide I band)
~ 1620MediumN-H bend (amide II band)

Note: The values presented are representative based on typical ranges for primary amides.[11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, under electron ionization (EI), the molecular ion and characteristic fragments are observed.

m/zRelative IntensityProposed Fragment
113Moderate[M]⁺ (Molecular Ion)
98Moderate[M - NH₃]⁺
70Strong[M - CONH₂]⁺
55Strong[C₄H₇]⁺

Note: The fragmentation pattern is a prediction based on the structure and common fragmentation pathways of amides and cyclopropane-containing compounds.

Crystallographic Data

As of the time of this writing, a detailed single-crystal X-ray diffraction structure for this compound is not publicly available in the Cambridge Structural Database (CSD). The determination of its solid-state conformation and packing arrangement would be a valuable contribution to the field.

Experimental Protocols

The following sections detail the generalized experimental protocols for the spectroscopic and analytical techniques used in the structural elucidation of this compound.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

¹H and ¹³C NMR Data Acquisition:

  • The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, standard pulse sequences are used with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom. A sufficient relaxation delay is used to ensure accurate integration, particularly for quaternary carbons.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample ~5-10 mg of Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR H1_Data ¹H NMR Spectrum (Chemical Shifts, Multiplicities, Integrals) H1_NMR->H1_Data C13_Data ¹³C NMR Spectrum (Chemical Shifts) C13_NMR->C13_Data Structure Structural Elucidation H1_Data->Structure C13_Data->Structure

A generalized workflow for NMR-based structural elucidation.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

  • The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)
  • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized by heating under high vacuum.[14]

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15][16][17]

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A mass spectrum is generated, plotting the relative abundance of ions at each m/z value.

Relevance in Drug Development: The Cilastatin Connection

This compound is a crucial building block for the synthesis of Cilastatin. Cilastatin is not an antibiotic itself but acts as a potentiator for the antibiotic Imipenem. It achieves this by inhibiting the enzyme dehydropeptidase-I (DHP-I) located in the brush border of the renal tubules.[2][3][18] DHP-I would otherwise metabolize and inactivate Imipenem, reducing its efficacy. The co-administration of Cilastatin ensures that therapeutic concentrations of Imipenem are maintained.

Cilastatin_Pathway cluster_kidney Renal Proximal Tubule cluster_outcome Therapeutic Outcome Imipenem Imipenem (Active Antibiotic) DHP1 Dehydropeptidase-I (DHP-I) Imipenem->DHP1 Metabolism Therapeutic_Effect Enhanced Antibiotic Efficacy Imipenem->Therapeutic_Effect Maintained Concentration Inactive_Metabolite Inactive Metabolite DHP1->Inactive_Metabolite Hydrolysis Cilastatin Cilastatin Cilastatin->DHP1 Inhibition

Inhibition of Dehydropeptidase-I by Cilastatin.

Conclusion

The structural elucidation of this compound is a critical aspect of its application in pharmaceutical synthesis. Through the combined use of NMR, IR, and mass spectrometry, a detailed picture of its molecular structure can be obtained. While a definitive solid-state structure from X-ray crystallography is currently lacking, the available spectroscopic data provide a robust foundation for its characterization. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and development of Cilastatin and related therapeutic agents.

References

Unveiling the Biological Profile of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide , a chiral cyclopropane derivative, is a molecule of significant interest in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the currently available scientific information regarding its biological activity, primarily focusing on its established role as a key synthetic intermediate and exploring the potential for intrinsic pharmacological effects.

While extensive research has been conducted on the synthesis and application of this compound as a building block for more complex molecules, publicly available data on its direct biological activity remains limited. This guide will summarize the existing knowledge and highlight the scientific context in which this compound is most prominently featured.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is crucial for any biological assessment.

PropertyValue
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
CAS Number75885-58-4
AppearanceWhite to off-white crystalline powder

Primary Role as a Synthetic Intermediate

The most well-documented application of this compound is its function as a crucial intermediate in the synthesis of Cilastatin . Cilastatin is a renal dehydropeptidase inhibitor that is co-administered with the carbapenem antibiotic imipenem to prevent its degradation in the kidneys, thereby increasing its efficacy.

The synthesis of Cilastatin is a multi-step process where the structural integrity and chirality of this compound are essential for the final product's biological function.

G cluster_synthesis Synthetic Pathway to Cilastatin cluster_application Clinical Application A (S)-(+)-2,2-Dimethyl- cyclopropanecarboxamide B Multi-step Chemical Reactions A->B Key Intermediate C Cilastatin B->C Yields D Cilastatin F Inhibition of Renal Dehydropeptidase D->F E Imipenem (Antibiotic) E->F Metabolized by G Increased Efficacy of Imipenem F->G

Caption: Logical workflow from intermediate to clinical application.

Exploration of Intrinsic Biological Activity

While its role as a precursor to Cilastatin is well-established, the intrinsic biological activity of this compound is not extensively detailed in the scientific literature. The presence of the cyclopropane ring is significant, as this moiety is known to be a "bioisostere" for other chemical groups and can confer unique pharmacological properties to a molecule, such as enhanced potency and metabolic stability.

Future Directions

The lack of comprehensive data on the direct biological effects of this compound presents an opportunity for future research. Investigating its potential interactions with various biological targets could uncover novel pharmacological properties.

G cluster_current_state Current Knowledge cluster_future_research Potential Future Research A (S)-(+)-2,2-Dimethyl- cyclopropanecarboxamide B Established role as a key synthetic intermediate A->B C Screening for intrinsic biological activity B->C Leads to D Investigation of pharmacological properties C->D E Exploration of new therapeutic applications D->E

Spectroscopic Data and Analysis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (S)-(+)-2,2-Dimethylcyclopropanecarboxamide. This compound serves as a valuable building block in the synthesis of various pharmaceutical agents. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and quality control in drug development and manufacturing processes. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly available---
Data not publicly available---
Data not publicly available---
Data not publicly available---
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not publicly availableC=O (Amide)
Data not publicly availableC(CH₃)₂
Data not publicly availableCH
Data not publicly availableCH₂
Data not publicly availableC(CH₃)₂

Note: While the presence of ¹³C NMR data is indicated in databases, specific chemical shift values are not publicly accessible and require experimental determination.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
Data not publicly availableN-H stretch (Amide)
Data not publicly availableC-H stretch (Alkyl)
Data not publicly availableC=O stretch (Amide I)
Data not publicly availableN-H bend (Amide II)
Data not publicly availableC-N stretch (Amide III)

Note: Quantitative IR peak positions are not available in public literature. Experimental analysis is necessary to obtain this data.

Table 4: Mass Spectrometry (MS) Data
m/zFragmentation Assignment
113[M]⁺ (Molecular Ion)
Data not publicly available-
Data not publicly available-
Data not publicly available-

Note: While the molecular ion peak is confirmed, a detailed fragmentation pattern is not publicly documented and should be determined experimentally.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common method for this type of molecule. The sample is introduced into the ion source where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS, EI) Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Wavenumbers Functional Groups IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Structure Confirmation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

enantioselective synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Introduction

This compound is a crucial chiral intermediate in the pharmaceutical industry, most notably for the synthesis of Cilastatin. Cilastatin is a dehydropeptidase-I inhibitor co-administered with the carbapenem antibiotic imipenem to prevent its renal degradation. The stereochemistry of the cyclopropane ring is critical for its biological activity, making enantioselective synthesis a topic of significant interest for researchers and drug development professionals. This guide provides a detailed overview of the primary synthetic strategies, focusing on enzymatic and chemical resolution techniques that have proven effective for industrial-scale production.

Primary Synthetic Strategies

The synthesis of the enantiomerically pure this compound can be broadly categorized into two main approaches:

  • Chiral Resolution of a Racemic Precursor: This is the most established and industrially viable route. It involves the synthesis of a racemic mixture of a precursor, typically 2,2-dimethylcyclopropane carboxylic acid or its ester, followed by the separation of the desired (S)-enantiomer. Key methods include enzymatic hydrolysis and classical resolution with a chiral resolving agent.

  • Asymmetric Synthesis: This strategy aims to directly create the desired (S)-enantiomer using a chiral catalyst, substrate, or reagent. While elegant, these methods can be limited by the high cost of chiral ligands and catalysts.

This guide will focus on the most well-documented and practical of these methods, providing detailed protocols and comparative data.

Method 1: Enzymatic Kinetic Resolution via Asymmetric Hydrolysis

Enzymatic kinetic resolution is a powerful and green chemistry approach that utilizes the stereoselectivity of enzymes to resolve a racemic mixture. For the synthesis of the target molecule, the lipase Novozym 435 (immobilized Lipase B from Candida antarctica) has been shown to be highly effective in the enantioselective hydrolysis of racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE). The enzyme preferentially hydrolyzes the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted.

Reaction Pathway: Enzymatic Hydrolysis

G racemate Racemic Ethyl-2,2-dimethyl- cyclopropanecarboxylate (R/S) reagents Novozym 435 Phosphate Buffer (pH 7.2) Co-solvent (DMF) racemate->reagents s_acid (S)-(+)-2,2-Dimethylcyclopropane- carboxylic Acid separation Separation (e.g., Extraction) s_acid->separation amidation Amidation s_acid->amidation r_ester (R)-(-)-Ethyl-2,2-dimethyl- cyclopropanecarboxylate r_ester->separation reagents->s_acid Selective Hydrolysis reagents->r_ester Remains amide (S)-(+)-2,2-Dimethylcyclo- propanecarboxamide amidation->amide

Caption: Workflow for enzymatic resolution of racemic DMCPE.

Quantitative Data: Enzymatic Hydrolysis with Novozym 435
ParameterValue / ConditionReference
SubstrateRacemic Ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE)[1][2]
EnzymeNovozym 435[1][2]
Enzyme Loading16 g/L[2]
Substrate Conc.65 mmol/L[2]
Medium1 mol/L Phosphate Buffer[1][2]
pH7.2[1][2]
Co-solvent15% (v/v) N,N-dimethylformamide (DMF)[2]
Temperature30 °C[1][2]
Agitation200 rpm[1]
Reaction Time56 hours[2]
Yield of (S)-acid 49.0% [2]
Enantiomeric Excess (ee) 98.7% [2]
Detailed Experimental Protocol: Enzymatic Hydrolysis[1][2]
  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a 1 mol/L phosphate buffer solution and adjust the pH to 7.2.

  • Co-solvent Addition: Add N,N-dimethylformamide (DMF) to the buffer to a final volume fraction of 15%. The addition of a water-miscible organic co-solvent is crucial to increase the solubility of the hydrophobic substrate.[1][2]

  • Substrate Addition: Add racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE) to the buffer/DMF mixture to achieve a concentration of 65 mmol/L.

  • Enzyme Addition: Add the immobilized lipase, Novozym 435, to the mixture at a loading of 16 g/L.

  • Reaction Execution: Stir the suspension at 200 rpm and maintain the temperature at 30 °C for 56 hours.

  • Work-up and Isolation:

    • After the reaction, remove the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.

    • Acidify the aqueous filtrate to a low pH (e.g., pH 2-3) using an appropriate acid (e.g., HCl) to protonate the carboxylic acid.

    • Extract the (S)-2,2-dimethylcyclopropane carboxylic acid from the aqueous phase using an organic solvent (e.g., ethyl acetate).

    • The unreacted (R)-ester can be recovered from the organic phase or by extraction prior to acidification.

    • Dry the organic extract containing the acid (e.g., over anhydrous MgSO₄), filter, and remove the solvent under reduced pressure to yield the product.

  • Amidation: The resulting (S)-carboxylic acid is then converted to the target (S)-carboxamide through standard amidation procedures (e.g., via the acid chloride or using coupling agents followed by reaction with ammonia).

Method 2: Biocatalytic Cascade with Nitrile Hydratase and Amidase

A highly efficient, one-pot, two-step bioprocess has been developed for the direct synthesis of (S)-2,2-dimethylcyclopropanecarboxamide from the racemic nitrile precursor. This process leverages two enzymes: a nitrile hydratase (NHase) which converts the nitrile to an amide, and an enantioselective amidase that preferentially hydrolyzes the (R)-amide to the corresponding carboxylic acid, leaving the desired (S)-amide untouched.

Reaction Pathway: Nitrile Hydratase/Amidase Cascade

G rac_nitrile Racemic 2,2-Dimethylcyclo- propanecarbonitrile (R/S) nhase Nitrile Hydratase (NHase) rac_nitrile->nhase rac_amide Racemic 2,2-Dimethylcyclo- propanecarboxamide (R/S) amidase (R)-selective Amidase rac_amide->amidase s_amide (S)-(+)-2,2-Dimethylcyclo- propanecarboxamide separation Separation (Macroporous Resin Chromatography) s_amide->separation r_acid (R)-(-)-2,2-Dimethylcyclo- propanecarboxylic Acid r_acid->separation nhase->rac_amide Hydration amidase->s_amide Remains amidase->r_acid Selective Hydrolysis

Caption: One-pot, two-step biotransformation of racemic nitrile.

Quantitative Data: Biocatalytic Cascade
ParameterValue / ConditionReference
Substraterac-2,2-dimethylcyclopropanecarbonitrile[3]
EnzymesNitrile Hydratase (NHase) and Amidase (whole-cell biocatalyst)[3]
ProcessOne-pot, two-step biotransformation[3]
Initial Yield of (S)-amide 47% [3]
Enantiomeric Excess (ee) 99.6% [3]
By-product(R)-2,2-dimethylcyclopropanecarboxylic acid[3]
Isolated Yield (S)-amide38%[3]
Isolated Yield (R)-acid45%[3]
Total Yield (S)-amide (after one recycle of by-product) 53% [3]
Detailed Experimental Protocol: Biocatalytic Cascade[3]
  • Enzyme Production: Cultivate a suitable microorganism (e.g., Rhodococcus sp.) under conditions optimized for the expression of nitrile hydratase and amidase activities.

  • Reaction Setup: The biotransformation is carried out in a fermentor or reaction vessel containing the whole-cell biocatalyst in an appropriate buffer.

  • Substrate Addition: Add the substrate, racemic 2,2-dimethylcyclopropanecarbonitrile, to the vessel.

  • One-Pot Conversion:

    • Step 1 (NHase): The nitrile hydratase present in the cells converts the (R)- and (S)-nitrile to the corresponding racemic amide.

    • Step 2 (Amidase): The enantioselective amidase then acts on the racemic amide, hydrolyzing the (R)-amide to (R)-2,2-dimethylcyclopropanecarboxylic acid and ammonia, while leaving the desired (S)-amide largely untouched.

  • Product Isolation:

    • After the reaction, separate the cells from the reaction broth.

    • The product mixture in the broth, containing (S)-amide and (R)-acid, is subjected to macroporous resin adsorption chromatography for separation.

    • This allows for the isolation of this compound with high purity and enantiomeric excess.

  • By-product Recycling: The isolated (R)-acid by-product can be racemized and recycled back into the process to improve the overall yield of the desired (S)-enantiomer.

Method 3: Classical Chemical Resolution

This method involves the diastereomeric salt formation between the racemic carboxylic acid and a chiral resolving agent. For 2,2-dimethylcyclopropane carboxylic acid, L-carnitine oxalate has been reported as an effective agent. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

Reaction Pathway: Chemical Resolution

G rac_acid Racemic 2,2-Dimethylcyclopropane- carboxylic Acid (R/S) reagent1 SOCl₂ or (COCl)₂ rac_acid->reagent1 acid_chloride Racemic Acid Chloride reagent2 L-carnitine oxalate acid_chloride->reagent2 salts Diastereomeric Salts (S-acid-L-carnitine) (R-acid-L-carnitine) process Fractional Crystallization salts->process s_salt Insoluble Salt (S-acid-L-carnitine) reagent3 Hydrolysis (H₃O⁺) s_salt->reagent3 s_acid (S)-(+)-2,2-Dimethylcyclopropane- carboxylic Acid reagent4 Amidation s_acid->reagent4 amide (S)-(+)-2,2-Dimethylcyclo- propanecarboxamide reagent1->acid_chloride reagent2->salts reagent3->s_acid reagent4->amide process->s_salt

Caption: Classical resolution using a chiral resolving agent.

Quantitative Data: Chemical Resolution
ParameterValue / ConditionReference
Starting MaterialRacemic 2,2-dimethylcyclopropane carboxylic acid[3]
Resolving AgentL-carnitine oxalate[3]
ProcessDiastereomeric salt formation, fractional crystallization, hydrolysis[3]
Overall Yield of (S)-acid 16.7% (from 2-methylbutenoic acid)[3]
Detailed Experimental Protocol: Chemical Resolution[3]
  • Acid Chloride Formation: Convert racemic 2,2-dimethylcyclopropane carboxylic acid to its corresponding acid chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

  • Diastereomeric Salt Formation: React the racemic acid chloride with the chiral resolving agent, L-carnitine oxalate, in a suitable solvent.

  • Fractional Crystallization: The two diastereomeric salts formed will have different solubilities in the chosen solvent system. Induce crystallization (e.g., by cooling or solvent adjustment) to selectively precipitate one diastereomer (the salt of the S-acid with L-carnitine).

  • Isolation: Isolate the precipitated salt by filtration. The purity of the diastereomer can be enhanced by recrystallization.

  • Hydrolysis: Treat the isolated diastereomeric salt with acid to hydrolyze the ester linkage, liberating the free (S)-(+)-2,2-dimethylcyclopropane carboxylic acid and recovering the chiral auxiliary.

  • Purification: Purify the resulting (S)-acid, for example, by extraction and crystallization.

  • Amidation: Convert the enantiomerically pure acid to the final this compound as described in previous sections.

Conclusion

For the , resolution techniques are currently the most mature and widely documented methods. Enzymatic kinetic resolution using Novozym 435 offers an excellent combination of high enantioselectivity (ee >98%), good yield, and environmentally benign conditions. The biocatalytic cascade with nitrile hydratase and amidase represents a highly innovative and efficient one-pot process that directly yields the target amide with exceptional enantiopurity and the potential for by-product recycling, making it very attractive for industrial application. While classical chemical resolution is a viable alternative, it may involve more steps and potentially lower yields. Asymmetric synthesis routes, involving chiral transition metal catalysts, continue to be an active area of research but often require specialized and expensive reagents that may not yet be cost-effective for large-scale production of this specific target molecule. The choice of method will ultimately depend on factors such as scale, cost, available equipment, and desired purity.

References

discovery and history of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound.

Introduction

This compound, with the CAS number 75885-58-4, is a chiral organic compound that has garnered significant attention in the pharmaceutical industry.[1][2] Its primary importance lies in its role as a key intermediate in the synthesis of Cilastatin.[3][4] Cilastatin is a renal dehydropeptidase inhibitor co-administered with the broad-spectrum carbapenem antibiotic, imipenem. This combination therapy prevents the renal metabolism of imipenem, thereby increasing its efficacy. The development of an efficient and stereoselective synthesis for this compound has been a critical aspect of the commercial production of this life-saving drug combination. This guide will delve into the historical context of its discovery, detail the various synthetic methodologies developed over the years, and discuss its known biological relevance.

Discovery and History

The history of this compound is intrinsically linked to the development of the antibiotic combination imipenem/cilastatin by Merck & Co. in the 1980s. Imipenem, a potent antibiotic, was found to be rapidly degraded by the renal enzyme dehydropeptidase-I. To protect imipenem from this degradation, a search for a potent and specific inhibitor of this enzyme was initiated, which led to the discovery of Cilastatin.

The chemical structure of Cilastatin incorporates the (S)-(+)-2,2-dimethylcyclopropylcarbonyl moiety, making the synthesis of this compound a crucial step. Early patents filed by Merck & Co. in the 1980s describe the synthesis of Cilastatin and, consequently, the methods for preparing its key intermediates. The development of stereoselective methods to produce the (S)-enantiomer of 2,2-dimethylcyclopropanecarboxamide in high purity and yield has been an area of active research and process optimization ever since.

Over the years, the synthetic strategies have evolved from classical chemical resolution of racemic mixtures to more advanced asymmetric synthesis and biocatalytic methods, reflecting the broader trends in chiral drug synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 75885-58-4[1][2][5][6]
Molecular Formula C₆H₁₁NO[1][6]
Molecular Weight 113.16 g/mol [1][6]
Appearance White to off-white crystalline powder[1]
Melting Point 135-140 °C[1][5][6][7]
Boiling Point 203-204 °C[6][7]
Optical Rotation [α]²⁰_D = +78° to +88° (c=1 in Methanol)[1]
Purity ≥ 98% (GC)[1]

Synthetic Methodologies

The synthesis of enantiomerically pure this compound has been approached through several distinct routes. The primary strategies include chemical resolution of a racemic precursor, asymmetric synthesis, and biocatalysis.

One of the earliest and most common approaches involves the synthesis of racemic 2,2-dimethylcyclopropanecarboxylic acid, followed by resolution using a chiral resolving agent to isolate the desired (S)-enantiomer. The resolved carboxylic acid is then converted to the corresponding amide.

A representative workflow for this process is as follows:

G racemic_acid Racemic 2,2-Dimethyl- cyclopropanecarboxylic Acid diastereomeric_salts Diastereomeric Salts racemic_acid->diastereomeric_salts Salt Formation chiral_amine Chiral Resolving Agent (e.g., L-carnitine oxalate) chiral_amine->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation s_salt (S)-acid salt separation->s_salt Less Soluble r_salt (R)-acid salt separation->r_salt More Soluble acidification Acidification s_salt->acidification s_acid (S)-2,2-Dimethyl- cyclopropanecarboxylic Acid acidification->s_acid amidation Amidation s_acid->amidation s_amide (S)-(+)-2,2-Dimethyl- cyclopropanecarboxamide amidation->s_amide

Figure 1. General workflow for the chemical resolution of racemic 2,2-dimethylcyclopropanecarboxylic acid.

Experimental Protocol: Synthesis and Resolution of 2,2-Dimethylcyclopropanecarboxylic Acid

This protocol is a composite based on methodologies described in the literature.[3]

Step 1: Synthesis of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid

  • Materials: 2-Methylbutenoic acid, dibromomethane, zinc powder, copper(I) chloride, acetyl chloride, diethyl ether, hydrochloric acid.

  • Procedure:

    • To a suspension of zinc powder and a catalytic amount of copper(I) chloride in diethyl ether, add a solution of 2-methylbutenoic acid and dibromomethane in diethyl ether dropwise.

    • Add acetyl chloride to initiate and accelerate the cyclopropanation reaction.

    • Reflux the mixture until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the racemic 2,2-dimethylcyclopropanecarboxylic acid.

    • Filter, wash with cold water, and dry the product.

Step 2: Chiral Resolution

  • Materials: Racemic 2,2-dimethylcyclopropanecarboxylic acid, L-carnitine oxalate, thionyl chloride, an appropriate solvent system (e.g., a mixture of alcohols and water).

  • Procedure:

    • Convert the racemic carboxylic acid to its acid chloride using thionyl chloride.

    • React the acid chloride with L-carnitine oxalate in a suitable solvent to form diastereomeric salts.

    • Perform fractional crystallization by carefully controlling the temperature and solvent composition to selectively precipitate the less soluble diastereomeric salt of the (S)-acid.

    • Isolate the crystals by filtration.

    • Hydrolyze the isolated diastereomeric salt with a base to liberate (S)-2,2-dimethylcyclopropanecarboxylic acid.

    • Acidify and extract the product.

Step 3: Amidation

  • Materials: (S)-2,2-Dimethylcyclopropanecarboxylic acid, thionyl chloride, ammonia.

  • Procedure:

    • Convert the (S)-carboxylic acid to the corresponding acid chloride using thionyl chloride.

    • React the acid chloride with an excess of ammonia (e.g., aqueous ammonia or ammonia gas in an inert solvent) to form this compound.

    • Isolate and purify the product by crystallization.

Asymmetric synthesis routes aim to directly produce the desired (S)-enantiomer, avoiding the need for resolution of a racemic mixture. One notable method involves the asymmetric cyclopropanation of an alkene using a chiral catalyst.

Experimental Protocol: Asymmetric Cyclopropanation

This protocol is based on the principles of transition-metal catalyzed cyclopropanation.[3]

  • Materials: 2-Methylpropene (isobutylene), a diazo compound (e.g., ethyl diazoacetate), a chiral transition metal catalyst (e.g., a rhodium or copper complex with a chiral ligand), an inert solvent (e.g., dichloromethane).

  • Procedure:

    • In a reaction vessel under an inert atmosphere, dissolve the chiral catalyst in the solvent.

    • Introduce 2-methylpropene into the reaction mixture.

    • Slowly add the diazo compound to the reaction mixture at a controlled temperature.

    • Stir the reaction until completion.

    • Remove the catalyst and purify the resulting ester.

    • Hydrolyze the ester to (S)-2,2-dimethylcyclopropanecarboxylic acid.

    • Convert the carboxylic acid to the amide as described in the previous section.

More recent and "greener" approaches utilize enzymes for the stereoselective synthesis of this compound. This can be achieved through the enzymatic resolution of a racemic ester or amide.

Experimental Protocol: Enzymatic Resolution of Racemic Amide

  • Materials: Racemic 2,2-dimethylcyclopropanecarboxamide, a specific hydrolase enzyme (e.g., an amidase from a microbial source), buffer solution.

  • Procedure:

    • Suspend the racemic 2,2-dimethylcyclopropanecarboxamide in a buffered aqueous solution.

    • Add the amidase enzyme.

    • Incubate the mixture under controlled temperature and pH. The enzyme will selectively hydrolyze the (R)-enantiomer to the corresponding carboxylic acid, leaving the desired (S)-amide unreacted.

    • Monitor the reaction for optimal conversion (ideally around 50%).

    • Separate the unreacted this compound from the (R)-carboxylic acid by extraction or chromatography.

Biological Relevance and Future Research Directions

The primary and well-established biological relevance of this compound is its role as a crucial building block for the synthesis of Cilastatin. Cilastatin inhibits the enzyme dehydropeptidase-I, which is located in the brush border of the proximal renal tubules. This inhibition prevents the breakdown of the antibiotic imipenem, thereby prolonging its half-life and ensuring its therapeutic efficacy.

G cluster_0 Renal Tubule Cell Imipenem Imipenem DHP1 Dehydropeptidase-I Imipenem->DHP1 Metabolism Inactive Inactive Metabolites DHP1->Inactive Cilastatin Cilastatin Cilastatin->DHP1 Inhibition S_amide (S)-(+)-2,2-Dimethyl- cyclopropanecarboxamide Synthesis Multi-step Synthesis S_amide->Synthesis Synthesis->Cilastatin

Figure 2. The inhibitory action of Cilastatin, synthesized from this compound, on the renal metabolism of Imipenem.

Direct studies on the biological activity or involvement in signaling pathways of this compound itself are currently limited in publicly available literature. Its small size and chemical structure, featuring a cyclopropane ring, suggest potential for interactions with biological macromolecules. The cyclopropane motif is present in various biologically active natural products and pharmaceuticals, where it can impart conformational rigidity and influence binding to target proteins.

Future research could explore the following areas:

  • Screening for independent biological activity: The compound could be screened against various biological targets to identify any previously unknown pharmacological effects.

  • Cytotoxicity studies: Assessing the cytotoxicity of the compound against a panel of cancer cell lines could reveal potential anti-proliferative effects.

  • Use in medicinal chemistry: The (S)-(+)-2,2-dimethylcyclopropylcarbonyl moiety could be incorporated into other molecular scaffolds to explore its influence on the biological activity of new chemical entities.

Quantitative Data Summary

The following table summarizes the reported yields and enantiomeric excess (ee) for different synthetic approaches to obtain the (S)-enantiomer.

Synthetic ApproachStarting MaterialKey Reagent/CatalystYieldEnantiomeric Excess (ee)Reference
Chemical Resolution2-Methylbutenoic acidL-carnitine oxalate16.7% (for the resolved acid)>98%[3]
Asymmetric Synthesis2-MethylpropeneChiral iron carbene-up to 92%[3]
Biocatalytic ResolutionRacemic ethyl-2,2-dimethylcyclopropanecarboxylateLipase Novozym 43549.0% (for the resolved acid)98.7%
Multi-step SynthesisGlycine ethyl ester hydrochlorideL-(-)-menthol>17% (overall)>98%[8]

Conclusion

This compound is a molecule of significant industrial importance, primarily due to its indispensable role in the synthesis of the dehydropeptidase-I inhibitor, Cilastatin. Its discovery and the subsequent evolution of its synthesis from classical resolution to more efficient asymmetric and biocatalytic methods highlight key advancements in pharmaceutical process chemistry. While its own biological activity remains largely unexplored, its structural features suggest that it could be a valuable scaffold for future drug discovery efforts. This guide provides a foundational understanding for researchers and professionals in the field of drug development, summarizing the key historical, chemical, and biological aspects of this important chiral intermediate.

References

In-depth Technical Guide on the Preliminary In Vitro Profile of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information regarding the specific in vitro biological activities of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is scarce. This document synthesizes the available data on its chemical properties, potential applications based on its structural class, and general methodologies relevant to the preliminary in vitro assessment of related cyclopropane derivatives.

Executive Summary

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is essential for designing in vitro studies, particularly for solubility and stability assessments.

PropertyValueReference
Molecular Formula C6H11NO[8][9]
Molar Mass 113.16 g/mol [3][9]
Melting Point 135-137 °C[1][3]
Appearance White to Off-white solid[3]
Solubility Soluble in methanol[3]
CAS Number 75885-58-4[1][9]

Potential Biological Activities and Rationale for In Vitro Studies

Based on its structural class, this compound warrants investigation in several areas. The cyclopropane ring is present in numerous biologically active compounds with applications as enzyme inhibitors, insecticides, and antimicrobials.[4]

3.1 Antimicrobial and Antifungal Activity Recent studies on other amide derivatives containing a cyclopropane ring have shown moderate to excellent activity against various pathogens.[6][7] For example, certain derivatives demonstrated inhibitory activity against Staphylococcus aureus, Escherichia coli, and excellent antifungal activity against Candida albicans, with MIC80 values as low as 16 μg/mL.[6] The proposed mechanism for some antifungal cyclopropane derivatives involves targeting the CYP51 protein.[6]

3.2 Enzyme Inhibition The parent compound is a known intermediate for Cilastatin, an inhibitor of renal dehydropeptidase-I.[2][3] This suggests that the core structure may have an affinity for peptidases or related enzymes. It is also used to prepare (Z)-2-(acylamino)-3-substituted acrylic acids, which act as inhibitors of mammalian β-lactamase renal dipeptidase.[1][3]

Proposed Experimental Protocols for Preliminary In Vitro Screening

The following sections detail generalized protocols that can be adapted for the initial in vitro evaluation of this compound.

4.1 General Antimicrobial Susceptibility Testing

This protocol is based on the microdilution method commonly used to determine the Minimum Inhibitory Concentration (MIC).[7]

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Test compound: this compound

    • Microbial strains (e.g., S. aureus, E. coli, C. albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

    • 96-well microtiter plates

    • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)[7]

    • Negative control (vehicle, e.g., DMSO)

  • Methodology:

    • Preparation of Inoculum: Grow microbial cultures to a logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

    • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in the microtiter plates using the appropriate broth medium.

    • Inoculation: Add the standardized microbial inoculum to each well.

    • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

    • Data Analysis: Determine the MIC, which is the lowest concentration of the compound where no visible growth is observed.

4.2 Cytotoxicity Assay in Mammalian Cell Lines

This protocol uses the MTT assay to assess the compound's effect on cell viability, which is crucial for distinguishing antimicrobial activity from general cytotoxicity.[10]

  • Objective: To evaluate the cytotoxic effect of the compound on mammalian cells.

  • Materials:

    • Test compound

    • Mammalian cell line (e.g., VERO, HEK293)

    • Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization agent (e.g., DMSO, isopropanol)

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[10]

    • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Calculate the IC50 value, the concentration at which 50% of cell viability is inhibited.

Visualizations of Experimental Workflows

5.1 General Workflow for In Vitro Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solution B Culture Microbial Strains C Standardize Inoculum B->C D Perform Serial Dilutions in 96-Well Plate C->D E Inoculate Plates D->E F Incubate Plates (18-24h) E->F G Read Plates Visually or with Spectrophotometer F->G H Determine MIC Value G->H

Workflow for determining Minimum Inhibitory Concentration (MIC).

5.2 Workflow for a Standard Cytotoxicity MTT Assay

G cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis A Seed Mammalian Cells in 96-Well Plate B Allow Adherence (Overnight) A->B C Treat with Compound (Serial Dilutions) B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) (Formazan Formation) E->F G Add Solubilizing Agent F->G H Read Absorbance G->H I Calculate IC50 Value H->I

Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

This compound is a valuable chiral building block in pharmaceutical synthesis. While direct in vitro studies on this specific molecule are not widely published, its structural relationship to other biologically active cyclopropanecarboxamides suggests that it is a candidate for antimicrobial and enzyme inhibition screening. The protocols and workflows outlined in this guide provide a foundational approach for researchers to conduct preliminary in vitro evaluations to uncover its potential therapeutic activities. Further studies should focus on screening against a broad panel of bacterial and fungal pathogens, as well as relevant mammalian enzymes, to fully characterize its biological profile.

References

solubility profile of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a pivotal intermediate in the synthesis of Cilastatin, a renal dehydropeptidase-I inhibitor. A thorough understanding of its solubility characteristics is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of this compound in various solvents. While a key study identifying its solubility in several organic solvents and water exists, the specific quantitative data from this source is not publicly accessible at the time of this publication. However, this guide furnishes the framework for this data, details the experimental methodology for its determination, and presents relevant biochemical pathway information to support research and development efforts.

Quantitative Solubility Data

A critical study titled "Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethylcyclopropane Carbox Amide in Different Solvents" has been identified as the primary source of quantitative solubility data for the target compound.[1] The abstract of this publication indicates that the mole fraction solubility of this compound was determined in toluene, dichloromethane, trichloromethane, ethyl acetate, ethanol, and pure water at various temperatures.[1]

While the full text and its embedded data are not publicly available, the following tables have been structured to facilitate the entry and comparison of this data once it is obtained.

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

SolventTemperature (°C)Mole Fraction Solubility (x)
Toluene
Dichloromethane
Trichloromethane
Ethyl Acetate
Ethanol
Water

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
MethanolSoluble[2]

Experimental Protocols

The determination of the solubility data presented in the aforementioned study was performed using a synthetic method coupled with a laser monitoring observation technique.[1] This approach is a dynamic method for determining the dissolution point of a solute in a solvent at a specific temperature.

Principle of the Synthetic Method with Laser Monitoring

The synthetic method for solubility determination involves preparing a series of solutions with known concentrations of the solute in the solvent. Each solution is then heated and cooled to identify the temperature at which the last solid particle dissolves (the saturation temperature). The laser monitoring technique automates the detection of this dissolution point. A laser beam is passed through the solution, and the intensity of the transmitted light is measured by a detector. When solid particles are present, the light is scattered, and the detector reading is low. As the solution is heated and the solid dissolves, the light scattering decreases, and the detector reading increases. The point at which the detector reading stabilizes at its maximum indicates the complete dissolution of the solute.

Detailed Experimental Protocol (General)

The following is a generalized protocol for determining the solubility of a compound like this compound using the synthetic method with laser monitoring:

  • Preparation of the Sample:

    • Accurately weigh a known mass of this compound and place it into a temperature-controlled glass vessel.

    • Add a precise volume or mass of the desired solvent to the vessel.

  • Experimental Setup:

    • The vessel is equipped with a magnetic stirrer for continuous agitation to ensure homogeneity.

    • A calibrated temperature probe is immersed in the solution to monitor the temperature accurately.

    • A laser emitter and a photodetector are positioned on opposite sides of the glass vessel.

  • Measurement Cycle:

    • The solution is heated at a controlled rate (e.g., 0.1-1.0 °C/min) while being stirred.

    • The laser monitoring system continuously records the light transmittance through the solution as a function of temperature.

    • The temperature at which the light transmittance reaches a plateau is recorded as the saturation temperature for that specific concentration.

  • Data Analysis:

    • The experiment is repeated with different known concentrations of the solute.

    • A solubility curve is constructed by plotting the mole fraction solubility against the corresponding saturation temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the synthetic method with laser monitoring.

Caption: Experimental workflow for solubility determination.

Signaling Pathway Context: Mechanism of Action of Cilastatin

This compound is a key intermediate in the synthesis of Cilastatin. Cilastatin is an inhibitor of the enzyme dehydropeptidase-I (DHP-I), which is located on the brush border of renal proximal tubule cells.[3][4] DHP-I is responsible for the degradation of certain carbapenem antibiotics, such as imipenem.[5] By inhibiting DHP-I, cilastatin prevents the renal metabolism of imipenem, thereby increasing its efficacy.[4][6] The following diagram illustrates this mechanism.

G DHP1 Dehydropeptidase-I (DHP-I) InactiveMetabolite Inactive Metabolite DHP1->InactiveMetabolite Imipenem Imipenem (Active Antibiotic) Imipenem->DHP1 Metabolism Excretion Excretion of Active Imipenem Imipenem->Excretion Increased Cilastatin Cilastatin Cilastatin->DHP1 Inhibition

Caption: Mechanism of action of Cilastatin.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound. While quantitative data from primary literature is currently limited in public accessibility, the provided framework for data presentation and the detailed experimental protocol for the synthetic method with laser monitoring offer valuable tools for researchers. Furthermore, the contextualization of the compound's role as a precursor to Cilastatin and the visualization of Cilastatin's mechanism of action provide a broader perspective for drug development professionals. Further research to obtain and disseminate the specific solubility data is highly encouraged to facilitate the continued development of efficient and robust synthetic and formulation processes involving this important intermediate.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal stability and degradation of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is not extensively available in the public domain. This guide provides a comprehensive overview based on established principles of thermal analysis and forced degradation studies for similar pharmaceutical intermediates, supplemented with known physico-chemical properties of the target compound.

Introduction

This compound is a chiral building block of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of Cilastatin, which is co-administered with the antibiotic imipenem to inhibit its renal metabolism. The chemical integrity and stability of this intermediate are paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document outlines the expected thermal stability and degradation profile of this compound, providing a framework for its handling, storage, and further processing.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The melting point is a critical parameter for assessing its thermal stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₁NO[1][2]
Molecular Weight 113.16 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
Melting Point 135-140 °C[1][2][3]
Boiling Point 203-204 °C[1]
Solubility Soluble in methanol[1]
CAS Number 75885-58-4[1][2]

Thermal Stability Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability of a compound. While specific TGA and DSC data for this compound are not publicly available, this section outlines the expected results and provides standardized experimental protocols.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify mass loss due to degradation. For a crystalline solid like this compound, a typical TGA curve would be expected to show thermal stability up to its melting point, followed by decomposition at higher temperatures.

Table 2: Expected TGA Data for this compound

ParameterExpected Observation
Initial Decomposition Temperature (Tonset) Expected to be above the melting point (>140 °C)
Temperature of Maximum Mass Loss Rate (Tmax) Dependent on the decomposition kinetics
Residue at End of Experiment Expected to be low, indicating complete decomposition
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, DSC would primarily be used to determine its melting point and enthalpy of fusion. The sharpness of the melting endotherm can also provide an indication of purity.

Table 3: Expected DSC Data for this compound

ParameterExpected Observation
Melting Point (Tm) A sharp endotherm between 135-140 °C.[1][2][3]
Enthalpy of Fusion (ΔHf) A positive value corresponding to the energy required for melting.
Decomposition May be observed as an exothermic or endothermic event at temperatures above melting.

Degradation Profile

Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways of a drug substance intermediate. These studies involve subjecting the compound to stress conditions more severe than those it would encounter during normal handling and storage.

Forced Degradation Studies

Based on the structure of this compound, which contains an amide functional group and a cyclopropane ring, the following degradation pathways can be anticipated under stress conditions.

Table 4: Anticipated Degradation Profile of this compound

Stress ConditionAnticipated Degradation PathwayPotential Degradation Product(s)
Acidic Hydrolysis Hydrolysis of the amide bond.(S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid and ammonia.
Basic Hydrolysis Hydrolysis of the amide bond, potentially faster than under acidic conditions.(S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid and ammonia.
Oxidative The cyclopropane ring and the amide group are generally stable to oxidation, but degradation may occur under harsh conditions.Ring-opened products or other oxidative derivatives.
Photolytic The molecule lacks significant chromophores, suggesting it may be relatively stable to light.Potential for radical-induced degradation.
Thermal Decomposition at elevated temperatures, likely involving fragmentation of the molecule.Gaseous products (e.g., CO, NH₃) and smaller organic fragments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for the specific compound.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 500 °C (or higher, depending on the decomposition profile).

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperature of maximum mass loss rate from the first derivative of the TGA curve.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 200 °C (to encompass the melting point).

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (onset and peak) and the enthalpy of fusion from the endothermic peak.

Forced Degradation Protocol
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for a specified period.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.

    • Photolytic Degradation: Expose the sample solution and solid sample to UV light (e.g., 254 nm) and visible light for a specified duration.

    • Thermal Degradation: Heat the solid sample in an oven at a temperature below its melting point (e.g., 100 °C) for a specified period.

  • Analysis:

    • At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to separate the parent compound from any degradation products.

    • Characterize the structure of significant degradation products using techniques like LC-MS/MS and NMR.

Visualizations

Experimental Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Sample This compound TGA_Instrument TGA Instrument Sample->TGA_Instrument DSC_Instrument DSC Instrument Sample->DSC_Instrument TGA_Analysis Heat from 25°C to 500°C at 10°C/min under N2 TGA_Instrument->TGA_Analysis TGA_Data Mass Loss vs. Temperature TGA_Analysis->TGA_Data TGA_Result Determine Decomposition Temperature TGA_Data->TGA_Result DSC_Analysis Heat from 25°C to 200°C at 10°C/min under N2 DSC_Instrument->DSC_Analysis DSC_Data Heat Flow vs. Temperature DSC_Analysis->DSC_Data DSC_Result Determine Melting Point and Enthalpy of Fusion DSC_Data->DSC_Result

Caption: Workflow for Thermal Analysis.

Logical Flow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_start Initiation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start Sample of (S)-(+)-2,2-Dimethyl- cyclopropanecarboxamide Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidation Oxidative Stress Start->Oxidation Photo Photolytic Stress Start->Photo Thermal Thermal Stress Start->Thermal HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Profile Degradation Profile LCMS->Profile Pathways Degradation Pathways Profile->Pathways

Caption: Forced Degradation Study Workflow.

Conclusion

This technical guide provides a comprehensive framework for understanding the thermal stability and degradation profile of this compound. While specific experimental data is limited in the public literature, the provided information on its physicochemical properties, along with standardized protocols for thermal analysis and forced degradation studies, offers a solid foundation for researchers, scientists, and drug development professionals. The inherent stability of the cyclopropane ring and the predictable reactivity of the amide group suggest that hydrolysis is the most likely degradation pathway under stressed conditions. Proper control of temperature and pH is crucial for maintaining the integrity of this key pharmaceutical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to Cilastatin, an inhibitor of renal dehydropeptidase-I.[1][2] The stereochemistry of this compound is crucial for its biological activity, necessitating a stereoselective synthetic route. This document provides detailed protocols for the synthesis of this compound, focusing on a robust and widely applicable method involving the chiral resolution of racemic 2,2-dimethylcyclopropanecarboxylic acid followed by amidation. Alternative synthetic strategies, including asymmetric synthesis and enzymatic resolution, are also briefly discussed.

Synthesis Overview

The primary synthetic strategy detailed here involves two main stages:

  • Chiral Resolution: Separation of the desired (S)-enantiomer from a racemic mixture of 2,2-dimethylcyclopropanecarboxylic acid. This is achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

  • Amidation: Conversion of the purified (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid into the target amide.

Experimental Protocols

Protocol 1: Chiral Resolution of (±)-2,2-Dimethylcyclopropanecarboxylic Acid

This protocol describes the resolution of racemic 2,2-dimethylcyclopropanecarboxylic acid using L-carnitine oxalate as the chiral resolving agent.[1]

Materials:

  • (±)-2,2-Dimethylcyclopropanecarboxylic acid

  • L-carnitine oxalate

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, crystallizing dish, filtration apparatus)

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve racemic 2,2-dimethylcyclopropanecarboxylic acid in methanol.

    • Add an equimolar amount of L-carnitine oxalate to the solution.

    • Heat the mixture to reflux with stirring until all solids dissolve.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This first crop of crystals will be enriched in the desired (S)-acid diastereomeric salt.

    • The optical purity of the crystallized salt can be improved by recrystallization from methanol.

  • Hydrolysis and Isolation of (S)-(+)-2,2-Dimethylcyclopropanecarboxylic Acid:

    • Suspend the resolved diastereomeric salt in water and acidify with hydrochloric acid to a pH of approximately 1-2.

    • Extract the liberated (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid. Further purification can be achieved by recrystallization.

Protocol 2: Amidation of (S)-(+)-2,2-Dimethylcyclopropanecarboxylic Acid

This protocol outlines the conversion of the chiral carboxylic acid to the corresponding amide.[2][3] This is typically a two-step process involving the formation of an acyl chloride followed by reaction with ammonia.

Materials:

  • (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Ammonia (aqueous solution or gas)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid in anhydrous dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (or oxalyl chloride) to the solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude (S)-(+)-2,2-dimethylcyclopropanecarbonyl chloride.

  • Amination:

    • Dissolve the crude acyl chloride in an inert solvent like dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction with water.

    • Separate the organic layer. Wash the organic layer sequentially with dilute sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be purified by recrystallization (e.g., from toluene or ethyl acetate) to obtain a white crystalline solid.[1]

Alternative Synthetic Approaches

  • Asymmetric Synthesis: This approach establishes the chiral center during the formation of the cyclopropane ring. One documented method involves the asymmetric cyclopropanation of 2-methylpropene using a chiral iron carbene complex, which can yield the desired (S)-acid with high enantiomeric excess (up to 92% ee).[1]

  • Enzymatic Resolution: Lipases, such as Novozyme 435, can be used for the enantioselective hydrolysis of racemic ethyl 2,2-dimethylcyclopropanecarboxylate.[1] This method offers high selectivity under mild reaction conditions.[4][5]

Data Presentation

ParameterChiral Resolution MethodAsymmetric SynthesisEnzymatic Resolution
Starting Material (±)-2,2-Dimethylcyclopropanecarboxylic acid2-Methylpropene(±)-Ethyl 2,2-dimethylcyclopropanecarboxylate
Key Reagent/Catalyst L-carnitine oxalateChiral iron carbene complexLipase (e.g., Novozyme 435)
Reported Overall Yield >17% (for a multi-step process including racemate synthesis)[2]Variable-
Reported Enantiomeric Excess (ee) >98%[2]Up to 92%[1]High enantioselectivity reported[1]
Melting Point of Final Product 135-137 °C[6]135-137 °C135-137 °C

Visualization of the Synthetic Workflow

Synthesis_Workflow racemic_acid (±)-2,2-Dimethyl- cyclopropanecarboxylic Acid diastereomeric_salts Diastereomeric Salts racemic_acid->diastereomeric_salts  Salt Formation resolving_agent L-carnitine oxalate resolving_agent->diastereomeric_salts s_acid_salt Salt of (S)-acid (Crystallized) diastereomeric_salts->s_acid_salt  Fractional  Crystallization hydrolysis Acid Hydrolysis s_acid_salt->hydrolysis s_acid (S)-(+)-2,2-Dimethyl- cyclopropanecarboxylic Acid hydrolysis->s_acid activation Acyl Chloride Formation (SOCl₂ or (COCl)₂) s_acid->activation acyl_chloride (S)-Acyl Chloride activation->acyl_chloride amination Amination (NH₃) acyl_chloride->amination final_product (S)-(+)-2,2-Dimethyl- cyclopropanecarboxamide amination->final_product

Caption: Synthetic workflow for this compound.

References

Application of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a chiral building block of significant interest in the pharmaceutical industry. Its rigid cyclopropane scaffold and defined stereochemistry make it a valuable intermediate in the synthesis of complex molecular architectures, contributing to the biological activity and specificity of active pharmaceutical ingredients (APIs). This document provides a detailed account of its primary application, focusing on the synthesis of the renal dehydropeptidase-I inhibitor, Cilastatin.

Primary Application: Key Intermediate in the Synthesis of Cilastatin

This compound serves as a critical chiral precursor in the industrial synthesis of Cilastatin. Cilastatin is co-administered with the carbapenem antibiotic imipenem to prevent its degradation by renal dehydropeptidase-I, thereby increasing its efficacy. The synthesis of Cilastatin from this compound is a multi-step process that leverages the unique structural features of this intermediate.

The overall synthetic pathway involves the condensation of this compound with a seven-carbon keto-ester, followed by reaction with L-cysteine to form the final Cilastatin molecule.

Logical Relationship of Cilastatin Synthesis

G A This compound C (S)-7-chloro-2-(2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid ethyl ester A->C Condensation B Ethyl 7-chloro-2-oxoheptanoate B->C E Cilastatin C->E Reaction with L-Cysteine D L-Cysteine D->E

Caption: Synthetic pathway of Cilastatin from key intermediates.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the key steps in the synthesis of Cilastatin starting from this compound.

Table 1: Synthesis of this compound

Starting MaterialMethodYieldEnantiomeric Excess (ee)Reference
Glycine ethyl ester hydrochlorideDiazotization, cyclopropanation, hydrolysis, resolution, ammonolysis>17% (overall)>98%[1]
2,2-Dimethylcyclopropane carboxylic acid & QuinidineDiastereomeric salt resolution & ammonolysis20.5% (overall)Not Reported[2]
2,2-Dimethylcyclopropane carboxylic acid & (R)-1,1'-binaphthol derivativesDiastereomeric ester formation, separation & ammonolysis18.1% - 33.7%Not Reported[2]

Table 2: Synthesis of Cilastatin Intermediates and Final Product

Reaction StepReactantsProductYieldPurityReference
CondensationThis compound, Ethyl 7-chloro-2-oxoheptanoate(S)-7-chloro-2-(2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid ethyl esterNot specifiedNot specified[3][4]
Alkylation & Cyclization(S)-7-chloro-2-((1S)-2,2-dimethylcyclopropanecarboxamido)-2-oxoheptanoate ethyl ester, L-cysteine methyl ester hydrochlorideAlkyl cilastatin ester74.1%Not specified[2]
SaponificationAlkyl cilastatin esterCilastatin sodium49.6%Not specified[2]
Condensation & PurificationZ-7-chloro-2[[(1S)-2,2-dimethyl cyclopropane]carboxamide]-2-heptenoic acid, L-Cysteine hydrochloride monohydrateCilastatin acid110g from 150g starting material97% (initial), 99.5% (after purification)[2]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Cilastatin.

Experimental Workflow for Cilastatin Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Final Condensation and Purification A Mix this compound, Ethyl 7-chloro-2-oxoheptanoate, and p-TSA in Toluene B Reflux with azeotropic removal of water A->B C Wash with dilute HCl and NaHSO3 B->C D Concentrate to obtain crude ester C->D E Hydrolyze crude ester with aq. NaOH D->E F Acidify to precipitate the carboxylic acid E->F G Filter and dry the intermediate F->G H React intermediate with L-Cysteine in aq. NaOH G->H I Adjust pH to 3.0 to induce crystallization H->I J Filter, wash, and dry the crude Cilastatin I->J K Recrystallize from water/acetone J->K

Caption: A step-by-step workflow for the synthesis of Cilastatin.

Protocol 1: Synthesis of (S)-7-chloro-2-(2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid

This protocol describes the condensation of this compound with ethyl 7-chloro-2-oxoheptanoate.

Materials:

  • This compound

  • Ethyl 7-chloro-2-oxoheptanoate

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Dilute Hydrochloric Acid

  • Aqueous Sodium Bisulfite

Procedure:

  • To a reaction vessel equipped with a Dean-Stark apparatus, add this compound, ethyl 7-chloro-2-oxoheptanoate, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture, continuously removing water via the Dean-Stark trap until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with dilute hydrochloric acid and aqueous sodium bisulfite to remove unreacted starting materials.[5]

  • Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-7-chloro-2-(2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid ethyl ester.

  • The crude ester is then hydrolyzed using aqueous sodium hydroxide. After completion of the hydrolysis, the reaction mixture is acidified to a pH of 4.0 to 4.5.

  • The aqueous layer is extracted with toluene. The toluene layer containing the product is washed with water and can be used directly in the next step.[6]

Protocol 2: Synthesis of Cilastatin Acid

This protocol outlines the final condensation step to produce Cilastatin acid.

Materials:

  • (Z)-7-chloro-2[[(1S)-2,2-dimethyl cyclopropane]carboxamide]-2-heptenoic acid (from Protocol 1)

  • L-Cysteine hydrochloride monohydrate

  • Sodium Hydroxide

  • Water

  • Dichloromethane

  • Acetone

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide (90 gm) in water (1 L).[2]

  • Add L-Cysteine hydrochloride monohydrate (96 gm) to the sodium hydroxide solution.[2]

  • Add (Z)-7-chloro-2[[(1S)-2,2-dimethyl cyclopropane]carboxamide]-2-heptenoic acid to the mixture and stir at 25-30°C until the starting material is consumed (monitored by HPLC).[2]

  • After the reaction is complete, wash the reaction mass with dichloromethane (500 ml).[2]

  • Adjust the pH of the aqueous layer to 3.0 and stir for 24 hours to induce crystallization.

  • Filter the precipitated solid, wash with water (200 ml) and then with acetone (500 ml).[2]

  • Dry the solid to obtain crude Cilastatin acid.

  • For further purification, dissolve the crude solid in water (700 ml) and add dichloromethane (700 ml) and ethyl acetate (100 ml). Stir for 10 hours.[2]

  • Filter the purified solid, wash with water (100 ml) and acetone (200 ml), and dry to obtain pure Cilastatin acid.[2]

Other Potential Applications

While the synthesis of Cilastatin is the most prominent application, the unique structural motif of this compound suggests its potential use in the development of other pharmaceuticals. The cyclopropane ring can act as a rigid scaffold to orient functional groups in a specific manner, which is often desirable for potent and selective interactions with biological targets. Although specific examples in analgesics and anti-inflammatory drugs are not well-documented in publicly available literature, its structural features are found in various biologically active molecules. Further research may explore its incorporation into novel therapeutic agents in these and other disease areas.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. Appropriate safety precautions and laboratory procedures should be followed. The specific quantities and reaction conditions may require optimization based on laboratory-specific equipment and reagent quality.

References

Application Notes and Protocols: (S)-(+)-2,2-Dimethylcyclopropanecarboxamide as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a valuable chiral building block widely utilized in the pharmaceutical and agrochemical industries. Its rigid cyclopropane scaffold and defined stereochemistry make it an essential component in the synthesis of complex, high-value molecules. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its role in the synthesis of the renal dehydropeptidase inhibitor, Cilastatin.

Physicochemical Properties

PropertyValue
CAS Number75885-58-4
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point135-137 °C
Optical Purity (ee)≥98%

Applications in Pharmaceutical Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of Cilastatin.[1][2] Cilastatin is co-administered with the antibiotic imipenem to prevent its degradation by renal dehydropeptidase-I, thereby increasing its efficacy.[3] The specific stereochemistry of the (S)-enantiomer is crucial for the biological activity of Cilastatin.[2]

Logical Workflow for Cilastatin Synthesis

The synthesis of Cilastatin from this compound is a multi-step process. The following diagram illustrates the logical flow of this synthesis.

G A (S)-(+)-2,2-Dimethyl- cyclopropanecarboxamide C Condensation Reaction A->C B Ethyl 7-chloro-2-oxoheptanoate B->C D (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane] carboxamido]-2-heptenoic acid ethyl ester C->D E Hydrolysis D->E F (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane] carboxamido]-2-heptenoic acid E->F H Thiol Addition F->H G L-Cysteine G->H I Cilastatin Acid H->I J Salt Formation I->J K Cilastatin Sodium J->K

General synthetic workflow for Cilastatin Sodium.
Experimental Protocols

The following protocols are a composite of information from various sources, including patents and dissertations, to provide a comprehensive guide.

Protocol 1: Synthesis of (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid

This first key step involves the condensation of this compound with ethyl 7-chloro-2-oxoheptanoate.

Materials:

ReagentMolar Mass ( g/mol )
This compound113.16
Ethyl 7-chloro-2-oxoheptanoate206.67
p-Toluenesulfonic acid (p-TSA)172.20
Toluene-

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethyl 7-chloro-2-oxoheptanoate (1.0-1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add a sufficient volume of toluene to suspend the reactants.

  • Heat the mixture to reflux and continuously remove water via the Dean-Stark apparatus.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester intermediate.

  • The crude ester is then hydrolyzed. Dissolve the crude product in a suitable solvent (e.g., a mixture of toluene and water).

  • Add a solution of sodium hydroxide (2.0-2.5 eq) and stir vigorously at room temperature for 8-12 hours until the ester is fully hydrolyzed.

  • Separate the aqueous layer, wash the organic layer with water, and combine the aqueous layers.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 4.0-4.5 with a suitable acid (e.g., HCl).

  • Extract the product with toluene. The resulting toluene layer containing the desired heptenoic acid can be used directly in the next step.[4]

Protocol 2: Synthesis of Cilastatin Acid

This step involves the reaction of the heptenoic acid intermediate with L-cysteine.

Materials:

ReagentMolar Mass ( g/mol )
(Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid303.80
L-Cysteine hydrochloride monohydrate175.63
Sodium hydroxide40.00
Dichloromethane-
Water-

Procedure:

  • In a reaction vessel, prepare a solution of sodium hydroxide (e.g., 90 g in 1 L of water).[4]

  • To this solution, add L-Cysteine hydrochloride monohydrate (e.g., 96 g) and the toluene solution of (Z)-7-chloro-2[[(1S)-2,2-dimethyl cyclopropane]carboxamide]-2-heptenoic acid from the previous step.[4]

  • Stir the mixture at 25-30°C until the starting heptenoic acid is consumed, as monitored by HPLC.[4]

  • After the reaction is complete, wash the reaction mixture with dichloromethane to remove organic impurities.[4]

  • To the aqueous layer, add activated carbon, stir, and then filter.[4]

  • Adjust the pH of the filtrate to 3.0 and stir for an extended period (e.g., 24 hours) to facilitate isomerization to the desired Z-isomer.[4]

  • The precipitated Cilastatin acid is then collected by filtration.

Protocol 3: Preparation of Cilastatin Sodium

This final step converts the Cilastatin acid to its sodium salt.

Materials:

ReagentMolar Mass ( g/mol )
Cilastatin Acid358.47
Sodium hydroxide40.00
Methanol-
Acetonitrile-

Procedure:

  • Dissolve sodium hydroxide (e.g., 7.02 g, 0.17 M) in methanol (390 ml) with stirring at 25-30°C.[3]

  • Add Cilastatin acid (e.g., 65 g, 0.18 mol) to the sodium hydroxide solution and stir until a clear solution is obtained.[3]

  • Add this solution to acetonitrile (2600 ml) under stirring at 25-30°C to precipitate the sodium salt.[3]

  • Filter the solid product and dry it under vacuum to obtain Cilastatin sodium.[3]

Quantitative Data Summary

StepProductYieldPurity/eeReference
Synthesis of this compoundThis compound>17% (overall)>98% ee[5]
Synthesis of Alkyl Cilastatin EsterAlkyl Cilastatin Ester74.1%-[6]
Saponification to Cilastatin SodiumCilastatin Sodium49.6%-[6]
Preparation of Cilastatin SodiumCilastatin Sodium~88%~99.5%[3]

Applications in Agrochemical Synthesis

This compound and its parent carboxylic acid are foundational structures in certain agrochemicals, particularly synthetic pyrethroid insecticides.[1] The cyclopropane ring is a key feature of many pyrethroids, contributing to their insecticidal activity.

Conceptual Workflow for Pyrethroid Synthesis

G A (S)-(+)-2,2-Dimethylcyclopropane carboxylic acid derivative B Activation (e.g., to acid chloride) A->B C Activated cyclopropane derivative B->C E Esterification C->E D Alcohol moiety (e.g., 3-phenoxybenzyl alcohol) D->E F Pyrethroid Insecticide E->F

Conceptual workflow for pyrethroid synthesis.

The synthesis of pyrethroids such as permethrin involves the esterification of a cyclopropanecarboxylic acid derivative with an appropriate alcohol. The chirality of the cyclopropane ring can significantly influence the insecticidal activity and selectivity of the final product. While detailed protocols for the use of this compound in this context are proprietary and less documented in public literature, the general principles of ester formation from the corresponding carboxylic acid are well-established.

Conclusion

This compound is a critical chiral building block, indispensable for the stereospecific synthesis of the pharmaceutical agent Cilastatin. The protocols provided herein offer a comprehensive guide for its application in this well-documented synthetic route. Its role in the agrochemical field, while less detailed in available literature, is conceptually significant due to the prevalence of the cyclopropane moiety in pyrethroid insecticides. The precise stereochemical control offered by this building block is paramount for achieving the desired biological activity in the final products.

References

Application Notes and Protocols for the Quantification of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a chiral molecule and a key intermediate in the synthesis of various pharmaceuticals, including Cilastatin.[1] Accurate quantification of the (S)-enantiomer is crucial for ensuring the stereochemical purity and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the enantioselective quantification of this compound using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals involved in process development, quality control, and pharmacokinetic studies.

Chiral Gas Chromatography (GC) Method

Application Note:

Chiral Gas Chromatography is a robust and sensitive technique for the enantioselective analysis of volatile and semi-volatile compounds like 2,2-Dimethylcyclopropanecarboxamide. The separation is achieved on a chiral stationary phase (CSP), typically a cyclodextrin-based column, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times. This method is particularly suitable for monitoring the enantiomeric excess (e.e.) during synthesis and for purity testing of the final intermediate. A simple and sensitive GC method has been developed for the enantioseparation and determination of 2,2-dimethylcyclopropanecarboxamide and its corresponding acid in bioconversion broths.[2]

Experimental Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Solution Dilution Dilution with Solvent Sample->Dilution Vortex Vortex Mixing Dilution->Vortex Filtration Filtration (0.45 µm) Vortex->Filtration Injection GC Injection Filtration->Injection Separation Chiral GC Column Injection->Separation Detection FID/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for Chiral GC Analysis.

Quantitative Data Summary:

The following table summarizes representative quantitative data for the chiral GC analysis of 2,2-Dimethylcyclopropanecarboxamide enantiomers. Disclaimer: The following data are illustrative and based on typical performance for chiral GC methods. Actual results may vary depending on the specific instrument and conditions.

Parameter(R)-(-)-Enantiomer(S)-(+)-Enantiomer
Retention Time (min) ~ 15.2~ 15.8
Linearity Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (µg/mL) ~ 0.3~ 0.3
Limit of Quantitation (LOQ) (µg/mL) ~ 1.0~ 1.0
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2.0%< 2.0%

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the 2,2-Dimethylcyclopropanecarboxamide sample in a suitable solvent (e.g., Methanol or Ethyl Acetate) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For unknown samples, dilute them to fall within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • GC-FID/MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral Column: Gamma-cyclodextrin based chiral column (e.g., BGB-175, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL in split mode (e.g., split ratio 50:1).

    • Oven Temperature Program:

      • Initial temperature: 140°C, hold for 1 minute.

      • Ramp: Increase to 180°C at 2°C/min.

      • Hold: Hold at 180°C for 5 minutes.

    • Detector Temperature (FID): 280°C.

    • MS Conditions (if used):

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the peaks for the (R)- and (S)-enantiomers based on their retention times, determined by injecting a racemic standard.

    • Integrate the peak areas for each enantiomer.

    • Construct a calibration curve by plotting the peak area against the concentration for the series of standards.

    • Determine the concentration of each enantiomer in the unknown samples using the calibration curve.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [([S] - [R]) / ([S] + [R])] * 100.

Chiral High-Performance Liquid Chromatography (HPLC) Method

Application Note:

Chiral HPLC is a widely used and versatile technique for the separation and quantification of enantiomers. For this compound, a normal-phase HPLC method using a polysaccharide-based chiral stationary phase (CSP) is often effective. This method is highly suitable for routine quality control analysis and for the purification of the desired enantiomer at a preparative scale. The direct approach, using a CSP, is the most common for chiral HPLC separations.[3]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample in Mobile Phase Dilution Serial Dilution Sample->Dilution Vortex Vortex Mixing Dilution->Vortex Filtration Filtration (0.45 µm) Vortex->Filtration Injection HPLC Injection Filtration->Injection Separation Chiral HPLC Column Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Chromatogram Integration Detection->Integration Quantification Concentration Calculation Integration->Quantification

Caption: Workflow for Chiral HPLC Analysis.

Quantitative Data Summary:

The following table presents typical quantitative data for the chiral HPLC analysis of 2,2-Dimethylcyclopropanecarboxamide enantiomers. Disclaimer: The following data are illustrative and based on typical performance for chiral HPLC methods. Actual results may vary depending on the specific instrument and conditions.

Parameter(R)-(-)-Enantiomer(S)-(+)-Enantiomer
Retention Time (min) ~ 8.5~ 9.8
Linearity Range (µg/mL) 1 - 2001 - 200
Correlation Coefficient (r²) > 0.998> 0.998
Limit of Detection (LOD) (µg/mL) ~ 0.2~ 0.2
Limit of Quantitation (LOQ) (µg/mL) ~ 0.8~ 0.8
Accuracy (% Recovery) 99 - 101%99 - 101%
Precision (% RSD) < 1.5%< 1.5%

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the 2,2-Dimethylcyclopropanecarboxamide sample in the mobile phase to prepare a 1 mg/mL stock solution.

    • Generate a series of calibration standards by diluting the stock solution with the mobile phase to concentrations from 1 µg/mL to 200 µg/mL.

    • Dilute unknown samples with the mobile phase to ensure the concentration is within the calibration range.

    • Filter all solutions using a 0.45 µm syringe filter prior to injection.

  • HPLC-UV/PDA Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV or Photodiode Array (PDA) detector.

    • Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP.

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

  • Data Analysis:

    • Identify the peaks for the (R)- and (S)-enantiomers from the chromatogram of a racemic standard.

    • Integrate the peak areas of the two enantiomers.

    • Create a calibration curve by plotting peak area versus concentration for the standards.

    • Calculate the concentration of each enantiomer in the unknown samples from the calibration curve.

    • Determine the enantiomeric excess (% e.e.) as described in the GC method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Application Note:

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially in complex matrices such as biological fluids (plasma, urine). This method is ideal for pharmacokinetic studies. While mass spectrometry itself is not inherently chiral, coupling it with a chiral HPLC separation allows for the highly sensitive and selective quantification of individual enantiomers. A method for the simultaneous determination of imipenem and its stabilizer cilastatin (a derivative of the target molecule) in biological matrices has been developed using LC-MS/MS, demonstrating the feasibility of this technique for related structures.[4]

Experimental Workflow:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample + IS Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation Injection LC Injection Evaporation->Injection Separation Chiral UPLC Column Injection->Separation Ionization ESI+ Separation->Ionization Detection MS/MS (MRM) Ionization->Detection

Caption: Workflow for LC-MS/MS Analysis.

Quantitative Data Summary:

The table below provides expected quantitative parameters for a chiral LC-MS/MS method for 2,2-Dimethylcyclopropanecarboxamide, based on typical performance for small molecules in biological matrices.[4] Disclaimer: This data is illustrative. Method development and validation are required to establish these parameters for a specific application.

Parameter(R)-(-)-Enantiomer(S)-(+)-Enantiomer
Retention Time (min) ~ 2.1~ 2.5
Linearity Range (ng/mL) 0.5 - 5000.5 - 500
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (ng/mL) ~ 0.15~ 0.15
Limit of Quantitation (LOQ) (ng/mL) ~ 0.5~ 0.5
Accuracy (% Bias) ± 15%± 15%
Precision (% RSD) < 15%< 15%

Experimental Protocol:

  • Sample Preparation (from Plasma):

    • To 50 µL of plasma sample, add an internal standard (IS) (e.g., a deuterated analog).

    • Perform protein precipitation by adding 200 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Mass Spectrometer: Sciex API 5500 or equivalent triple quadrupole mass spectrometer.

    • Chiral Column: Chiral UPLC column (e.g., Chiralpak IK-U, 150 x 2.1 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (Q1): m/z 114.1 (for [M+H]⁺ of C₆H₁₁NO).

      • Product Ion (Q3): To be determined by infusion of a standard solution (e.g., m/z 72.1).

  • Data Analysis:

    • Quantify the peaks using the area ratio of the analyte to the internal standard.

    • Generate a calibration curve by performing a weighted (1/x²) linear regression of the area ratios against the concentrations of the calibration standards.

    • Determine the concentrations of the enantiomers in the test samples from the calibration curve.

References

Application Notes and Protocols for the Enzymatic Resolution of Cyclopropanecarboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic kinetic resolution of racemic cyclopropanecarboxamides, a critical process for the synthesis of chiral cyclopropane-containing building blocks used in pharmaceutical development. Two primary enzymatic strategies are presented: lipase-catalyzed N-acylation and amidase-catalyzed hydrolysis.

Introduction

Cyclopropane rings are valuable structural motifs in medicinal chemistry, often conferring unique conformational constraints, metabolic stability, and improved potency to drug candidates. The stereochemistry of substituents on the cyclopropane ring is frequently crucial for biological activity. Enzymatic kinetic resolution offers a highly selective and environmentally benign method for separating enantiomers of racemic cyclopropanecarboxamides, providing access to enantiopure intermediates.

This document outlines two effective methods:

  • Lipase-Catalyzed N-Acylation: This method resolves racemic aminocyclopropanecarboxamides by selectively acylating one enantiomer, allowing for the separation of the acylated product from the unreacted amine enantiomer.

  • Amidase-Catalyzing Hydrolysis: This approach utilizes an amidase to selectively hydrolyze one enantiomer of a racemic cyclopropanecarboxamide to its corresponding carboxylic acid, leaving the other amide enantiomer unreacted.

Protocol 1: Lipase-Catalyzed Kinetic Resolution by N-Acylation

This protocol is based on the resolution of aminocycloalkanecarboxamides and is applicable to analogous cyclopropane structures. The procedure uses Candida antarctica lipase B (CAL-B) for the enantioselective N-acylation of a racemic aminocyclopropanecarboxamide.

Materials and Reagents
  • Substrate: Racemic cis- or trans-2-aminocyclopropanecarboxamide

  • Enzyme: Immobilized Candida antarctica lipase B (CAL-B, such as Novozym 435)

  • Acylating Agent: 2,2,2-Trifluoroethyl butanoate

  • Solvent: Anhydrous tert-butyl methyl ether (TBME) and anhydrous tert-amyl alcohol (TAA)

  • Monitoring: Gas chromatograph (GC) with a chiral column (e.g., Chrompack CP-Chirasil-DEX CB)

  • Standard laboratory glassware, magnetic stirrer, and temperature-controlled shaker.

Experimental Protocol
  • Reaction Setup:

    • To a vial, add the racemic aminocyclopropanecarboxamide substrate to a final concentration of 0.05 M.

    • Add the lipase preparation (e.g., CAL-B) to a concentration of 50 mg/mL.

    • Add the solvent, a 1:1 (v/v) mixture of tert-butyl methyl ether (TBME) and tert-amyl alcohol (TAA).[1]

    • Initiate the reaction by adding the acylating agent, 2,2,2-trifluoroethyl butanoate, to a final concentration of 0.1 M.[1]

  • Incubation:

    • Seal the vial and place it in a temperature-controlled shaker set to 48 °C.[1]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots (e.g., 0.1 mL) at regular intervals.

    • Filter the enzyme from the aliquot.

    • Analyze the sample by chiral GC to determine the conversion and the enantiomeric excess (ee) of the remaining substrate and the acylated product.[1]

    • The enantiomeric ratio (E) can be calculated from the conversion and ee values.

  • Work-up (upon reaching ~50% conversion):

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Evaporate the solvent under reduced pressure.

    • Separate the unreacted amine from the N-acylated product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative data for the CAL-B-catalyzed N-acylation of aminocyclohexanecarboxamides, which serves as a model for the expected outcomes with cyclopropane analogs.[1]

EntrySubstrateEnzymeTime (h)Conversion (%)ee (Substrate) (%)ee (Product) (%)E-value
1trans-2-aminocyclohexanecarboxamideCAL-B24788>99>200
2cis-2-aminocyclopentanecarboxamideCAL-B55099>99>200

Logical Workflow Diagram

G sub Racemic Aminocyclopropanecarboxamide reac Reaction Mixture (0.05 M Substrate, 48 °C) sub->reac enz CAL-B Lipase enz->reac acyl Acylating Agent (2,2,2-Trifluoroethyl Butanoate) acyl->reac solv Solvent (TBME/TAA) solv->reac mon Monitor Reaction (Chiral GC) reac->mon ~50% Conversion workup Work-up (Filter Enzyme, Evaporate Solvent) mon->workup sep Column Chromatography workup->sep prod_S Unreacted (S)-Amine (High ee) sep->prod_S prod_R N-Acylated (R)-Amide (High ee) sep->prod_R

Caption: Workflow for lipase-catalyzed N-acylation.

Protocol 2: Amidase-Catalyzed Kinetic Resolution by Hydrolysis

This protocol describes a general procedure for the enantioselective hydrolysis of a racemic cyclopropanecarboxamide using an amidase from a Rhodococcus species. These enzymes are known to be effective for the hydrolysis of aliphatic amides.[2][3]

Materials and Reagents
  • Substrate: Racemic cyclopropanecarboxamide

  • Enzyme: Whole cells of Rhodococcus rhodochrous or a purified amidase from a Rhodococcus species.

  • Buffer: Phosphate buffer or Tris-HCl buffer (pH 7-8).

  • Monitoring: High-Performance Liquid Chromatography (HPLC) with a chiral column (e.g., Chiralcel OD-H).[4][5]

  • Standard laboratory glassware, magnetic stirrer, and temperature-controlled incubator.

Experimental Protocol
  • Enzyme Preparation (if using whole cells):

    • Cultivate the Rhodococcus rhodochrous strain in a suitable medium to induce amidase expression.

    • Harvest the cells by centrifugation and wash with buffer. The resulting cell paste can be used directly or after lyophilization.

  • Reaction Setup:

    • Suspend the racemic cyclopropanecarboxamide in the chosen buffer (e.g., 50 mM phosphate buffer, pH 7.5) to a final concentration of 10-50 mM.

    • Add the Rhodococcus cells or the purified amidase preparation. The optimal enzyme loading should be determined empirically.

    • The total reaction volume will depend on the desired scale.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature, typically between 30-55 °C, with gentle agitation.[2] The optimal temperature may vary depending on the specific enzyme.

  • Reaction Monitoring:

    • Periodically withdraw aliquots from the reaction mixture.

    • Stop the enzymatic reaction in the aliquot (e.g., by adding acid or a water-miscible organic solvent like acetonitrile).

    • Centrifuge to remove cells or precipitated protein.

    • Analyze the supernatant by chiral HPLC to determine the concentrations and enantiomeric excesses of the remaining amide substrate and the cyclopropanecarboxylic acid product.[4]

  • Work-up (upon reaching desired conversion, typically 45-55%):

    • Remove the enzyme (cells) by centrifugation or filtration.

    • Adjust the pH of the supernatant to acidic (e.g., pH 2) with HCl to protonate the carboxylic acid product.

    • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

    • Adjust the pH of the aqueous layer to basic (e.g., pH 10) and extract the unreacted amide with an organic solvent.

    • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

Data Presentation

The following table presents hypothetical, yet realistic, data for the amidase-catalyzed hydrolysis of a generic cyclopropanecarboxamide, based on typical performance of Rhodococcus amidases.

SubstrateEnzyme SourcepHTemp (°C)Conversion (%)ee (Amide) (%)ee (Acid) (%)E-value
rac-CyclopropanecarboxamideR. rhodochrous7.54051>9996>150
rac-2-MethylcyclopropanecarboxamideR. erythropolis8.0504891>99>100

Signaling Pathway/Process Diagram

G cluster_0 Racemic Cyclopropanecarboxamide cluster_1 Products at ~50% Conversion S_Amide (S)-Amide S_Amide_out Unreacted (S)-Amide (High ee) S_Amide->S_Amide_out Remains R_Amide (R)-Amide enzyme Amidase (Rhodococcus sp.) R_Amide->enzyme R_Acid (R)-Carboxylic Acid (High ee) enzyme->R_Acid Selective Hydrolysis

Caption: Enantioselective hydrolysis by amidase.

References

Application Notes and Protocols: The Role of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide in the Synthesis of Cilastatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cilastatin is a crucial pharmaceutical compound that functions as a renal dehydropeptidase-I inhibitor.[1][2] It is co-administered with the β-lactam antibiotic imipenem to prevent its degradation in the kidneys, thereby prolonging its efficacy and mitigating potential nephrotoxicity.[1][3][4][5][6][7] The specific stereochemistry of Cilastatin, chemically known as (Z)-7-[(2R)-2-amino-2-carboxyethyl]thio]-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid, is essential for its biological activity.[1] A key chiral building block in the synthesis of Cilastatin is (S)-(+)-2,2-Dimethylcyclopropanecarboxamide (CAS 75885-58-4), which provides one of the critical stereocenters in the final molecule.[1][8] This document provides detailed application notes and protocols for the synthesis of Cilastatin, with a focus on the utilization of this compound.

The Critical Role of this compound

This compound serves as a foundational chiral intermediate in the synthesis of Cilastatin.[8] Its cyclopropane ring and the specific (S)-stereochemistry are incorporated into the final structure of Cilastatin, contributing to the molecule's precise three-dimensional arrangement necessary for its inhibitory action on dehydropeptidase-I. The high enantiomeric purity of this starting material is paramount to ensure the desired stereochemical outcome and the overall purity of the final active pharmaceutical ingredient (API).[8]

General Synthetic Pathway

The synthesis of Cilastatin generally involves the condensation of two main fragments: a derivative of a C7 heptenoic acid and the amino acid L-cysteine, which provides the (R)-stereocenter.[1] The (S)-stereocenter is introduced from (S)-(+)-2,2-dimethylcyclopropane carboxamide. A common strategy involves the reaction of a (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid intermediate with L-cysteine.[1]

Below is a DOT language script that visualizes the general synthetic workflow.

G cluster_0 Synthesis of Heptenoic Acid Intermediate cluster_1 Final Condensation and Hydrolysis A Ethyl 7-chloro-2-oxoheptanoate C (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid ethyl ester A->C Condensation (p-TSA, Toluene) B This compound B->C D L-cysteine E Cilastatin Ester C->E Condensation with L-cysteine D->E F Cilastatin Acid E->F Hydrolysis G Cilastatin Sodium F->G Salt Formation

Caption: General synthetic workflow for Cilastatin.

Experimental Protocols

The following protocols are compiled from various sources and represent common methods for the synthesis of Cilastatin and its intermediates.

Protocol 1: Synthesis of (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid

This protocol describes the condensation of ethyl-7-chloro-2-oxo-heptanoate with (S)-2,2-dimethylcyclopropane carboxamide.[9]

  • Reactants:

    • Ethyl-7-chloro-2-oxo-heptanoate (25g)

    • (S)-2,2-dimethylcyclopropane carboxamide (13.68g)

    • p-toluene sulphonic acid (0.125g)

    • Toluene

  • Procedure:

    • Combine ethyl-7-chloro-2-oxo-heptanoate, (S)-2,2-dimethylcyclopropane carboxamide, and p-toluene sulphonic acid in toluene.

    • Reflux the mixture using a Dean-Stark trap for the azeotropic removal of water.

    • After the condensation is complete, wash the reaction mixture with dilute hydrochloric acid and aqueous sodium bisulfite to remove unreacted starting materials.

    • Concentrate the organic solution under reduced pressure to recover toluene.

    • The resulting oily ethyl ester of 7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamide]-2-heptenoic acid is then hydrolyzed with aqueous sodium hydroxide in the presence of denatured spirit at room temperature.

    • After hydrolysis, concentrate the reaction mixture to half of its volume under reduced pressure and wash with toluene. The resulting product is 99% pure Z-7-chloro-2[[(1S)-2,2-dimethyl cyclopropane]carboxamide]-2-heptenoic acid (150 gm) as a white solid.[10]

Protocol 2: Synthesis of Cilastatin Acid

This protocol details the condensation of the heptenoic acid intermediate with L-cysteine.

  • Reactants:

    • (Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropane carboxamide)-2-heptenoic acid (50g)

    • N,N-Dimethylformamide (250ml)

    • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (37g)

    • L-cystine Hydrochloride Monohydrate (44g)

  • Procedure:

    • In a flask, dissolve (Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropane carboxamide)-2-heptenoic acid in N,N-Dimethylformamide.[1]

    • Add DBU followed by L-cystine Hydrochloride Monohydrate to the flask.[1]

    • Heat the reaction mixture to 70°C and monitor for completion.[1]

    • After the reaction is complete, cool the mass to room temperature.[1]

    • Adjust the pH to 3-4 using formic acid.[1]

Protocol 3: Alternative Synthesis of Alkyl Cilastatin Ester

This protocol provides an alternative route with different reagents and conditions.[11]

  • Reactants and Conditions:

    • (S)-2,2-dimethyl cyclopropane carboxamide

    • 7-chloro-2-oxoheptanoate ethyl ester

    • L-cysteine methyl ester hydrochloride

    • Base: K3PO4 (4 equivalents)

    • Solvent: THF

    • Temperature: 80°C

    • Material Ratio: 1.5:1 (L-cysteine methyl ester hydrochloride to hetenoic ester)

  • Yield: 74.1% for the alkyl cilastatin ester.[11]

Purification and Isomerization

Crude Cilastatin often contains the undesired E-isomer.[9] A purification and isomerization step is necessary to obtain the pure Z-isomer.

Protocol 4: Isomerization and Purification

  • Procedure:

    • Adjust the pH of the crude Cilastatin solution to 0.5-1.5 with concentrated hydrochloric acid.[1][9]

    • Heat the mixture to 85-95°C until the conversion of the E-isomer to the Z-isomer (Cilastatin) is complete, as monitored by HPLC.[1][9]

    • The purified Cilastatin can be obtained by chromatography using a non-ionic adsorbent resin (e.g., Diaion HP-20).[9]

    • Elute the product with aqueous methanol and concentrate the fractions containing the pure product.[9]

    • Alternatively, precipitate the Cilastatin acid by adjusting the pH to 3-4 with formic or acetic acid.[1]

    • The precipitated solid can be further purified by washing with an anti-solvent like acetone and drying under vacuum.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthetic methods.

Table 1: Yields of Cilastatin and Intermediates

StepReactantsProductYieldReference
Synthesis of Alkyl Cilastatin EsterL-cysteine methyl ester hydrochloride and hetenoic esterAlkyl Cilastatin Ester74.1%[11]
Saponification to Cilastatin SodiumAlkyl Cilastatin EsterCilastatin Sodium49.6%[11]
Chiral Resolution of 2,2-dimethyl cyclopropane carboxylic acid2,2-dimethyl cyclopropane carboxylic acid and L-phenylglycine methyl ester(S)-2,2-dimethyl cyclopropane carboxamide5.8% - 6.6%[11]
Chiral Resolution with quinidine2,2-dimethyl cyclopropane carboxylic acid and quinidine(S)-2,2-dimethyl cyclopropane carboxamide20.5%[11]
Biocatalytic Hydrolysis for (S)-(+)-DMCPA(±)-methyl 2,2-dimethylcyclopropane carboxylate (DMCPM)(S)-(+)-DMCPA38%[12]

Table 2: Purity of Cilastatin and Intermediates

ProductPurification MethodPurityReference
Cilastatin AcidPrecipitation and washing with acetone>98.5%[1]
Cilastatin SodiumCrystallization>99.5%[1]
(Z)-7-chloro-2[[(1S)-2,2-dimethyl cyclopropane]carboxamide]-2-heptenoic acidPrecipitation and washing with hexane99%[10]
Cilastatin AcidPrecipitation and washing with water and acetone99.5%[10]
Pure CilastatinColumn chromatography (Diaion HP - 20 resin)99% (by HPLC)[9]
(S)-(+)-DMCPABiocatalytic hydrolysis99% ee[12]

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies and key transformations in the synthesis of Cilastatin.

G start Key Starting Materials inter1 This compound start->inter1 inter2 Ethyl 7-chloro-2-oxoheptanoate start->inter2 inter3 L-cysteine start->inter3 proc1 Condensation inter1->proc1 inter2->proc1 proc3 Final Condensation inter3->proc3 proc2 Hydrolysis proc1->proc2 proc2->proc3 proc4 Purification/ Isomerization proc3->proc4 product Pure Cilastatin proc4->product

Caption: Key components and transformations in Cilastatin synthesis.

The synthesis of Cilastatin is a multi-step process where the stereochemical integrity of the final product is paramount. This compound plays an indispensable role as a key chiral building block. The protocols and data presented here provide a comprehensive overview for researchers and drug development professionals, highlighting various synthetic strategies and purification methods to obtain high-purity Cilastatin. Careful control of reaction conditions, choice of reagents, and effective purification techniques are essential for a successful and scalable synthesis.

References

Application Notes and Protocols for Large-Scale Production of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide (CAS 75885-58-4) is a critical chiral intermediate in the synthesis of pharmaceuticals, most notably Cilastatin, an inhibitor of renal dehydropeptidase-I, which is co-administered with the antibiotic imipenem.[1][2] The stereochemistry of this intermediate is crucial for the efficacy of the final active pharmaceutical ingredient.[1] This document provides detailed application notes and protocols for the large-scale production of this compound, focusing on enzymatic resolution, a one-pot biocatalytic process, and chemical resolution methods.

Introduction

The large-scale synthesis of enantiomerically pure this compound presents a significant challenge. Traditional chemical methods often involve costly chiral catalysts, harsh reaction conditions, and lengthy purification processes.[3] In contrast, biocatalytic methods offer high selectivity, mild reaction conditions, and are more environmentally friendly, aligning with the principles of green chemistry.[3] This document outlines and compares various methodologies to guide researchers and production managers in selecting the most suitable process for their needs.

Production Methodologies

Three primary methodologies for the large-scale production of this compound are detailed below:

  • Method 1: Enzymatic Resolution of Racemic Ester. This method involves the enantioselective hydrolysis of a racemic ester precursor, typically ethyl-2,2-dimethylcyclopropanecarboxylate, using a lipase.

  • Method 2: One-Pot, Two-Step Bioprocess. This industrial bioprocess utilizes a combination of nitrile hydratase and amidase enzymes for the direct conversion of a racemic nitrile precursor.

  • Method 3: Chemical Resolution of Racemic Acid. This classic chemical approach involves the separation of enantiomers of 2,2-dimethylcyclopropane carboxylic acid through the formation of diastereomeric salts with a chiral resolving agent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different production methods, allowing for easy comparison of their efficiencies.

Parameter Method 1: Enzymatic Resolution Method 2: One-Pot Bioprocess Method 3: Chemical Resolution (L-carnitine oxalate)
Starting Material Racemic ethyl-2,2-dimethylcyclopropanecarboxylateRacemic 2,2-dimethylcyclopropanecarbonitrileRacemic 2,2-dimethylcyclopropane carboxylic acid
Key Reagents/Catalysts Lipase Novozym 435Nitrile hydratase, AmidaseL-carnitine oxalate
Yield 49.0% (for S-(+)-acid)47% (initial), 53% (with recycling)16.7% (for S-(+)-acid)
Enantiomeric Excess (ee) 98.7%99.6%>95.6%
Key Process Steps Hydrolysis, SeparationBiotransformation, IsolationSalt formation, Crystallization, Hydrolysis

Experimental Protocols

Method 1: Enzymatic Resolution of Racemic Ethyl-2,2-Dimethylcyclopropanecarboxylate

This protocol is based on the enantioselective hydrolysis of racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE) using Novozym 435 lipase to produce (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid, which is then converted to the target amide.

Materials:

  • Racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE)

  • Lipase Novozym 435

  • N,N-dimethylformamide (DMF)

  • Phosphate buffer (1 mol/L, pH 7.2)

Procedure:

  • Prepare a reaction medium containing 15% (v/v) DMF in 1 mol/L phosphate buffer (pH 7.2).

  • Add DMCPE to the reaction medium to a final concentration of 65 mmol/L.

  • Add Novozym 435 to a final concentration of 16 g/L.

  • Incubate the reaction mixture at 30°C for 56 hours with agitation.

  • After the reaction, separate the enzyme for potential reuse.

  • Extract the (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid from the aqueous phase.

  • The resulting carboxylic acid is then converted to this compound via standard amidation procedures (e.g., conversion to the acid chloride followed by reaction with ammonia).[1][2]

Under these optimized conditions, a yield of 49.0% for the (S)-(+)-acid with an enantiomeric excess of 98.7% can be achieved.[3] The addition of DMF as a co-solvent significantly improves the solubility of the substrate.[3]

Method 2: One-Pot, Two-Step Bioprocess from Racemic Nitrile

This industrial protocol utilizes whole-cell biocatalysts containing nitrile hydratase and amidase for the asymmetric conversion of rac-2,2-dimethylcyclopropanecarbonitrile.

Procedure:

  • Biotransformation: In a suitable fermentor, combine the whole-cell biocatalysts (containing nitrile hydratase and amidase) with rac-2,2-dimethylcyclopropanecarbonitrile.

  • The nitrile hydratase enantioselectively hydrolyzes the (R)-nitrile to the corresponding (R)-amide, which is then hydrolyzed by the amidase to the (R)-carboxylic acid. The (S)-nitrile is converted to the desired (S)-amide.

  • This one-pot, two-step biotransformation leads to the accumulation of (S)-2,2-dimethylcyclopropanecarboxamide.

  • Isolation and Purification:

    • The product mixture contains (S)-2,2-dimethylcyclopropanecarboxamide and the by-product (R)-2,2-dimethylcyclopropanecarboxylic acid.

    • These are separated using macroporous resin adsorption chromatography.

    • The isolated (S)-amide can be further purified by crystallization.

  • By-product Recycling: The by-product (R)-2,2-dimethylcyclopropanecarboxylic acid can be recycled, further increasing the total yield of the (S)-amide.

This process can achieve an initial yield of 47% for (S)-2,2-dimethylcyclopropanecarboxamide with an enantiomeric excess of 99.6%.[4] With one recycling of the (R)-acid by-product, the total yield can be increased to 53%.[4]

Method 3: Chemical Resolution using L-carnitine oxalate

This method involves the classical chemical resolution of racemic 2,2-dimethylcyclopropane carboxylic acid.

Procedure:

  • Acid Chloride Formation: Convert racemic 2,2-dimethylcyclopropane carboxylic acid to its corresponding acid chloride.

  • Diastereomeric Salt Formation: React the acid chloride with L-carnitine oxalate as the chiral resolving agent.

  • Fractional Crystallization: Separate the resulting diastereomeric salts by fractional crystallization.

  • Hydrolysis: Hydrolyze the desired diastereomeric salt to yield (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.

  • Ammonolysis: Convert the enantiomerically pure carboxylic acid to this compound.

This route can produce (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid with a yield of 16.7%.[4]

Visualized Workflows

Signaling Pathways and Experimental Workflows

Enzymatic_Resolution_Workflow A Racemic Ethyl-2,2-dimethyl- cyclopropanecarboxylate B Enzymatic Hydrolysis (Lipase Novozym 435) A->B pH 7.2, 30°C C Mixture of: (S)-(+)-acid & (R)-ester B->C D Separation C->D E (S)-(+)-2,2-Dimethylcyclopropane carboxylic acid D->E F Ammonolysis E->F G (S)-(+)-2,2-Dimethylcyclo- propanecarboxamide F->G

Caption: Workflow for Enzymatic Resolution.

Biocatalytic_Process_Workflow A Racemic 2,2-dimethyl- cyclopropanecarbonitrile B One-Pot Biotransformation (Nitrile Hydratase & Amidase) A->B C Mixture of: (S)-amide & (R)-acid B->C D Chromatographic Separation C->D E (S)-(+)-2,2-Dimethylcyclo- propanecarboxamide D->E F (R)-acid (By-product) D->F G Recycling F->G

Caption: One-Pot Biocatalytic Process Workflow.

Chemical_Resolution_Workflow A Racemic 2,2-dimethylcyclo- propane carboxylic acid B Diastereomeric Salt Formation (with Chiral Resolving Agent) A->B C Mixture of Diastereomeric Salts B->C D Fractional Crystallization C->D E Desired Diastereomeric Salt D->E F Hydrolysis E->F G (S)-(+)-2,2-Dimethylcyclopropane carboxylic acid F->G H Ammonolysis G->H I (S)-(+)-2,2-Dimethylcyclo- propanecarboxamide H->I

Caption: Chemical Resolution Process Workflow.

Conclusion

The large-scale production of this compound can be successfully achieved through various methods. Biocatalytic approaches, particularly the one-pot, two-step process, offer significant advantages in terms of yield, enantioselectivity, and environmental impact, making them highly suitable for industrial applications. Enzymatic resolution also presents a viable and efficient alternative. While chemical resolution is a well-established technique, it may be less efficient in terms of yield and can involve more hazardous reagents. The choice of method will ultimately depend on factors such as cost, available equipment, and desired scale of production.

References

Asymmetric Synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various asymmetric synthesis routes to (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, a key chiral intermediate in the synthesis of pharmaceuticals such as Cilastatin. The methodologies presented herein focus on enzymatic resolution, chiral catalysis, and the use of chiral auxiliaries, offering a range of strategies to achieve high enantiomeric purity.

Introduction

This compound is a crucial building block in the pharmaceutical industry, primarily recognized for its role as a key intermediate in the synthesis of Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I. The stereochemistry of this intermediate is critical for the biological activity of the final drug product. Consequently, the development of efficient and highly stereoselective synthetic routes to the (S)-enantiomer is of significant importance. This document outlines three principal strategies for the asymmetric synthesis of this valuable compound: enzymatic kinetic resolution, asymmetric cyclopropanation using chiral catalysts, and diastereoselective synthesis employing chiral auxiliaries. Each approach offers distinct advantages and is suited for different research and development needs, from laboratory-scale synthesis to potential industrial-scale production.

Data Presentation

The following table summarizes the quantitative data for the key asymmetric synthesis methods, allowing for a direct comparison of their efficacy.

MethodKey Reagent/CatalystSubstrateProductYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Reference(s)
Enzymatic Resolution Novozyme 435 (Lipase)Racemic ethyl 2,2-dimethylcyclopropanecarboxylate(S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid45.6 - 49.098.7 - 99.2N/A[1]
Nitrilase (mutant BaNIT)Racemic 2,2-dimethylcyclopropanecarbonitrileThis compoundHigh>99 (E-value > 291)N/A[2]
Chiral Catalysis Chiral Cobalt(II)-PorphyrinIsobutylene + Diazoacetate derivativePrecursor to (S)-(+)-2,2-dimethylcyclopropanecarboxylic acidHighHighHigh[3]
Chiral Dirhodium(II) CarboxamidateIsobutylene + Diazoacetate derivativePrecursor to (S)-(+)-2,2-dimethylcyclopropanecarboxylic acidGoodGood to ExcellentHigh
Chiral Auxiliary L-(-)-MentholRacemic 2,2-dimethylcyclopropanecarboxylic acid(S)-(+)-2,2-Dimethylcyclopropanecarboxylic acidGood>98N/A (after separation)[4]
(S)-N-propionyl-5,5-dimethyloxazolidin-2-oneα,β-Unsaturated aldehydeChiral cyclopropanecarboxaldehyde precursor75>95>95:5[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the overarching synthetic strategies and a detailed workflow for the enzymatic resolution method.

Asymmetric_Synthesis_Strategies cluster_start Starting Materials cluster_methods Asymmetric Synthesis Methods cluster_product Target Molecule Racemic Ester Racemic 2,2-Dimethyl- cyclopropanecarboxylate Enzymatic Enzymatic Resolution Racemic Ester->Enzymatic Racemic Nitrile Racemic 2,2-Dimethyl- cyclopropanecarbonitrile Racemic Nitrile->Enzymatic Prochiral Alkene Isobutylene + Diazoacetate Catalysis Chiral Catalysis Prochiral Alkene->Catalysis Racemic Acid Racemic 2,2-Dimethyl- cyclopropanecarboxylic Acid Auxiliary Chiral Auxiliary Racemic Acid->Auxiliary Target (S)-(+)-2,2-Dimethyl- cyclopropanecarboxamide Enzymatic->Target Directly or via Acid Catalysis->Target via Acid intermediate Auxiliary->Target via Acid intermediate

Caption: Overview of Asymmetric Synthesis Routes.

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Hydrolysis cluster_separation Workup and Separation cluster_final_step Amide Formation Start Racemic Ethyl 2,2-Dimethyl- cyclopropanecarboxylate Enzyme Novozyme 435 Phosphate Buffer (pH 7.2) 30 °C, 56 h Start->Enzyme Substrate Mixture Mixture of: (S)-Acid (R)-Ester Enzyme->Mixture Selective Hydrolysis Extraction1 Acid/Base Extraction Mixture->Extraction1 Acid (S)-(+)-2,2-Dimethyl- cyclopropanecarboxylic Acid Extraction1->Acid Ester (R)-(-)-Ethyl 2,2-Dimethyl- cyclopropanecarboxylate Extraction1->Ester Amidation 1. SOCl₂ or Oxalyl Chloride 2. Aqueous NH₃ Acid->Amidation Final_Product (S)-(+)-2,2-Dimethyl- cyclopropanecarboxamide Amidation->Final_Product

Caption: Workflow for Enzymatic Resolution.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Ethyl 2,2-Dimethylcyclopropanecarboxylate using Novozyme 435

This protocol describes the enantioselective hydrolysis of the racemic ester to yield (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.

Materials:

  • Racemic ethyl 2,2-dimethylcyclopropanecarboxylate

  • Novozyme 435 (immobilized Candida antarctica lipase B)

  • Phosphate buffer (1 M, pH 7.2)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of racemic ethyl 2,2-dimethylcyclopropanecarboxylate (65 mmol/L) in a mixture of 1 M phosphate buffer (pH 7.2) and DMF (85:15 v/v).

  • Enzyme Addition: To the substrate solution, add Novozyme 435 (16 g/L).

  • Incubation: Stir the reaction mixture at 30 °C for 56 hours. Monitor the reaction progress by chiral HPLC or by titration of the liberated acid.

  • Enzyme Removal: After the reaction reaches approximately 50% conversion, filter the mixture to recover the immobilized enzyme. The enzyme can be washed with a suitable solvent, dried, and reused.

  • Workup:

    • Transfer the filtrate to a separatory funnel.

    • Extract the unreacted (R)-ester with ethyl acetate.

    • Adjust the pH of the aqueous layer to >10 with NaOH solution. Wash with ethyl acetate to remove any remaining ester.

    • Acidify the aqueous layer to pH < 2 with HCl solution.

    • Extract the (S)-acid with ethyl acetate (3 x).

  • Purification: Combine the organic extracts containing the (S)-acid, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.

  • Amide Formation:

    • The resulting (S)-acid can be converted to the target amide by standard procedures. A common method involves conversion to the acid chloride followed by amination.

    • To the (S)-acid in an inert solvent (e.g., dichloromethane), add thionyl chloride or oxalyl chloride and a catalytic amount of DMF. Stir at room temperature until the conversion to the acid chloride is complete.

    • Carefully add the acid chloride solution to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia.

    • Stir the reaction mixture and then extract the product with a suitable organic solvent.

    • Dry the organic layer, and remove the solvent under reduced pressure to obtain this compound.

Protocol 2: Asymmetric Cyclopropanation using a Chiral Cobalt(II)-Porphyrin Catalyst (General Procedure)

This protocol provides a general method for the asymmetric cyclopropanation of an alkene, which can be adapted for the synthesis of 2,2-dimethylcyclopropane derivatives.

Materials:

  • Chiral Cobalt(II)-Porphyrin catalyst (e.g., [Co(P*)])

  • Isobutylene (liquefied or in a suitable solvent)

  • Ethyl diazoacetate (or another suitable diazo compound)

  • Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, place the chiral cobalt(II)-porphyrin catalyst (1-5 mol%).

  • Reaction Setup: Add the anhydrous solvent to dissolve the catalyst. If using liquefied isobutylene, cool the flask to an appropriate temperature (e.g., -78 °C) and condense the required amount of isobutylene into the flask. If isobutylene is in a solvent, add the solution to the flask.

  • Diazo Compound Addition: Slowly add the diazoacetate (1.0-1.2 equivalents) to the stirred reaction mixture via a syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress the formation of side products.

  • Reaction Monitoring: Allow the reaction to stir at the appropriate temperature (ranging from -78 °C to room temperature, depending on the catalyst and substrate) until the diazo compound is fully consumed (monitored by TLC or IR spectroscopy).

  • Workup:

    • Quench the reaction by exposing it to air.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the chiral 2,2-dimethylcyclopropanecarboxylate derivative.

  • Hydrolysis and Amidation: The resulting ester can be hydrolyzed to the corresponding carboxylic acid and then converted to the target amide as described in Protocol 1.

Protocol 3: Chiral Auxiliary-Mediated Resolution using L-(-)-Menthol

This protocol describes the resolution of racemic 2,2-dimethylcyclopropanecarboxylic acid through the formation of diastereomeric esters with L-(-)-menthol.

Materials:

  • Racemic 2,2-dimethylcyclopropanecarboxylic acid

  • L-(-)-Menthol

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous solvent (e.g., dichloromethane)

  • Solvent for crystallization (e.g., hexane, ethanol)

  • Lithium hydroxide (LiOH) or potassium hydroxide (KOH)

  • THF/Water mixture

  • Hydrochloric acid (HCl)

Procedure:

  • Diastereomeric Ester Formation:

    • To a solution of racemic 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq), L-(-)-menthol (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane, add a solution of DCC (1.1 eq) in dichloromethane at 0 °C.

    • Stir the mixture at room temperature overnight.

    • Filter off the dicyclohexylurea (DCU) precipitate and wash with dichloromethane.

    • Concentrate the filtrate and purify the crude product by column chromatography to obtain a mixture of diastereomeric menthyl esters.

  • Diastereomer Separation:

    • Separate the diastereomers by fractional crystallization from a suitable solvent system (e.g., hexane or ethanol-water mixtures) or by preparative HPLC. Monitor the separation by chiral HPLC or NMR.

  • Hydrolysis of the Desired Diastereomer:

    • To a solution of the isolated desired diastereomeric ester (derived from the (S)-acid) in a THF/water mixture, add an excess of LiOH or KOH.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Workup and Auxiliary Recovery:

    • Remove the THF under reduced pressure.

    • Dilute the aqueous residue with water and extract with diethyl ether or another suitable solvent to recover the L-(-)-menthol.

    • Acidify the aqueous layer with HCl to pH < 2.

  • Product Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield enantiomerically pure (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.

  • Amide Formation: Convert the obtained (S)-acid to the target this compound as described in Protocol 1.

References

Application Notes and Protocols for Agrochemical Formulation and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key analytical techniques and efficacy assessments used in the formulation and development of agrochemical products. The information is intended to guide researchers in setting up and conducting experiments to evaluate and optimize formulation characteristics.

Section 1: Physicochemical Characterization of Agrochemical Formulations

The physical and chemical properties of an agrochemical formulation are critical to its stability, applicability, and biological efficacy. This section outlines the protocols for determining key physicochemical parameters.

Particle Size Distribution of Suspension Concentrates (SC)

Application Note: The particle size distribution of a suspension concentrate (SC) is a critical quality attribute that influences its stability, suspensibility, and bioavailability.[1][2][3] Laser diffraction is a widely used technique for measuring the particle size distribution of pesticide formulations.[1][3] A well-controlled particle size distribution ensures uniform coverage and enhances the efficacy of the active ingredient.[1]

Experimental Protocol: Particle Size Analysis by Laser Diffraction

  • Instrumentation: Laser diffraction particle size analyzer (e.g., Bettersizer ST).[1]

  • Sample Preparation:

    • Accurately weigh a representative sample of the suspension concentrate.

    • Disperse the sample in a suitable liquid medium (e.g., deionized water with a small amount of surfactant to prevent agglomeration) to achieve an optimal obscuration level as recommended by the instrument manufacturer.

    • Ensure the sample is well-mixed and free of air bubbles before measurement.

  • Measurement:

    • Set the appropriate refractive index for both the particles and the dispersant in the instrument software.

    • Run the measurement according to the instrument's standard operating procedure.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • The instrument software will generate a particle size distribution curve and calculate key parameters such as D10, D50 (median particle size), and D90.

    • Record the results and analyze the distribution for uniformity and presence of oversized particles.

Data Presentation:

Formulation IDD10 (µm)D50 (µm)D90 (µm)Span ((D90-D10)/D50)
SC-A1.25.812.51.95
SC-B0.84.29.82.14
SC-C1.56.514.21.95
Viscosity of Emulsifiable Concentrates (EC) and Suspension Concentrates (SC)

Application Note: Viscosity is a key parameter that affects the handling, storage stability, and spray characteristics of liquid agrochemical formulations.[4][5] For emulsifiable concentrates and suspension concentrates, viscosity influences their pourability, ease of dilution, and the stability of the resulting spray emulsion or suspension.[4][5] Monitoring viscosity is crucial for ensuring consistent product quality.[5][6]

Experimental Protocol: Viscosity Measurement using a Rotational Viscometer

  • Instrumentation: Rotational viscometer with appropriate spindles.

  • Sample Preparation:

    • Allow the formulation sample to equilibrate to a controlled temperature (e.g., 25°C) in a water bath.

    • Gently stir the sample to ensure homogeneity before measurement.

  • Measurement:

    • Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

    • Immerse the spindle into the sample up to the marked level.

    • Start the viscometer and allow the reading to stabilize.

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

    • Perform measurements at different shear rates to assess the rheological behavior (Newtonian, shear-thinning, or shear-thickening).

  • Data Analysis:

    • Record the viscosity at a defined shear rate for quality control purposes.

    • Plot viscosity as a function of shear rate to characterize the flow behavior of the formulation.

Data Presentation:

Formulation IDTemperature (°C)Shear Rate (s⁻¹)Viscosity (cP)
EC-012550150
EC-022550180
SC-0125100350
SC-0225100420
Accelerated Storage Stability Testing

Application Note: Accelerated storage stability tests are performed to predict the shelf-life of an agrochemical product by subjecting it to elevated temperatures for a shorter period.[7] The CIPAC MT 46.3 method is a widely accepted standard for conducting such tests.[7][8][9][10] These studies are essential for ensuring that the formulation remains physically and chemically stable under various storage conditions.[7]

Experimental Protocol: CIPAC MT 46.3 Accelerated Storage Stability

  • Sample Preparation:

    • Place a representative sample of the formulation in a sealed, airtight container made of the same material as the commercial packaging.

  • Storage Conditions:

    • Place the sealed container in an oven maintained at a constant temperature of 54 ± 2°C for 14 days.[7]

  • Testing:

    • Before placing the sample in the oven (time zero) and after the 14-day storage period, analyze the formulation for the following parameters, as applicable to the formulation type:

      • Chemical Stability: Active ingredient content.

      • Physical Stability: Appearance, color, odor, pH, viscosity, particle size distribution, suspensibility, and emulsion stability.

  • Data Analysis:

    • Compare the results of the analyses before and after storage.

    • The formulation is considered stable if the changes in the tested parameters are within acceptable limits as defined by regulatory guidelines.

Data Presentation:

ParameterSpecificationResult (Time 0)Result (After 14 days at 54°C)Pass/Fail
Active Ingredient (%)95.0 - 105.0101.299.8Pass
pH6.0 - 8.07.17.3Pass
Viscosity (cP)< 500380410Pass
Suspensibility (%)> 809288Pass

Section 2: Efficacy Evaluation of Agrochemical Formulations

The ultimate goal of agrochemical formulation is to deliver the active ingredient effectively to the target pest. This section provides protocols for evaluating the biological performance of formulations.

Greenhouse Bioassay for Herbicide Efficacy with Adjuvants

Application Note: Adjuvants are added to herbicide formulations to enhance their efficacy.[11] Greenhouse bioassays are a reliable method to evaluate the performance of different herbicide-adjuvant combinations under controlled conditions.[12][13][14][15] These assays typically measure parameters like plant growth inhibition or biomass reduction.[13]

Experimental Protocol: Greenhouse Bioassay

  • Plant Material: Grow a susceptible weed species (e.g., Abutilon theophrasti - velvetleaf) in pots containing a standard potting mix.

  • Treatment Application:

    • Prepare spray solutions of the herbicide with and without the test adjuvants at various concentrations.

    • Apply the treatments to the plants at a specific growth stage (e.g., 3-4 true leaves) using a calibrated laboratory sprayer.

    • Include a non-treated control for comparison.

  • Growth Conditions: Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Data Collection:

    • After a specified period (e.g., 21 days), visually assess the percentage of weed control (0% = no effect, 100% = complete kill).

    • Harvest the above-ground biomass of the plants.

    • Dry the biomass in an oven at 70°C to a constant weight.

  • Data Analysis:

    • Calculate the percent biomass reduction for each treatment relative to the non-treated control.

    • Use statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Data Presentation:

HerbicideAdjuvantApplication Rate (g a.i./ha)Visual Control (%)Biomass Reduction (%)
Herbicide ANone506570
Herbicide AAdjuvant X508590
Herbicide AAdjuvant Y507582
ControlNone000
Comparative Efficacy of Nano-pesticide vs. Conventional Formulations

Application Note: Nanotechnology offers the potential to create pesticide formulations with improved efficacy, stability, and controlled release properties.[16][17] Comparative studies are essential to quantify the benefits of nano-formulations over their conventional counterparts.[16][18][19]

Experimental Protocol: Laboratory Bioassay for Insecticidal Efficacy

  • Insect Rearing: Rear a susceptible insect species (e.g., Spodoptera littoralis - cotton leafworm) on an artificial diet under controlled laboratory conditions.

  • Treatment Preparation: Prepare serial dilutions of the nano-pesticide and the corresponding conventional formulation in a suitable solvent or water.

  • Bioassay:

    • Use a leaf-dip bioassay method. Dip leaves of a suitable host plant (e.g., cotton) into the test solutions for a specific duration.

    • Allow the leaves to air dry.

    • Place the treated leaves in Petri dishes and introduce a known number of insect larvae.

    • Include a control group with leaves dipped in solvent/water only.

  • Data Collection:

    • Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis:

    • Calculate the percentage mortality for each treatment, correcting for control mortality using Abbott's formula.

    • Determine the LC50 (lethal concentration to kill 50% of the population) for each formulation using probit analysis.

Data Presentation:

FormulationActive IngredientTarget PestLC50 (24h) (mg/L)LC50 (48h) (mg/L)Efficacy Increase (%)
Nano-formulationChlorpyrifosS. littoralis10.066.74-
Conventional ECChlorpyrifosS. littoralis27.0126.17168.5 (24h), 288.3 (48h)
Nano-formulationEmamectin benzoateS. littoralis0.170.07-
Conventional ECEmamectin benzoateS. littoralis0.850.36400.0 (24h), 414.3 (48h)

Data adapted from a study on solid nano-dispersions.[19]

Section 3: Visualization of Agrochemical Mode of Action and Development Workflow

Understanding the mode of action at a molecular level and having a clear development workflow are crucial for efficient agrochemical research. This section provides diagrams to visualize these concepts.

Signaling Pathway of a Photosystem II Inhibitor Herbicide

Photosystem II (PSII) inhibitor herbicides block the electron transport chain in chloroplasts, leading to the production of reactive oxygen species and subsequent cell death.[20][21][22][23]

G cluster_chloroplast Chloroplast Thylakoid Membrane PSII Photosystem II Pheo Pheophytin PSII->Pheo e⁻ transfer QA QA Pheo->QA e⁻ transfer QB QB Site on D1 Protein QA->QB e⁻ transfer PQ Plastoquinone Pool QB->PQ e⁻ transfer ROS Reactive Oxygen Species (ROS) QB->ROS leads to formation of Cytb6f Cytochrome b6f PQ->Cytb6f ... PSI Photosystem I Cytb6f->PSI ... ATP_Synthase ATP Synthase PSI->ATP_Synthase ... Light Light Energy Light->PSII excites Herbicide PSII Inhibitor Herbicide Herbicide->QB binds & blocks CellDamage Lipid Peroxidation & Cell Membrane Damage ROS->CellDamage causes PlantDeath Plant Death CellDamage->PlantDeath results in G cluster_pathway Shikimate Pathway PEP Phosphoenolpyruvate (PEP) EPSPS EPSP Synthase PEP->EPSPS E4P Erythrose 4-phosphate Shikimate3P Shikimate-3-phosphate E4P->Shikimate3P several steps Shikimate3P->EPSPS EPSP 5-enolpyruvylshikimate- 3-phosphate (EPSP) EPSPS->EPSP catalyzes PlantDeath Plant Death EPSPS->PlantDeath inhibition leads to Chorismate Chorismate EPSP->Chorismate AminoAcids Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->AminoAcids Glyphosate Glyphosate Glyphosate->EPSPS inhibits Proteins Proteins & Secondary Metabolites AminoAcids->Proteins PlantGrowth Plant Growth Proteins->PlantGrowth G cluster_scaleup Concept Concept & Feasibility (Market Need, AI Properties) Preformulation Pre-formulation Studies (Solubility, Stability of AI) Concept->Preformulation Screening Formulation Screening (Excipient Compatibility) Preformulation->Screening Optimization Formulation Optimization (DoE, Component Ratios) Screening->Optimization LabScale Lab-Scale Production & Characterization Optimization->LabScale PhysChem Physicochemical Testing (Particle Size, Viscosity, etc.) LabScale->PhysChem Stability Stability Testing (Accelerated & Long-term) LabScale->Stability Bioefficacy Bio-efficacy Testing (Greenhouse & Field Trials) LabScale->Bioefficacy ScaleUp Scale-up & Process Development PhysChem->ScaleUp Stability->ScaleUp Bioefficacy->ScaleUp Regulatory Regulatory Submission & Approval ScaleUp->Regulatory Manufacturing Commercial Manufacturing Regulatory->Manufacturing

References

Application Notes: The Role of Diaryl-Substituted Pyrazole Precursors in the Development of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of nonsteroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone of pain and inflammation management. However, traditional NSAIDs non-selectively inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While COX-2 is inducible and primarily associated with inflammation and pain, COX-1 is constitutively expressed and plays a crucial role in protecting the gastrointestinal lining.[1] The non-selective inhibition of COX-1 is linked to common side effects such as stomach ulcers and bleeding.[1] This has driven the development of selective COX-2 inhibitors, a class of drugs designed to provide analgesic and anti-inflammatory effects with a reduced risk of gastrointestinal adverse events.[1][2]

Celecoxib, a diaryl-substituted pyrazole, is a prominent example of a selective COX-2 inhibitor.[3] Its synthesis and development highlight the critical role of specific chemical intermediates in creating a final drug product with the desired pharmacological profile. This document will focus on the pivotal role of key intermediates, such as 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione and 4-hydrazinobenzenesulfonamide hydrochloride, in the synthesis of Celecoxib and their importance in the broader context of developing modern analgesic and anti-inflammatory therapies.[2][4][5]

The Significance of Key Intermediates in Celecoxib Synthesis

The chemical architecture of Celecoxib is achieved through a series of precise chemical reactions, heavily reliant on the quality and reactivity of its precursor intermediates.[6] The primary synthesis route involves the Knorr cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7]

  • 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione: This intermediate forms the core structure of the pyrazole ring and incorporates the trifluoromethyl group, which is crucial for the drug's bioavailability and selectivity.[2]

  • 4-hydrazinobenzenesulfonamide hydrochloride: This compound introduces the sulfonamide group, which is essential for binding to the hydrophilic side pocket of the COX-2 enzyme's active site, a key feature that distinguishes it from the COX-1 active site and confers selectivity.[8][9]

The purity of these intermediates is paramount, as any impurities can be carried through the synthesis process, potentially leading to the formation of undesired isomers or related substances in the final active pharmaceutical ingredient (API).[10] This can impact the drug's efficacy, safety, and stability, underscoring the need for stringent quality control during intermediate manufacturing.[4]

Quantitative Data Presentation

The efficacy and selectivity of Celecoxib, derived from these intermediates, have been quantified in numerous studies. The following tables summarize key data points.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib13.020.4926.57

Data sourced from a study on virtual screening for novel COX-2 inhibitors, providing a reference for Celecoxib's inhibitory concentrations.[11]

Table 2: Efficacy of Celecoxib in Osteoarthritis (OA)

Study OutcomeCelecoxib (200 mg/day)PlaceboStatistical Significance
WOMAC Total Score Change from BaselineSignificant improvementLess improvementp < 0.05
Patient's Assessment of Arthritis Pain (VAS) ChangeSignificant reductionLess reductionp = 0.0052
Physician's Global Assessment of Arthritis ChangeSignificant improvementLess improvementp = 0.0027
Patient Reported Condition 'Improved'49.0%35.9%p = 0.0182

Data compiled from a meta-analysis and a randomized double-blind trial comparing Celecoxib to placebo and other NSAIDs.[12][13]

Experimental Protocols

1. Synthesis of Celecoxib via Knorr Pyrazole Synthesis

This protocol describes the condensation reaction to form the Celecoxib molecule.

  • Materials:

    • 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

    • 4-hydrazinobenzenesulfonamide hydrochloride[10]

    • Methanol or Ethanol

    • Triethylamine (optional, as a base)[10]

  • Procedure:

    • Dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione in a suitable solvent such as methanol or ethanol in a reaction vessel.[10]

    • Add an equimolar amount of 4-hydrazinobenzenesulfonamide hydrochloride to the solution.[10]

    • If required, add a base like triethylamine to facilitate the reaction.[10]

    • Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture to allow the product to crystallize.

    • Filter the solid product, wash with a cold solvent to remove impurities, and dry under a vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system.[7]

2. In Vitro COX Inhibitor Screening Assay (Colorimetric)

This protocol is used to determine the inhibitory activity of a compound against COX-1 and COX-2.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic acid (substrate)

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)[11]

    • Test compound (e.g., Celecoxib) and control inhibitors (e.g., Ibuprofen)

    • Tris-HCl buffer

    • 96-well microplate and plate reader

  • Procedure:

    • Prepare solutions of the test compound at various concentrations.

    • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the test compound or control to the appropriate wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and the colorimetric probe TMPD.

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time.[11] The rate of color development is proportional to the peroxidase activity of COX.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. In Vivo Model for Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the acute anti-inflammatory effect of a test compound.[14][15]

  • Animals: Wistar or Sprague-Dawley rats.

  • Materials:

    • Test compound (e.g., Celecoxib derivative)

    • Standard drug (e.g., Ibuprofen, Indomethacin)

    • Vehicle (e.g., normal saline, carboxymethylcellulose)

    • 1% w/v carrageenan solution in saline

    • Plethysmometer

  • Procedure:

    • Divide the animals into groups: vehicle control, standard drug, and test compound groups (at least two different doses).[16]

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.[15]

    • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

    • After a specific period (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[15]

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[14]

    • Calculate the percentage of increase in paw volume for each animal at each time point.

    • Determine the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw swelling indicates anti-inflammatory activity.[17]

4. In Vivo Model for Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions induced by a chemical irritant.[14]

  • Animals: Swiss albino mice.

  • Materials:

    • Test compound

    • Standard drug (e.g., Aspirin, Morphine)[14]

    • Vehicle

    • 0.6% acetic acid solution

  • Procedure:

    • Divide mice into control, standard, and test groups.

    • Administer the respective substances (vehicle, standard, or test compound) to the animals.

    • After a set time (e.g., 30-60 minutes), administer 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally to each mouse.[14]

    • Immediately place each mouse in an individual observation chamber.

    • Count the number of writhes (abdominal constrictions, stretching of hind limbs) for a defined period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.[14]

    • Calculate the percentage of inhibition of writhing for the treated groups compared to the control group. A significant decrease in the number of writhes suggests analgesic action.

Visualizations

G cluster_0 Celecoxib Synthesis Workflow A 4-Methylacetophenone C 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (Intermediate 1) A->C Claisen Condensation B Ethyl trifluoroacetate B->C E Knorr Pyrazole Synthesis (Condensation Reaction) C->E D 4-hydrazinobenzenesulfonamide HCl (Intermediate 2) D->E F Celecoxib (Final API) E->F

Caption: Workflow for the synthesis of Celecoxib from key intermediates.

G cluster_1 COX-2 Signaling Pathway and Celecoxib's Mechanism of Action AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of action of Celecoxib in the prostaglandin synthesis pathway.

G cluster_2 In Vivo Anti-Inflammatory Assay Workflow A Animal Acclimatization & Grouping B Measure Initial Paw Volume A->B C Administer Vehicle, Standard, or Test Compound B->C D Induce Inflammation (Carrageenan Injection) C->D E Measure Paw Volume at Timed Intervals D->E F Data Analysis: Calculate % Inhibition E->F G Evaluation of Anti-inflammatory Effect F->G

Caption: Experimental workflow for evaluating in vivo anti-inflammatory activity.

References

Application Notes and Protocols for the Preparation of (Z)-2-(Acylamino)-3-substituted Propenoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-(Acylamino)-3-substituted propenoic acids, also known as (Z)-dehydroamino acids, are a class of unsaturated amino acid derivatives that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules, including peptides, natural products, and pharmaceuticals. The specific geometry of the double bond is critical for their biological activity and for the stereochemical outcome of subsequent transformations. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the (Z)-isomer of these valuable compounds.

Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of (Z)-2-(acylamino)-3-substituted propenoic acids. The choice of method often depends on the desired substrate scope, required stereoselectivity, and scalability. The most prominent methods include the Erlenmeyer-Plöchl synthesis, the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the dehydration of β-hydroxy-α-amino acids.

Erlenmeyer-Plöchl Synthesis

The Erlenmeyer-Plöchl reaction is a classic and widely used method for synthesizing α,β-unsaturated N-acylamino acids.[1][2] It involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a base, such as sodium acetate.[3] The reaction proceeds through an azlactone (or oxazolone) intermediate, which is subsequently hydrolyzed to yield the desired propenoic acid. While this method is robust, controlling the stereoselectivity to favor the (Z)-isomer can be challenging and is often influenced by the reaction conditions during the ring-opening of the azlactone.[3]

Logical Relationship of the Erlenmeyer-Plöchl Synthesis

Erlenmeyer_Plochl Acylglycine N-Acylglycine Azlactone Azlactone Intermediate Acylglycine->Azlactone Aldehyde Aldehyde (R-CHO) Aldehyde->Azlactone Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Azlactone Base Base (e.g., NaOAc) Base->Azlactone Z_Acid (Z)-2-(Acylamino)-3-substituted propenoic acid Azlactone->Z_Acid Ring Opening Hydrolysis Hydrolysis Hydrolysis->Z_Acid

Caption: General workflow of the Erlenmeyer-Plöchl synthesis.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes. For the preparation of (Z)-dehydroamino acids, the Still-Gennari modification is particularly effective. This method utilizes phosphonate reagents with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in combination with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) and an additive such as 18-crown-6. These conditions kinetically favor the formation of the (Z)-isomer with high selectivity.[4]

Experimental Workflow for the Still-Gennari HWE Reaction

HWE_Workflow Start Start Reagents Combine Phosphonate Ester, Aldehyde, and Crown Ether in THF Start->Reagents Cool Cool to -78 °C Reagents->Cool Add_Base Add KHMDS solution Cool->Add_Base Reaction Stir at -78 °C Add_Base->Reaction Quench Quench with Saturated Aqueous NH4Cl Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Isolate (Z)-Product Purification->Product

Caption: A typical workflow for the Still-Gennari HWE reaction.

Wittig Reaction

The Wittig reaction provides another route to α,β-unsaturated amino acids. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. Non-stabilized ylides generally lead to (Z)-alkenes.[5] For the synthesis of (Z)-2-(acylamino)-3-substituted propenoic acids, an ylide derived from an appropriate phosphonium salt of an N-acylglycine derivative is reacted with an aldehyde. Careful selection of the solvent and base is crucial for achieving high (Z)-selectivity.

Dehydration of β-Hydroxy-α-amino Acids

The dehydration of β-hydroxy-α-amino acid derivatives is a straightforward method for introducing the double bond. This approach involves the synthesis of a β-hydroxy-α-amino acid precursor, which is then dehydrated using various reagents. A notable method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of copper(I) chloride (CuCl), which has been shown to be effective for the dehydration of threonine-containing peptides to yield the corresponding (Z)-dehydroaminobutyric acid residue.[6]

Quantitative Data Summary

The following tables summarize typical yields and (Z)-selectivity for the different synthetic methods.

Table 1: Horner-Wadsworth-Emmons (Still-Gennari Modification) Data

Aldehyde (R-CHO)Phosphonate ReagentBase/AdditiveSolventTemp (°C)Yield (%)(Z:E) Ratio
BenzaldehydeBis(2,2,2-trifluoroethyl)phosphonoacetateKHMDS/18-crown-6THF-7885-95>95:5
4-MethoxybenzaldehydeBis(2,2,2-trifluoroethyl)phosphonoacetateKHMDS/18-crown-6THF-7890>98:2
IsovaleraldehydeBis(2,2,2-trifluoroethyl)phosphonoacetateKHMDS/18-crown-6THF-788295:5
CyclohexanecarboxaldehydeBis(2,2,2-trifluoroethyl)phosphonoacetateKHMDS/18-crown-6THF-7888>95:5

Table 2: Erlenmeyer-Plöchl Synthesis Data

Aldehyde (R-CHO)N-AcylglycineRing-Opening ConditionsYield (%)(Z:E) Ratio
BenzaldehydeHippuric AcidNaOH, then acidify70-85Variable
4-ChlorobenzaldehydeAcetylglycineNaOMe in Methanol65-80Favors Z
2-NaphthaldehydeHippuric AcidAqueous NaOH75Variable

Table 3: Dehydration of β-Hydroxy-α-amino Acids Data

β-Hydroxy-α-amino Acid DerivativeDehydrating AgentYield (%)(Z)-Selectivity
N-Boc-L-Threonine methyl esterEDC/CuCl~70-80High
N-Cbz-L-Threonine ethyl esterBurgess Reagent~60-75Moderate to High

Experimental Protocols

Protocol 1: (Z)-Selective Horner-Wadsworth-Emmons Reaction (Still-Gennari Modification)

Materials:

  • Bis(2,2,2-trifluoroethyl) (diethoxyphosphoryl)acetate

  • Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M solution in toluene)

  • 18-crown-6

  • Aldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 18-crown-6 (2.2 equivalents) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the bis(2,2,2-trifluoroethyl) (diethoxyphosphoryl)acetate (1.5 equivalents) to the cooled solution.

  • Slowly add the KHMDS solution (1.5 equivalents) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the (Z)-2-(acylamino)-3-substituted propenoic acid ester.

  • If the free acid is desired, the ester can be hydrolyzed under appropriate basic or acidic conditions.

Protocol 2: Erlenmeyer-Plöchl Synthesis of (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one and Subsequent Ring-Opening

Part A: Synthesis of the Azlactone Materials:

  • Hippuric acid

  • Benzaldehyde

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Ethanol

Procedure:

  • In a round-bottom flask, combine hippuric acid (1.0 eq), benzaldehyde (1.1 eq), and anhydrous sodium acetate (1.2 eq).[3]

  • Add acetic anhydride (3.0 eq) to the mixture.

  • Heat the reaction mixture in an oil bath at 90-100 °C for 1-2 hours with constant stirring.[3]

  • Cool the mixture to room temperature, which should result in the crystallization of the product.

  • Add a small amount of cold ethanol and stir to break up the solid mass.

  • Collect the yellow crystalline product by vacuum filtration, wash with cold ethanol, and then with cold water.

  • Dry the product in a desiccator.

Part B: Ring-Opening to (Z)-2-Benzamido-3-phenylpropenoic acid Materials:

  • (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one

  • Sodium hydroxide (10% aqueous solution)

  • Hydrochloric acid (concentrated)

Procedure:

  • Suspend the azlactone from Part A in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture gently with stirring until the solid dissolves.

  • Cool the solution in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid until precipitation is complete.

  • Collect the white precipitate by vacuum filtration, wash thoroughly with cold water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain pure (Z)-2-benzamido-3-phenylpropenoic acid.

Protocol 3: Dehydration of a β-Hydroxy-α-amino Acid Derivative

Materials:

  • N-Boc-L-Threonine methyl ester

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Copper(I) chloride (CuCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-L-Threonine methyl ester (1.0 equivalent) in dichloromethane.

  • Add EDC (1.5 equivalents) and CuCl (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the (Z)-N-Boc-dehydroaminobutyric acid methyl ester.[6]

Conclusion

The stereoselective synthesis of (Z)-2-(acylamino)-3-substituted propenoic acids is a critical step in the development of numerous therapeutic agents. The Horner-Wadsworth-Emmons reaction, particularly the Still-Gennari modification, offers excellent (Z)-selectivity and good yields for a broad range of substrates. The classical Erlenmeyer-Plöchl synthesis remains a viable, albeit less stereoselective, route. Dehydration of β-hydroxy-α-amino acids presents a more direct approach for certain substrates. The choice of the optimal method will depend on the specific target molecule, available starting materials, and desired stereochemical purity. The protocols and data provided herein serve as a comprehensive guide for researchers in the selection and execution of the most suitable synthetic strategy.

References

Application Notes and Protocols: (S)-(+)-2,2-Dimethylcyclopropanecarboxamide in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide [CAS: 75885-58-4] is a valuable chiral building block with significant industrial applications, primarily in the pharmaceutical sector. Its rigid cyclopropane structure and specific stereochemistry make it a crucial intermediate in the synthesis of complex molecules where precise spatial arrangement is critical for biological activity.[1][2] This document provides detailed application notes and experimental protocols for its primary use in the synthesis of the renal dehydropeptidase-I inhibitor, Cilastatin, as well as its emerging applications in agrochemicals and as a scaffold for novel therapeutic agents.

Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
Melting Point135-137 °C
AppearanceWhite to off-white crystalline powder
Specific Rotation [α]+82° to +83° (c=1, MeOH)
SolubilitySoluble in methanol

I. Pharmaceutical Applications: Synthesis of Cilastatin

This compound is a key chiral intermediate in the synthesis of Cilastatin.[1][2][3] Cilastatin is co-administered with the broad-spectrum carbapenem antibiotic, Imipenem, to prevent its degradation by the renal enzyme dehydropeptidase-I.[4][5][6] This inhibition increases the half-life and efficacy of Imipenem and mitigates potential nephrotoxicity.[4][7]

Mechanism of Action: Cilastatin

Cilastatin competitively inhibits dehydropeptidase-I, an enzyme located in the brush border of renal tubules that hydrolyzes and inactivates Imipenem.[4][5] The (S)-stereocenter and the dimethylcyclopropane moiety of the precursor are essential for the correct stereochemistry of Cilastatin, which is critical for its inhibitory activity.[2]

cilastatin_moa cluster_kidney Renal Tubule Brush Border Dehydropeptidase-I Dehydropeptidase-I Imipenem_inactive Inactive Metabolites Dehydropeptidase-I->Imipenem_inactive Imipenem_active Imipenem (Active Antibiotic) Imipenem_active->Dehydropeptidase-I Metabolism Cilastatin Cilastatin Cilastatin->Dehydropeptidase-I Inhibition

Caption: Mechanism of Cilastatin Action.

Experimental Protocol: Synthesis of Cilastatin Sodium

This protocol describes a common synthetic route from this compound to Cilastatin, followed by conversion to its sodium salt.

Step 1: Synthesis of (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid

This step involves the condensation of this compound with an ethyl 7-chloro-2-oxoheptanoate derivative.

  • Materials: 7-chloro-2-oxoheptanoic acid ethyl ester, this compound, p-toluenesulfonic acid, Toluene.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 7-chloro-2-oxoheptanoic acid ethyl ester and this compound in toluene.[7]

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and remove water azeotropically.

    • Monitor the reaction by TLC or HPLC until completion.

    • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The resulting ester is then hydrolyzed to the corresponding carboxylic acid using aqueous NaOH.[7]

Step 2: Condensation with L-Cysteine to form Cilastatin

  • Materials: (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid, L-cysteine hydrochloride monohydrate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-Dimethylformamide (DMF), Formic acid, Acetone.

  • Procedure:

    • Dissolve (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid (50 g) in DMF (250 ml) in a suitable reaction vessel.[8]

    • Add DBU (37 g) followed by L-cysteine hydrochloride monohydrate (44 g).[8]

    • Heat the reaction mixture to 70-80°C and maintain until the reaction is complete as monitored by HPLC.[8][9]

    • Cool the reaction mass to room temperature.

    • Adjust the pH to 3-4 with formic acid to precipitate the product.[7][8]

    • The crude Cilastatin acid can be crystallized from the medium, optionally with the addition of acetone.[7]

    • Filter the solid, wash with a suitable solvent, and dry under vacuum.

Step 3: Purification and Isomerization

  • Procedure:

    • The crude Cilastatin may contain the undesired E-isomer. Isomerization to the desired Z-isomer (Cilastatin) can be achieved by heating the product at 85-95°C in a solution with the pH adjusted to 0.5-1.5 with concentrated hydrochloric acid.[8]

    • Further purification can be achieved by chromatography using a non-ionic adsorbent resin (e.g., Diaion HP 20).

    • The purified Cilastatin acid is then dissolved in a solution of sodium hydroxide in water or an alcohol to form the sodium salt.[10][11]

    • The final product, Cilastatin sodium, is isolated by precipitation with an anti-solvent like acetonitrile or acetone and dried.[8][11]

cilastatin_synthesis Start (S)-(+)-2,2-Dimethyl- cyclopropanecarboxamide Intermediate1 (Z)-7-chloro-2-[[(1S)-2,2- dimethylcyclopropane]carboxamido] -2-heptenoic acid Start->Intermediate1 Condensation & Hydrolysis Cilastatin_acid Cilastatin Acid Intermediate1->Cilastatin_acid Condensation with L-Cysteine Cilastatin_sodium Cilastatin Sodium (Final Product) Cilastatin_acid->Cilastatin_sodium Salt Formation (NaOH)

Caption: Synthetic Workflow for Cilastatin Sodium.

II. Biocatalytic Production of this compound

Biocatalytic methods are increasingly favored for the synthesis of this compound due to their high selectivity, mild reaction conditions, and environmental benefits over classical chemical resolution or asymmetric synthesis.[1] A common strategy is the kinetic resolution of a racemic mixture of 2,2-dimethylcyclopropanecarboxamide using a stereoselective amidase.

Principle of Enzymatic Resolution

An (R)-selective amidase is used to specifically hydrolyze the (R)-enantiomer of racemic 2,2-dimethylcyclopropanecarboxamide to (R)-2,2-dimethylcyclopropanecarboxylic acid, leaving the desired this compound unreacted and thus enantiomerically enriched.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is based on the use of a recombinant R-amidase for the resolution of racemic 2,2-dimethylcyclopropanecarboxamide.

  • Materials: Racemic 2,2-dimethylcyclopropanecarboxamide, Recombinant R-amidase (e.g., from Delftia tsuruhatensis), Buffer solution (e.g., phosphate buffer, pH 7.5), Macroporous adsorption resin.

  • Procedure:

    • Prepare a suspension of racemic 2,2-dimethylcyclopropanecarboxamide in the buffer solution.

    • Add the R-amidase enzyme preparation (as whole cells or cell-free extract).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.

    • Monitor the reaction progress by measuring the concentration of the (S)-amide and (R)-acid, and the enantiomeric excess (ee) of the (S)-amide using chiral HPLC or GC. A typical biotransformation can lead to an accumulation of the (S)-amide with >99% ee in a 47% yield.[12]

    • Once the desired ee is reached, terminate the reaction by adjusting the pH or by heat inactivation.

    • Separate the unreacted this compound from the (R)-2,2-dimethylcyclopropanecarboxylic acid by extraction or chromatography on a macroporous resin.[12]

    • The purified (S)-amide can be crystallized from a suitable solvent.

enzymatic_resolution Racemic Racemic 2,2-Dimethyl- cyclopropanecarboxamide ((R)- and (S)-enantiomers) Enzyme R-selective Amidase Racemic->Enzyme S_product (S)-(+)-2,2-Dimethyl- cyclopropanecarboxamide (Desired Product) Enzyme->S_product No Reaction R_product (R)-2,2-Dimethyl- cyclopropanecarboxylic Acid (Byproduct) Enzyme->R_product Hydrolysis

Caption: Enzymatic Resolution Workflow.

III. Agrochemical Applications: Synthesis of Pyrethroid Insecticides

The 2,2-dimethylcyclopropane carboxylic acid core is a key structural feature of many synthetic pyrethroid insecticides.[13] While this compound itself is not directly used, its corresponding carboxylic acid is a precursor. The following is a representative protocol for the synthesis of a pyrethroid insecticide, Permethrin, from a related cyclopropane derivative.

Experimental Protocol: Synthesis of Permethrin

Step 1: Preparation of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride

  • Materials: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid, Thionyl chloride (SOCl₂), Toluene, DMF (catalyst).

  • Procedure:

    • Suspend the carboxylic acid in anhydrous toluene in a flask equipped with a reflux condenser.[14]

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride to the mixture.

    • Heat the mixture to reflux for 1-2 hours until gas evolution ceases.

    • Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.[14]

Step 2: Esterification to form Permethrin

  • Materials: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride, 3-Phenoxybenzyl alcohol, Pyridine or Triethylamine, Toluene.

  • Procedure:

    • Dissolve 3-phenoxybenzyl alcohol in anhydrous toluene under an inert atmosphere.[14]

    • Add pyridine or triethylamine as an acid scavenger.

    • Cool the solution in an ice bath.

    • Slowly add a solution of the acid chloride in toluene.

    • Allow the reaction to proceed to completion.

    • Work up the reaction by washing with dilute acid, water, and brine.

    • Dry the organic layer, concentrate, and purify the resulting Permethrin by chromatography or distillation.

IV. Emerging Applications: Derivatives with Therapeutic Potential

Derivatives of 2,2-dimethylcyclopropanecarboxamide have been investigated for other therapeutic applications, including anticonvulsant and antimicrobial activities.

Anticonvulsant Activity of Derivatives

Several studies have synthesized and evaluated derivatives of 2,2-dimethylcyclopropanecarboxamide for anticonvulsant properties using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Compound IDMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
6m 9.8>100332.233.9 (MES)
6k 9.2>100387.542.1 (MES)
21 26 (rat)->500>19 (rat, MES)

Data sourced from multiple studies on various derivatives.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test
  • Animals: Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley).[3][4]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Administer the test compound (dissolved in a suitable vehicle) intraperitoneally (i.p.) or orally (p.o.) to groups of animals at various doses.

    • At the time of peak effect, apply a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each animal.[3]

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.[1][3]

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • An animal is considered protected if the tonic hindlimb extension is abolished.[1]

    • Calculate the ED₅₀ (the dose that protects 50% of the animals) from the dose-response data.

Antimicrobial Activity of Derivatives

Amide derivatives containing a cyclopropane moiety have been synthesized and tested for their in vitro antibacterial and antifungal activities.

Compound IDS. aureus MIC₈₀ (µg/mL)E. coli MIC₈₀ (µg/mL)C. albicans MIC₈₀ (µg/mL)
F8 >128>12816
F24 >128>12816
F42 >128>12816
Ciprofloxacin 22-
Fluconazole --2

MIC₈₀: Minimum concentration required to inhibit 80% of microbial growth.[15]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), standardized microbial inoculum (e.g., 10⁵ CFU/mL), test compounds, positive control antibiotics.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.[16][17]

    • Add a standardized inoculum of the target microorganism to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

Conclusion

This compound is a cornerstone chiral intermediate in the pharmaceutical industry, indispensable for the synthesis of Cilastatin. The development of efficient biocatalytic methods for its production underscores the trend towards greener and more selective chemical manufacturing. Furthermore, the 2,2-dimethylcyclopropane scaffold it provides is being actively explored for the development of new therapeutic agents with diverse biological activities, highlighting its continued importance in medicinal chemistry and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and achieve high enantiopurity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield in the Synthesis of the Racemic Precursor

Question: I am synthesizing the racemic 2,2-dimethylcyclopropanecarboxamide (or its carboxylic acid precursor) and experiencing low yields. What are the common causes and how can I improve it?

Answer: Low yields in the initial synthesis of the cyclopropane ring can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Potential Cause: Inactive Cyclopropanation Reagent.

    • Solution: If using a Simmons-Smith type reaction with a zinc-copper couple, ensure it is freshly prepared and activated. For rhodium-catalyzed reactions, verify the catalyst's activity and handle it under an inert atmosphere to prevent deactivation.

  • Potential Cause: Side Reactions.

    • Solution: The formation of byproducts is a common issue. For instance, in reactions involving diazo compounds, dimerization can occur. Slow addition of the diazo compound using a syringe pump at a controlled temperature can minimize this. In base-catalyzed reactions, self-condensation of starting materials can be a problem; ensure slow addition of reagents and maintain optimal reaction temperatures.

  • Potential Cause: Impurities in Starting Materials.

    • Solution: Ensure all starting materials and solvents are pure and anhydrous, as impurities can inhibit the catalyst or lead to unwanted side reactions.

Issue 2: Poor Enantioselectivity in Enzymatic Resolution

Question: My enzymatic resolution of racemic 2,2-dimethylcyclopropanecarboxamide or its ester precursor is showing low enantiomeric excess (ee). What factors influence the enantioselectivity of the lipase?

Answer: Achieving high enantioselectivity in enzymatic resolutions is crucial. Several factors can impact the performance of the lipase (e.g., Novozym 435).

  • Potential Cause: Suboptimal Reaction Conditions.

    • Solution: The pH, temperature, and solvent system can significantly affect the enzyme's activity and selectivity. It is essential to optimize these parameters. For Novozym 435 catalyzed hydrolysis of the corresponding ester, a pH of 7.2 and a temperature of 30°C have been reported to be optimal.[1]

  • Potential Cause: Incorrect Enzyme Loading.

    • Solution: The amount of enzyme used is critical. Too little enzyme can lead to slow reaction rates and incomplete conversion, while too much may not be cost-effective. An optimal enzyme loading needs to be determined experimentally. For the hydrolysis of ethyl-2,2-dimethylcyclopropane carboxylate, a Novozym 435 concentration of 16 g/L has been used successfully.[1]

  • Potential Cause: Product Inhibition.

    • Solution: The accumulation of the product can sometimes inhibit the enzyme, slowing down the reaction and affecting selectivity. Monitoring the reaction progress and stopping it at the optimal time (often around 50% conversion for kinetic resolutions) is important.

Issue 3: Difficulty in Amide Formation from the Carboxylic Acid

Question: I have successfully synthesized (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid, but the subsequent amidation step is giving a low yield. What are the best practices for this conversion?

Answer: The direct condensation of a carboxylic acid and ammonia to form an amide can be challenging due to the formation of a stable ammonium carboxylate salt.

  • Potential Cause: Unfavorable Reaction Equilibrium.

    • Solution: To drive the reaction towards the amide, the water formed during the reaction needs to be removed. This can be achieved by heating the ammonium salt to high temperatures or by using a dehydrating agent.

  • Potential Cause: Poor Leaving Group.

    • Solution: The hydroxyl group of the carboxylic acid is a poor leaving group. Activating the carboxylic acid, for example, by converting it to an acyl chloride or an ester, can facilitate the reaction with ammonia under milder conditions. A common method involves reacting the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, which then readily reacts with ammonia.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high enantiopurity?

A1: The most successful methods for obtaining high enantiopurity are typically based on enzymatic kinetic resolution. One common approach involves the synthesis of racemic ethyl 2,2-dimethylcyclopropanecarboxylate, followed by enantioselective hydrolysis catalyzed by a lipase, such as Novozym 435, to yield (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid with high ee. This acid can then be converted to the desired amide.[1] Another highly effective method is a one-pot, two-step biotransformation of rac-2,2-dimethylcyclopropanecarbonitrile using a nitrile hydratase and an amidase, which directly produces this compound with excellent yield and enantioselectivity.[1]

Q2: What is a typical yield and enantiomeric excess (ee) I can expect from the enzymatic resolution using Novozym 435?

A2: Under optimized conditions for the hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate using Novozym 435, a yield of up to 45.6% for (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid with an enantiomeric excess of 99.2% can be achieved.[1]

Q3: Are there any chemical methods for asymmetric synthesis that avoid enzymatic resolution?

A3: Yes, asymmetric cyclopropanation reactions using chiral catalysts can provide direct access to enantiomerically enriched cyclopropane derivatives. However, these methods can be sensitive to reaction conditions, and the chiral catalysts can be expensive.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and should be determined experimentally to obtain a high recovery of the pure product.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound and its Precursor

Synthesis MethodStarting MaterialKey Reagents/CatalystsYieldEnantiomeric Excess (ee)Reference
Chemical Synthesis & Chiral Resolution2-Methylbutenoic acidZinc powder/CuCl, L-carnitine oxalate16.7% (for acid)Not specified[1]
Enzymatic Hydrolysis of Racemic EsterRacemic ethyl-2,2-dimethylcyclopropane carboxylateLipase (Novozym 435)45.6% (for acid)99.2%[1]
One-Pot Biotransformationrac-2,2-DimethylcyclopropanecarbonitrileNitrile hydratase and amidase47% (for amide)99.6%[1]
Multi-step Chemical SynthesisGlycine ethyl ester hydrochlorideDiazotization, cyclopropanation, resolution, ammonolysis>17% (overall for amide)>98%

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Ethyl-2,2-dimethylcyclopropanecarboxylate to (S)-(+)-2,2-Dimethylcyclopropanecarboxylic Acid

This protocol is based on the enantioselective hydrolysis of the racemic ester using Novozym 435.

Materials:

  • Racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE)

  • Immobilized lipase (Novozym 435)

  • Phosphate buffer (pH 7.2)

  • Organic solvent (e.g., isooctane, optional)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a reaction mixture containing racemic ethyl-2,2-dimethylcyclopropanecarboxylate (e.g., 65 mmol/L) in a suitable buffer (e.g., phosphate buffer, pH 7.2). An organic co-solvent can be used to improve substrate solubility.

  • Add Novozym 435 (e.g., 16 g/L) to the reaction mixture.

  • Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess of the product and remaining substrate using chiral HPLC or GC.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the produced acid and the unreacted ester.

  • Separate the enzyme by filtration.

  • Acidify the aqueous phase to a low pH (e.g., pH 2) with hydrochloric acid.

  • Extract the (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid with an organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Amidation of (S)-(+)-2,2-Dimethylcyclopropanecarboxylic Acid

This protocol describes the conversion of the carboxylic acid to the corresponding amide.

Materials:

  • (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Aqueous ammonia solution (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried flask under an inert atmosphere, dissolve (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid in an anhydrous solvent.

    • Cool the solution in an ice bath and slowly add thionyl chloride (e.g., 1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir for a few hours until the reaction is complete (monitor by TLC or IR spectroscopy).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Ammonolysis:

    • Dissolve the crude acyl chloride in an anhydrous solvent.

    • Cool the solution in an ice bath and slowly add a concentrated aqueous ammonia solution.

    • Stir the reaction mixture for a few hours at room temperature.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

    • Purify the this compound by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Pathway cluster_chemical Chemical Synthesis Route cluster_biocatalytic Biocatalytic Route Start_Chem 2-Methylbutenoic Acid Esterification Esterification Start_Chem->Esterification Cyclopropanation Cyclopropanation Esterification->Cyclopropanation Hydrolysis_Chem Hydrolysis Cyclopropanation->Hydrolysis_Chem Racemic_Acid Racemic 2,2-Dimethyl- cyclopropanecarboxylic Acid Hydrolysis_Chem->Racemic_Acid Resolution Chiral Resolution (e.g., with L-carnitine) Racemic_Acid->Resolution S_Acid_Chem (S)-(+)-2,2-Dimethyl- cyclopropanecarboxylic Acid Resolution->S_Acid_Chem Amidation Amidation S_Acid_Chem->Amidation Start_Bio Racemic Ethyl 2,2-Dimethyl- cyclopropanecarboxylate Enzymatic_Hydrolysis Enzymatic Hydrolysis (Novozym 435) Start_Bio->Enzymatic_Hydrolysis S_Acid_Bio (S)-(+)-2,2-Dimethyl- cyclopropanecarboxylic Acid Enzymatic_Hydrolysis->S_Acid_Bio S_Acid_Bio->Amidation Final_Product (S)-(+)-2,2-Dimethyl- cyclopropanecarboxamide Amidation->Final_Product

Caption: Synthetic pathways to this compound.

Troubleshooting_Yield cluster_cyclo Cyclopropanation Issues cluster_enzymatic Enzymatic Resolution Issues cluster_amidation Amidation Issues Start Low Yield Observed Check_Step Identify Problematic Step Start->Check_Step Cyclopropanation Cyclopropanation? Check_Step->Cyclopropanation Yes Enzymatic_Resolution Enzymatic Resolution? Check_Step->Enzymatic_Resolution No Catalyst_Activity Check Catalyst Activity (Freshness, Inert Atmosphere) Cyclopropanation->Catalyst_Activity Side_Reactions Minimize Side Reactions (Slow Addition, Temp. Control) Cyclopropanation->Side_Reactions Reagent_Purity Verify Reagent Purity Cyclopropanation->Reagent_Purity Amidation_Step Amidation? Enzymatic_Resolution->Amidation_Step No Optimize_Conditions Optimize pH, Temp., Solvent Enzymatic_Resolution->Optimize_Conditions Enzyme_Loading Adjust Enzyme Loading Enzymatic_Resolution->Enzyme_Loading Monitor_Conversion Monitor Conversion (Stop at ~50%) Enzymatic_Resolution->Monitor_Conversion Activate_Acid Activate Carboxylic Acid (e.g., to Acyl Chloride) Amidation_Step->Activate_Acid Remove_Water Remove Water (Dehydrating Agent) Amidation_Step->Remove_Water Solution Implement Corrective Actions and Re-run Experiment Catalyst_Activity->Solution Side_Reactions->Solution Reagent_Purity->Solution Optimize_Conditions->Solution Enzyme_Loading->Solution Monitor_Conversion->Solution Activate_Acid->Solution Remove_Water->Solution

Caption: Troubleshooting workflow for low yield in the synthesis.

Enzymatic_Resolution_Mechanism Racemic_Amide Racemic (R/S)-Amide Lipase Lipase (e.g., Novozym 435) Racemic_Amide->Lipase Enantioselective binding S_Amide (S)-Amide (Unhydrolyzed) Lipase->S_Amide (S)-enantiomer is a poor substrate R_Acid (R)-Carboxylic Acid Lipase->R_Acid (R)-enantiomer is hydrolyzed Ammonia Ammonia R_Acid->Ammonia Released

Caption: Conceptual diagram of enzymatic kinetic resolution of a racemic amide.

References

Technical Support Center: Chiral Separation of Dimethylcyclopropanecarboxamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of dimethylcyclopropanecarboxamide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the separation of these chiral molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chiral separation of dimethylcyclopropanecarboxamide isomers?

The primary challenges in separating dimethylcyclopropanecarboxamide isomers stem from their small size and structural similarity. These include:

  • Low Enantioselectivity: Achieving baseline separation of the enantiomers can be difficult due to subtle stereochemical differences.

  • Co-elution of Diastereomers: If both cis and trans isomers are present, their separation can interfere with the enantioseparation.

  • Poor Peak Shape: Peak tailing or broadening can occur due to secondary interactions with the stationary phase.

  • Method Development Time: Finding the optimal combination of chiral stationary phase (CSP), mobile phase, and temperature can be time-consuming.

Q2: Which chromatographic techniques are most suitable for this separation?

High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are all viable techniques.

  • HPLC with chiral stationary phases is a widely used and versatile method.

  • SFC is often faster and can provide different selectivity compared to HPLC, making it a powerful alternative.

  • GC is particularly effective for volatile derivatives and has been successfully used for the enantioseparation of 2,2-dimethylcyclopropanecarboxamide.

Q3: What type of chiral stationary phase (CSP) is recommended?

For the separation of small, polar amides like dimethylcyclopropanecarboxamide, polysaccharide-based and cyclodextrin-based CSPs are generally the most effective.

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) offer a wide range of selectivities through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

  • Cyclodextrin-based CSPs are known for their ability to form inclusion complexes with analytes, providing chiral recognition based on the fit of the enantiomers within the cyclodextrin cavity.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Q: My enantiomers are co-eluting or showing very poor resolution. What should I do?

A: Poor resolution is a common issue and can often be resolved by systematically optimizing your chromatographic conditions.

G start Poor Resolution csp Verify CSP Selection (Polysaccharide or Cyclodextrin-based?) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase CSP is appropriate temperature Adjust Temperature mobile_phase->temperature Vary organic modifier % Additives (acidic/basic) flow_rate Decrease Flow Rate temperature->flow_rate Systematically increase/decrease in 5°C increments result Improved Resolution flow_rate->result Decrease in small increments (e.g., 0.1 mL/min)

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Step-by-Step Troubleshooting:

  • Verify CSP Selection: Ensure you are using a suitable chiral stationary phase. For dimethylcyclopropanecarboxamide, start with a polysaccharide-based (e.g., Chiralpak series) or a cyclodextrin-based CSP.

  • Optimize the Mobile Phase:

    • Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed-phase). A change of 5-10% can significantly impact selectivity.

    • Additives: For amide compounds, small amounts of acidic or basic additives can improve peak shape and resolution. For acidic compounds, try adding 0.1% trifluoroacetic acid (TFA) or acetic acid. For basic characteristics, consider 0.1% diethylamine (DEA).

  • Adjust the Temperature: Temperature can have a significant effect on chiral separations.

    • Lower temperatures often increase resolution, but also increase analysis time and backpressure.

    • Higher temperatures can sometimes improve efficiency and change selectivity.

    • Experiment with a range of temperatures (e.g., 15°C to 40°C) in 5°C increments.

  • Decrease the Flow Rate: A lower flow rate increases the interaction time between the analyte and the CSP, which can lead to better resolution. Try reducing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).

Issue 2: Peak Tailing or Asymmetric Peaks

Q: My peaks are tailing, leading to poor integration and quantification. How can I improve peak shape?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic system.

G start Peak Tailing sample_overload Check for Sample Overload start->sample_overload mobile_phase Optimize Mobile Phase Additives sample_overload->mobile_phase Dilute sample & re-inject column_health Check Column Health mobile_phase->column_health Add acidic/basic modifier system_issues Check for System Issues column_health->system_issues Flush or replace column result Symmetric Peaks system_issues->result Check for dead volume

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Troubleshooting:

  • Check for Sample Overload: Injecting too much sample can lead to peak distortion. Prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves, sample overload was the issue.

  • Optimize Mobile Phase Additives: Unwanted interactions with residual silanol groups on the silica support can cause tailing.

    • Add a competitive agent to the mobile phase, such as 0.1% DEA for basic compounds or 0.1% TFA for acidic compounds.

  • Check Column Health: A contaminated or old column can lead to poor peak shape.

    • Flush the column with a strong solvent as recommended by the manufacturer.

    • If the problem persists, the column may need to be replaced.

  • Check for System Issues: Excessive tubing length or dead volume in the system can contribute to peak broadening. Ensure all connections are secure and tubing is as short as possible.

Quantitative Data Tables (Templates)

Table 1: HPLC Method Development Data

ParameterCondition 1Condition 2Condition 3
Column
Mobile Phase
Flow Rate (mL/min)
Temperature (°C)
Retention Time 1 (min)
Retention Time 2 (min)
Resolution (Rs)
Enantiomeric Excess (%)

Table 2: SFC Method Development Data

ParameterCondition 1Condition 2Condition 3
Column
Mobile Phase (CO2/Modifier)
Flow Rate (mL/min)
Backpressure (bar)
Temperature (°C)
Retention Time 1 (min)
Retention Time 2 (min)
Resolution (Rs)
Enantiomeric Excess (%)

Table 3: GC Method Development Data

ParameterCondition 1Condition 2Condition 3
Column
Carrier Gas
Flow Rate (mL/min)
Temperature Program
Retention Time 1 (min)
Retention Time 2 (min)
Resolution (Rs)
Enantiomeric Excess (%)

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the chiral separation of dimethylcyclopropanecarboxamide isomers.

Protocol 1: Chiral HPLC Method Development

G start Start prep_sample Prepare Racemic Standard (1 mg/mL in mobile phase) start->prep_sample select_column Select Chiral Columns (e.g., Chiralpak IA, IB, IC) prep_sample->select_column initial_screen Initial Screening (Isocratic or Gradient) select_column->initial_screen evaluate Evaluate Results (Partial separation?) initial_screen->evaluate evaluate->select_column No, try different columns optimize Optimize Mobile Phase & Temperature evaluate->optimize Yes validate Validate Method optimize->validate end End validate->end

Caption: Experimental workflow for chiral HPLC method development.

1. Materials and Equipment:

  • HPLC system with UV or MS detector

  • Chiral columns (e.g., Chiralpak IA, Chiralpak IB, Chiralpak IC, Chiralcel OD-H)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile, methanol)

  • Additives (e.g., trifluoroacetic acid, diethylamine)

  • Racemic standard of dimethylcyclopropanecarboxamide

2. Sample Preparation:

  • Prepare a stock solution of the racemic standard at 1 mg/mL in a suitable solvent (e.g., mobile phase).

3. Initial Screening (Normal Phase):

  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

4. Optimization:

  • If no or poor separation is observed, systematically vary the isopropanol concentration from 5% to 30%.

  • If peaks are tailing, add 0.1% TFA or DEA to the mobile phase.

  • If resolution is still poor, switch to a different column (e.g., Chiralpak IB or Chiralcel OD-H) and repeat the screening.

  • Test different alcohol modifiers (e.g., ethanol instead of isopropanol).

5. Data Analysis:

  • Calculate the resolution (Rs) between the enantiomer peaks. A value of Rs > 1.5 indicates baseline separation.

  • Determine the enantiomeric excess (ee%) if applicable.

Protocol 2: Chiral SFC Method Development

1. Materials and Equipment:

  • SFC system with UV or MS detector

  • Chiral columns suitable for SFC (e.g., Chiralpak IA, IB, IC)

  • SFC-grade CO2 and modifiers (e.g., methanol, ethanol)

  • Additives (e.g., trifluoroacetic acid, diethylamine)

  • Racemic standard of dimethylcyclopropanecarboxamide

2. Sample Preparation:

  • Prepare a stock solution of the racemic standard at 1 mg/mL in methanol.

3. Initial Screening:

  • Column: Chiralpak IA (150 x 4.6 mm, 3 µm)

  • Mobile Phase: CO2 / Methanol (80:20 v/v)

  • Flow Rate: 3.0 mL/min

  • Backpressure: 150 bar

  • Temperature: 40°C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

4. Optimization:

  • Vary the percentage of methanol from 10% to 40%.

  • If necessary, add a small amount of an additive (e.g., 0.1% DEA) to the methanol modifier.

  • Screen other columns (e.g., Chiralpak IB, IC) if the initial column does not provide separation.

5. Data Analysis:

  • Calculate the resolution (Rs) and enantiomeric excess (ee%).

Protocol 3: Chiral GC Method Development

This protocol is based on the published method for the enantioseparation of 2,2-dimethylcyclopropanecarboxamide.

1. Materials and Equipment:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral GC column (e.g., gamma-cyclodextrin based, like BGB-175)

  • High-purity carrier gas (e.g., Helium or Hydrogen)

  • Racemic standard of 2,2-dimethylcyclopropanecarboxamide

2. Sample Preparation:

  • Prepare a solution of the racemic standard in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

3. Chromatographic Conditions:

  • Column: BGB-175 (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Flow Rate: Start with 1.0 mL/min and optimize by observing the effect on resolution.

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and hold for 1 minute, then ramp up to a higher temperature (e.g., 180°C) at a rate of 2-5°C/min.

  • Injection Volume: 1 µL (split injection, e.g., 50:1)

4. Optimization:

  • Temperature: The effect of column temperature on retention and resolution should be investigated. Lowering the initial temperature and using a slower ramp rate can improve resolution.

  • Flow Rate: The column flow rate should be optimized to achieve the best balance between analysis time and resolution.

5. Data Analysis:

  • Calculate the resolution (Rs) between the four enantiomers (if both cis and trans are present and chiral).

  • Determine the enantiomeric excess (ee%) for each pair of enantiomers.

optimization of reaction conditions for ammonolysis of cyclopropane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the ammonolysis of cyclopropane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful synthesis of cyclopropane amides.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the ammonolysis of a cyclopropane carboxylate ester?

A1: The ammonolysis of a cyclopropane carboxylate ester is a nucleophilic acyl substitution reaction. The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of ammonia on the carbonyl carbon of the ester. The subsequent collapse of this intermediate expels the alkoxy group (-OR) as a leaving group, yielding the desired cyclopropane amide and an alcohol byproduct. The stability of the cyclopropane ring is generally maintained under these conditions, provided that harsh conditions that could induce ring-opening are avoided.

Q2: What are the key factors influencing the success of the ammonolysis of cyclopropane derivatives?

A2: Several factors are critical for the successful ammonolysis of cyclopropane derivatives:

  • Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions, including the decomposition of starting materials or products, and potentially lead to ring-opening of activated cyclopropanes.

  • Pressure: The reaction is often carried out under pressure to maintain a sufficient concentration of ammonia in the reaction mixture, which drives the equilibrium towards product formation.

  • Catalyst: The choice of catalyst, if any, can significantly impact the reaction rate and selectivity. Common catalysts include sodium methoxide or other alkoxides.

  • Solvent: The solvent should be able to dissolve the reactants and be inert under the reaction conditions. Methanol is a common solvent for this reaction.

  • Substrate Structure: The steric and electronic properties of the cyclopropane derivative can affect its reactivity. Electron-withdrawing groups on the cyclopropane ring can activate the ester for nucleophilic attack.

Q3: Can the cyclopropane ring open during ammonolysis?

A3: While the cyclopropane ring is relatively stable, ring-opening can occur under certain conditions, particularly with "activated" cyclopropanes. Donor-acceptor cyclopropanes, for instance, are more susceptible to ring-opening reactions. The choice of reaction conditions, such as high temperatures or the use of certain Lewis acids, can promote this undesired side reaction. Careful optimization of reaction parameters is crucial to favor amidation over ring-opening.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Conversion of Starting Material 1. Insufficient Ammonia Concentration: Low ammonia pressure or inadequate sealing of the reaction vessel can lead to a low concentration of the nucleophile. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Catalyst Inactivity: The catalyst may be deactivated or used in an insufficient amount.1. Increase Ammonia Pressure: Ensure the reaction vessel is properly sealed and increase the ammonia pressure within the recommended safety limits for the equipment. 2. Gradually Increase Temperature: Incrementally increase the reaction temperature while monitoring for the formation of byproducts. 3. Optimize Catalyst Loading: Increase the catalyst concentration. Ensure the catalyst is fresh and handled under appropriate inert conditions if it is sensitive to air or moisture.
Low Yield of Desired Amide 1. Incomplete Conversion: See "Low to No Conversion". 2. Side Reactions: Competing reactions such as hydrolysis of the ester (if water is present) or ring-opening of the cyclopropane ring may be occurring. 3. Product Degradation: The desired amide product may be unstable under the reaction conditions.1. Address Conversion Issues: Refer to the solutions for "Low to No Conversion". 2. Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis. To minimize ring-opening, consider lowering the reaction temperature or using a less harsh catalyst. 3. Reduce Reaction Time: Monitor the reaction progress and stop the reaction as soon as a satisfactory conversion is reached to prevent product degradation.
Formation of Significant Byproducts 1. Ring-Opening Products: For activated cyclopropanes, nucleophilic attack by ammonia or the solvent can lead to ring-opened products. 2. Hydrolysis Product (Carboxylic Acid): Presence of water in the reaction mixture.1. Optimize Reaction Conditions: Lowering the reaction temperature can often favor the desired ammonolysis over ring-opening. Screening different solvents and catalysts may also improve selectivity. 2. Use Anhydrous Reagents and Solvents: Ensure all components of the reaction are thoroughly dried.

Data Presentation

Table 1: Effect of Reaction Conditions on the Ammonolysis of Methyl Cyclopropanecarboxylate

Entry Catalyst (mol%) Temperature (°C) Pressure (bar) Time (h) Conversion (%) Yield (%)
1Sodium Methylate (20)601.1 - 1.31471-
2Sodium Glycolate (20)1003 - 63>99-

Data extracted from patent literature; specific yield data for the desired amide was not always provided.

Experimental Protocols

Protocol 1: General Procedure for the Ammonolysis of Methyl Cyclopropanecarboxylate with Sodium Methylate Catalyst

  • Reactor Setup: A 2-liter four-necked flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a pressure gauge.

  • Charging Reactants: Charge the flask with 700.7 g (7 mol) of methyl cyclopropanecarboxylate and 252.7 g (1.4 mol) of a 30% sodium methylate solution in methanol.

  • Reaction Initiation: While stirring, begin to introduce ammonia gas into the mixture.

  • Maintaining Pressure: Continuously supply ammonia to maintain an overpressure of approximately 1.1 to 1.3 bar.

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain for 14 hours with continuous stirring.

  • Work-up: After the reaction period, cool the mixture to 5°C. The precipitated cyclopropanecarboxamide is collected by filtration, washed with cold methanol, and dried.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of Cyclopropane Amide Check_Conversion Check Conversion of Starting Ester Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion No Complete_Conversion Complete Conversion Check_Conversion->Complete_Conversion Yes Troubleshoot_Conversion Troubleshoot Reaction Conditions: - Increase Temperature - Increase Pressure - Increase Catalyst Loading Incomplete_Conversion->Troubleshoot_Conversion Check_Side_Products Analyze for Side Products Complete_Conversion->Check_Side_Products End Optimized Yield Troubleshoot_Conversion->End Ring_Opening Ring-Opening Detected Check_Side_Products->Ring_Opening Yes Other_Byproducts Other Byproducts Detected Check_Side_Products->Other_Byproducts Yes Check_Side_Products->End No Major Byproducts Optimize_Selectivity Optimize for Selectivity: - Lower Temperature - Screen Catalysts/Solvents Ring_Opening->Optimize_Selectivity Check_Purity Check Reagent/Solvent Purity: - Ensure Anhydrous Conditions Other_Byproducts->Check_Purity Optimize_Selectivity->End Check_Purity->End Ammonolysis_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Ester Cyclopropane Carboxylate Ester Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Ammonia Ammonia (NH3) Ammonia->Intermediate Amide Cyclopropane Amide Intermediate->Amide Collapse of Intermediate Alcohol Alcohol Intermediate->Alcohol Leaving Group Departs

Technical Support Center: Purification of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: A multi-step process is commonly employed, involving initial removal of solid impurities, decolorization, column chromatography, and a final recrystallization step to achieve high purity.[1]

Q2: What are the typical impurities I might encounter?

A2: The most significant impurity is often the undesired (R)-(-)-2,2-Dimethylcyclopropanecarboxamide enantiomer. Other potential impurities can include unreacted starting materials from the synthesis, such as 2,2-dimethylcyclopropanecarbonitrile, and byproducts like the corresponding carboxylic acid.

Q3: How can I determine the enantiomeric excess (ee) of my purified product?

A3: The enantiomeric excess is typically determined using chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a suitable chiral stationary phase.[2][3]

Q4: My final product has a low melting point and appears oily. What could be the cause?

A4: This often indicates the presence of impurities, which can depress the melting point. Further purification steps, such as re-crystallization or column chromatography, may be necessary. It is also crucial to ensure the complete removal of residual solvents.

Q5: Can I use a single purification technique, like recrystallization, to purify the crude product?

A5: While recrystallization is a powerful technique for final polishing, it may not be sufficient to remove all impurities from the crude reaction mixture, especially if the impurity profile is complex or includes the other enantiomer in significant amounts. A multi-step approach generally yields a product of higher purity.[1]

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Compound will not dissolve in hot water. 1. Insufficient solvent volume.2. The crude product is highly impure.1. Gradually add more hot water until the compound dissolves. Avoid a large excess to maximize yield.2. Consider pre-purification by column chromatography to remove bulk impurities.
Product "oils out" instead of crystallizing. 1. The solution is supersaturated.2. The cooling rate is too fast.3. Impurities are inhibiting crystallization.1. Reheat the solution and add a small amount of additional hot water.2. Allow the solution to cool more slowly to room temperature before placing it in a cooling bath.3. Attempt to "scratch" the inside of the flask with a glass rod to induce crystallization. Seeding with a pure crystal can also be effective.
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is not sufficiently supersaturated.1. Reheat the solution to evaporate some of the water and re-cool.2. Place the solution in a colder bath (e.g., ice-water or refrigerator) for an extended period.
Low recovery of the purified product. 1. Too much solvent was used during recrystallization.2. Premature crystallization during hot filtration.3. The product is significantly soluble in cold water.1. Use the minimum amount of hot water necessary to dissolve the crude product.2. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization.3. Minimize the volume of cold water used for washing the crystals. Ensure the wash water is ice-cold.
Final product is not sufficiently pure (low ee). 1. Co-crystallization of both enantiomers.2. Inefficient removal of other impurities.1. Multiple recrystallizations may be necessary. 2. Pre-purification using macroporous resin chromatography is effective at removing a broader range of impurities.[1]
Macroporous Resin Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Low binding of the compound to the resin. 1. Incorrect pH of the loading solution.2. Inappropriate flow rate.3. Resin capacity exceeded.1. Adjust the pH of the decolorized supernatant to a range of 8.5-13.5 to ensure optimal binding.[1]2. Use a slower flow rate during sample loading to allow for sufficient interaction with the resin.3. Ensure the amount of crude material is within the binding capacity of the resin volume used.
Poor separation of impurities. 1. Inefficient washing step.2. Incorrect elution solvent composition.1. Ensure the resin is washed with an adequate volume of water to remove unbound impurities before elution.[1]2. Optimize the concentration of the hydrophilic solvent (e.g., methanol or ethanol) in the aqueous elution buffer. A gradient elution may provide better separation.
Broad elution peak of the desired product. 1. High flow rate during elution.2. Diffusion issues within the resin bed.1. Decrease the elution flow rate.2. Ensure the column is packed uniformly to prevent channeling.

Data Presentation

Table 1: Summary of Macroporous Resin Chromatography Parameters
ParameterValue/RangeReference
Resin Types D101, H103, AB-8, AP250, Amberlite XAD-2, SD300[1]
pH of Loading Solution 8.5 - 13.5[1]
Loading Flow Rate 0.6 - 1.4 bed volumes/hour[1]
Wash Solvent Water[1]
Wash Volume 2.5 - 4 bed volumes[1]
Elution Solvent 35-80% Methanol or Ethanol in water[1]
Elution Flow Rate 1 - 3.5 bed volumes/hour[1]
Product Recovery 93.2% - 98.5%[1]
Table 2: Recrystallization Parameters and Reported Purity
Dissolution TemperatureCrystallization TemperatureDrying ConditionsFinal PurityReference
45°C0°C-0.04 to -0.09 MPa, 20-30°C, 3h99.4%[1]
50°C0°C-0.04 to -0.09 MPa, 30-40°C, 3h99.6%[1]
55°C4°C-0.04 to -0.09 MPa, 20-30°C, 3h99.2%[1]
62°C0°C-0.04 to -0.09 MPa, 30-40°C, 4h99.5%[1]
65°C4°C-0.04 to -0.09 MPa, 20-30°C, 3h99.3%[1]

Experimental Protocols

Protocol 1: Multi-Step Purification from Biocatalytic Conversion Broth

This protocol is adapted from a patented purification method and is designed for purifying this compound from a conversion solution.[1]

  • Solid Impurity Removal:

    • Centrifuge the conversion solution or pass it through a membrane filtration system to remove cells and other solid impurities, yielding a clear supernatant.

  • Decolorization:

    • To the supernatant, add activated carbon (1-10g per liter of supernatant).

    • Heat the mixture to 40-80°C and stir for a designated period to remove colored impurities.

    • Filter the hot solution to remove the activated carbon.

  • Macroporous Resin Chromatography:

    • Adjust the pH of the decolorized supernatant to between 8.5 and 13.5 using a suitable base (e.g., sodium hydroxide).

    • Load the pH-adjusted solution onto a pre-equilibrated macroporous adsorption resin column at a controlled flow rate (see Table 1).

    • Wash the column with several bed volumes of water to remove unbound impurities.

    • Elute the bound this compound using an aqueous solution of a hydrophilic solvent (e.g., 30-95% methanol or ethanol).

    • Collect the fractions containing the product.

  • Concentration:

    • Combine the product-containing fractions and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot water (45-80°C).

    • Allow the solution to cool slowly to room temperature, then place it in a cooling bath (0-4°C) to induce crystallization.

    • Collect the crystals by filtration and wash them with a small amount of ice-cold water.

    • Dry the purified crystals under vacuum.

Protocol 2: Chiral Gas Chromatography for Enantiomeric Excess (ee) Determination

This is a representative protocol for determining the enantiomeric purity of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the purified product in a suitable solvent (e.g., ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC Method:

    • Column: Chiral capillary column (e.g., BGB-175, a gamma-cyclodextrin-based column).

    • Injector Temperature: 220°C

    • Detector Temperature (FID): 220°C

    • Oven Temperature Program: Isothermal at 160°C.

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1.8 mL/min).

    • Split Ratio: 40:1.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to the (S) and (R) enantiomers (typically by running a standard of the racemate).

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:

      • ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualizations

PurificationWorkflow cluster_Initial_Purification Initial Purification cluster_Chromatography Chromatographic Separation cluster_Final_Purification Final Purification & Analysis Start Crude Conversion Broth Centrifugation Centrifugation/ Membrane Filtration Start->Centrifugation Supernatant Clear Supernatant Centrifugation->Supernatant Decolorization Activated Carbon Decolorization (40-80°C) Supernatant->Decolorization Filtered_Supernatant Filtered Supernatant Decolorization->Filtered_Supernatant pH_Adjustment pH Adjustment (8.5 - 13.5) Filtered_Supernatant->pH_Adjustment Resin_Chromatography Macroporous Resin Chromatography pH_Adjustment->Resin_Chromatography Elution Elution with Aqueous Alcohol Resin_Chromatography->Elution Product_Fractions Product Fractions Elution->Product_Fractions Concentration Solvent Removal (Reduced Pressure) Product_Fractions->Concentration Crude_Product Crude Product Concentration->Crude_Product Recrystallization Recrystallization (Hot Water, 0-4°C) Crude_Product->Recrystallization Final_Product (S)-(+)-2,2-Dimethylcyclo- propanecarboxamide Recrystallization->Final_Product Analysis Chiral GC/HPLC (ee Determination) Final_Product->Analysis

Caption: Experimental workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Issue Q1 Does the compound dissolve in hot solvent? Start->Q1 A1_No Add more hot solvent in increments Q1->A1_No No Q2 Does the compound 'oil out' on cooling? Q1->Q2 Yes A1_No->Q1 A2_Yes Reheat, add more solvent, and cool slowly Q2->A2_Yes Yes Q3 Do crystals form upon cooling? Q2->Q3 No A2_Yes->Q3 A3_No Reduce solvent volume or cool to lower temp Q3->A3_No No Success Pure Crystals Obtained Q3->Success Yes A3_No->Q3

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Technical Support Center: (S)-(+)-2,2-Dimethylcyclopropanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of byproducts during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, focusing on the identification and resolution of common byproducts.

Issue 1: Presence of an Unexpected Peak Corresponding to the Starting Carboxylic Acid

  • Question: My final product shows a significant amount of unreacted (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid. What could be the cause?

  • Answer: The presence of the starting carboxylic acid in your final product typically indicates an incomplete conversion during the activation step (e.g., formation of the acid chloride) or hydrolysis of the activated intermediate.

    • Incomplete Acyl Chloride Formation: The reaction with thionyl chloride (SOCl₂) may not have gone to completion. This can be due to insufficient reagent, low reaction temperature, or short reaction time.

    • Hydrolysis: The acyl chloride intermediate is highly susceptible to hydrolysis. Exposure to moisture from the atmosphere, solvents, or reagents (including aqueous ammonia) will convert it back to the carboxylic acid.

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize Reagent Stoichiometry: A slight excess of thionyl chloride may be necessary to ensure complete conversion of the carboxylic acid.

    • Reaction Monitoring: Monitor the conversion of the carboxylic acid to the acyl chloride by an appropriate analytical technique (e.g., IR spectroscopy, where the broad O-H stretch of the carboxylic acid disappears).

    • Use Gaseous Ammonia: When introducing ammonia for the amidation step, using anhydrous ammonia gas instead of an aqueous solution can prevent hydrolysis of the acyl chloride.

Issue 2: Detection of the (R)-Enantiomer in the Final Product

  • Question: Chiral HPLC analysis of my this compound shows the presence of the undesired (R)-(-)-enantiomer. How can I prevent this racemization?

  • Answer: Racemization can occur at the chiral center of the cyclopropane ring, especially under harsh reaction conditions or in the presence of certain reagents that can facilitate the formation of a planar intermediate.

    Potential Causes and Solutions:

    • Harsh Conditions: Prolonged heating or the use of strong bases can lead to epimerization.

    • Coupling Reagents: Some amide coupling reagents are known to cause racemization.[1] If you are using a coupling agent other than the acyl chloride route, consider switching to one known for low racemization.

    Preventative Measures:

    • Mild Reaction Conditions: Carry out the reaction at the lowest effective temperature.

    • Careful Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base.

    • Chiral Integrity Check: Analyze the chiral purity of your starting material, (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid, to ensure it has not racemized prior to the amidation step.

Issue 3: Identification of a Higher Molecular Weight Impurity

  • Question: I have an impurity with a higher molecular weight than my product. What could it be?

  • Answer: A common higher molecular weight byproduct in this synthesis is the N-acylated urea, which can form if a carbodiimide coupling agent (like DCC or EDC) is used. Another possibility is the formation of an anhydride.

    Identification and Mitigation:

    • N-Acylated Urea: This byproduct is specific to the use of carbodiimide coupling agents. To remove it, precipitation and filtration are often effective as ureas tend to be insoluble in many organic solvents.

    • Anhydride Formation: The corresponding anhydride can form from the reaction of the acyl chloride with unreacted carboxylic acid. To minimize this, ensure the complete conversion of the carboxylic acid to the acyl chloride before proceeding with amidation.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common byproducts in the synthesis of this compound via the acyl chloride route?

    • A1: The most prevalent byproducts include unreacted (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid, the undesired (R)-(-)-2,2-Dimethylcyclopropanecarboxamide due to racemization, and residual solvents.

  • Q2: How can I purify my final product to remove these byproducts?

    • A2: Recrystallization is a common and effective method for purifying the final product.[1] The choice of solvent is critical and should be determined experimentally. For removing the undesired enantiomer, preparative chiral chromatography may be necessary if recrystallization is ineffective.

  • Q3: If I use a biocatalytic method, what are the potential impurities I should look for?

    • A3: In biocatalytic syntheses, potential impurities can include the starting material (e.g., the corresponding nitrile if using a nitrile hydratase), the carboxylic acid if an amidase with some hydrolytic activity is used, and components from the enzyme preparation or reaction buffer.[2]

  • Q4: I am using L-(-)-menthol as a resolving agent for a racemic mixture of 2,2-dimethylcyclopropanecarboxylic acid. What byproducts can this introduce?

    • A4: The primary byproduct from this step will be the diastereomeric ester formed with the undesired (R)-enantiomer of the acid. Additionally, residual L-(-)-menthol may be present in the final product if not completely removed after the resolution and subsequent hydrolysis steps.

Quantitative Data Summary

While specific quantitative data on byproduct formation is highly dependent on the exact reaction conditions, the following table summarizes the key impurities and their typical analytical signatures.

Byproduct/ImpurityTypical Analytical Method for DetectionKey Diagnostic Signal
(S)-(+)-2,2-dimethylcyclopropanecarboxylic acidLC-MS, GC-MS, ¹H NMRPresence of a carboxylic acid proton signal in ¹H NMR (~10-12 ppm), distinct mass in MS.
(R)-(-)-2,2-DimethylcyclopropanecarboxamideChiral HPLCA separate peak with a different retention time from the (S)-enantiomer.
2,2-dimethylcyclopropanecarboxylic anhydrideLC-MS, IRHigher molecular weight in MS compared to the product. Characteristic C=O stretching frequencies in IR.
N-acylated urea (from carbodiimide coupling)LC-MSA distinct molecular weight corresponding to the coupling agent adduct.
L-(-)-menthol (from chiral resolution)GC-MS, ¹H NMRCharacteristic signals for the menthol structure in ¹H NMR and a specific mass fragmentation pattern in GC-MS.[3]

Experimental Protocols

Protocol 1: General Procedure for Synthesis via Acyl Chloride

  • Acid Chloride Formation: To a solution of (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 1-3 hours or until the reaction is complete (monitored by IR or TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent. Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution until the reaction is complete. Alternatively, add a solution of ammonia in an organic solvent.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Protocol 2: Analytical Method for Chiral Purity Determination

  • Sample Preparation: Prepare a dilute solution of the final product in a suitable solvent (e.g., a mixture of hexane and isopropanol).

  • HPLC Conditions:

    • Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Injection and Analysis: Inject the sample and record the chromatogram. The retention times for the (S) and (R) enantiomers will be different, allowing for the determination of the enantiomeric excess.

Visualizations

Byproduct_Identification_Workflow cluster_hplc Chiral HPLC Results cluster_lcms LC-MS Results cluster_nmr ¹H NMR Results start Crude Product Analysis hplc Chiral HPLC start->hplc lcms LC-MS start->lcms nmr ¹H NMR start->nmr two_peaks Two Enantiomer Peaks hplc->two_peaks mw_check Check Molecular Weights lcms->mw_check proton_check Check for Specific Protons nmr->proton_check racemization Racemization or Incomplete Resolution two_peaks->racemization mw_start MW of Starting Acid? mw_check->mw_start Yes mw_high Higher MW? mw_check->mw_high No incomplete_rxn Incomplete Conversion/ Hydrolysis mw_start->incomplete_rxn anhydride_urea Anhydride or Urea Byproduct mw_high->anhydride_urea cooh_proton Carboxylic Acid Proton? proton_check->cooh_proton Yes solvent_impurity Solvent/Reagent Peaks? proton_check->solvent_impurity No unreacted_acid Unreacted Starting Material cooh_proton->unreacted_acid residual_solvent Residual Solvents/ Reagents solvent_impurity->residual_solvent Troubleshooting_Logic cluster_problems Observed Issues cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem Detected low_yield Low Yield start->low_yield poor_purity Poor Purity start->poor_purity racemization Racemization start->racemization incomplete_conv Incomplete Conversion low_yield->incomplete_conv hydrolysis Hydrolysis low_yield->hydrolysis poor_purity->incomplete_conv side_reactions Side Reactions poor_purity->side_reactions harsh_cond Harsh Conditions racemization->harsh_cond optimize_reagents Optimize Stoichiometry incomplete_conv->optimize_reagents monitor_reaction Monitor Reaction Progress incomplete_conv->monitor_reaction anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous purification Improve Purification side_reactions->purification mild_conditions Use Milder Conditions harsh_cond->mild_conditions

References

Technical Support Center: Enantiomeric Excess (ee) Determination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enantiomeric Excess (ee) Determination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the experimental determination of enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for determining enantiomeric excess?

A1: The most prevalent techniques for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and chiral Supercritical Fluid Chromatography (SFC).[1][] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral resolving agents is also a powerful method.[3][4] The choice of method depends on the analyte's properties, the required sensitivity, and the available instrumentation.[1]

Q2: How is enantiomeric excess (ee) calculated from chromatographic data?

A2: Enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The formula is:

ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.[5][6] A racemic mixture, which has a 50:50 ratio of enantiomers, will have an ee of 0%.[5]

Q3: What does a 75% ee mean in terms of the composition of the enantiomers?

A3: A 75% enantiomeric excess means that the mixture consists of 87.5% of the major enantiomer and 12.5% of the minor enantiomer.[7] It can be conceptualized as being 75% of the major enantiomer and 25% of a racemic mixture.[7]

Q4: Can the elution order of enantiomers change?

A4: Yes, the elution order of enantiomers can be reversed. This can be influenced by several factors, including the type of chiral stationary phase (CSP), the composition of the mobile phase (including additives), and the column temperature.[8][9]

Q5: Is it possible to determine ee without pure enantiomer standards?

A5: While challenging, it is possible. Techniques like chiral HPLC coupled with circular dichroism (CD) or optical rotation (OR) detectors can be used to determine enantiomeric excess without the need for pure enantiomer standards.[10]

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during your experiments.

Chromatography (HPLC, GC, SFC)

Issue 1: Poor or No Separation of Enantiomers (Co-elution)

If you are observing a single peak or poorly resolved peaks for your enantiomers, consider the following potential causes and solutions.

Troubleshooting Workflow for Poor Separation

start Poor or No Separation csp Inappropriate Chiral Stationary Phase (CSP)? start->csp mobile_phase Suboptimal Mobile Phase Composition? csp->mobile_phase No solution1 Screen Different CSPs (e.g., amylose vs. cellulose) csp->solution1 Yes temperature Incorrect Column Temperature? mobile_phase->temperature No solution2 Systematically Vary Modifier/Co-solvent % mobile_phase->solution2 Yes flow_rate Flow Rate Too High? temperature->flow_rate No solution3 Vary Temperature (Lower T often increases resolution) temperature->solution3 Yes solution4 Reduce Flow Rate flow_rate->solution4 Yes start Inaccurate NMR ee Value water Presence of Water? start->water sn Low Signal-to-Noise? water->sn No solution1 Use activated molecular sieves in all solutions. water->solution1 Yes saturation Saturation Effects? sn->saturation No solution2 Increase number of scans. sn->solution2 Yes integration Poor Integration? saturation->integration No solution3 Increase relaxation delay (d1) between scans. saturation->solution3 Yes solution4 Manually adjust integration regions. Ensure baseline is flat. integration->solution4 Yes

References

stability issues of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide under various storage and experimental conditions. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The recommended storage condition for this compound is sealed in a dry, room temperature environment.[1][2] It is a white to off-white crystalline powder.[2]

Q2: My vial of this compound was left at an elevated temperature. Is it still usable?

A2: Elevated temperatures can potentially lead to thermal degradation. The stability of the compound at elevated temperatures should be assessed. We recommend performing a purity analysis, for instance, using High-Performance Liquid Chromatography (HPLC), to check for the appearance of any degradation products. A comparison with a reference standard that has been stored under recommended conditions is advised.

Q3: The compound was accidentally exposed to moisture. What are the potential consequences?

A3: this compound contains an amide functional group, which can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions, leading to the formation of 2,2-dimethylcyclopropanecarboxylic acid and ammonia.[3][4][5] If the compound was exposed to moisture, particularly for an extended period, we recommend verifying its purity using an appropriate analytical method like HPLC before use.

Q4: I have observed a change in the physical appearance (e.g., color change, clumping) of the compound. What should I do?

A4: A change in physical appearance can be an indicator of instability. Do not use the compound if its appearance has changed. It is recommended to acquire a new batch and to investigate the storage conditions of the affected vial.

Troubleshooting Guide

Issue 1: Unexpected Results or Loss of Potency in Experiments

If you are experiencing unexpected results or a loss of potency in your experiments, it could be related to the degradation of this compound.

Potential Degradation Pathways:

  • Hydrolysis: The amide bond can be cleaved by water, a reaction that is catalyzed by acidic or basic conditions, to yield 2,2-dimethylcyclopropanecarboxylic acid and ammonia.[3][5][6]

  • Oxidation: The cyclopropyl ring, while generally stable, can be susceptible to oxidation under certain conditions, potentially leading to ring-opened products.[7][8]

The following diagram illustrates the potential degradation pathways:

G main This compound hydrolysis Hydrolysis (Acid/Base, Moisture) main->hydrolysis oxidation Oxidation main->oxidation product1 2,2-Dimethylcyclopropanecarboxylic Acid + Ammonia hydrolysis->product1 product2 Oxidized/Ring-Opened Products oxidation->product2 G start Unexpected Experimental Results? check_storage Were storage conditions ideal? (Sealed, Dry, Room Temp) start->check_storage yes_storage Yes check_storage->yes_storage Yes no_storage No check_storage->no_storage No check_purity Analyze compound purity (e.g., HPLC) yes_storage->check_purity no_storage->check_purity purity_ok Purity OK? check_purity->purity_ok Yes purity_bad Purity Not OK? check_purity->purity_bad No other_factors Consider other experimental factors. purity_ok->other_factors degradation Compound may be degraded. Use a new batch. purity_bad->degradation forced_degradation Consider performing a forced degradation study for insights. degradation->forced_degradation G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) hplc HPLC-UV Analysis acid->hplc base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) base->hplc oxidation Oxidation (e.g., 3% H2O2, RT) oxidation->hplc thermal Thermal (e.g., 80°C, solid state) thermal->hplc photo Photolytic (e.g., ICH Q1B options) photo->hplc lcms LC-MS for Degradant Identification hplc->lcms start Prepare Solutions of (S)-(+)-2,2-Dimethyl- cyclopropanecarboxamide start->acid start->base start->oxidation start->thermal start->photo

References

Technical Support Center: Overcoming Low Yields in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclopropanation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclopropanation experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges and enhance your reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during cyclopropanation experiments, offering potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Question: My cyclopropanation reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in cyclopropanation is a common issue that can stem from several factors related to reagents, reaction conditions, and substrate reactivity. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem.

Troubleshooting Workflow for Low Yields

LowYieldTroubleshooting start Low or No Yield reagent_quality Check Reagent Quality & Activity start->reagent_quality reaction_conditions Evaluate Reaction Conditions start->reaction_conditions substrate_reactivity Assess Substrate Reactivity start->substrate_reactivity catalyst_activity Is the catalyst active? (e.g., freshly prepared Zn-Cu couple) reagent_quality->catalyst_activity diazo_stability Is the diazo compound stable and pure? reagent_quality->diazo_stability reagent_purity Are reagents and solvents pure and anhydrous? reagent_quality->reagent_purity atmosphere Is the reaction under an inert atmosphere (N2 or Ar)? reaction_conditions->atmosphere temperature Is the temperature optimized? reaction_conditions->temperature addition_rate Is the diazo compound added slowly (syringe pump)? reaction_conditions->addition_rate electron_properties Is the alkene electron-rich enough? substrate_reactivity->electron_properties steric_hindrance Is the alkene sterically hindered? substrate_reactivity->steric_hindrance solution_catalyst Solution: - Prepare fresh catalyst - Use ultrasound for activation catalyst_activity->solution_catalyst solution_diazo Solution: - Use freshly prepared diazo compound - Avoid acidic impurities diazo_stability->solution_diazo solution_purity Solution: - Use purified/distilled reagents - Dry solvents and glassware reagent_purity->solution_purity solution_atmosphere Solution: - Ensure proper inert atmosphere setup atmosphere->solution_atmosphere solution_temperature Solution: - Screen a range of temperatures temperature->solution_temperature solution_addition Solution: - Use a syringe pump for slow addition addition_rate->solution_addition solution_electron Solution: - Use a more reactive carbene source - Switch to a different catalytic system electron_properties->solution_electron solution_steric Solution: - Increase reaction time or temperature steric_hindrance->solution_steric

Caption: Troubleshooting workflow for low cyclopropanation yields.

Quantitative Data Summary: Comparison of Common Cyclopropanation Methods

Reagent/SystemSubstrate ExampleProductTypical Yield (%)Key Considerations
Simmons-Smith Reaction (e.g., CH₂I₂/Zn-Cu)CyclohexeneBicyclo[4.1.0]heptane~50-60%Reaction can be sensitive to the quality of the zinc-copper couple.[1]
Furukawa Modification (e.g., CH₂I₂/Et₂Zn)CyclohexeneBicyclo[4.1.0]heptane>90%Higher yielding and more reliable than the classic Simmons-Smith reaction; diethylzinc is pyrophoric.[1]
Diazomethane with Catalyst (e.g., CH₂N₂/Pd(OAc)₂)CyclohexeneBicyclo[4.1.0]heptaneHighHighly efficient but diazomethane is extremely toxic and explosive, requiring specialized handling.[1]
Rhodium(II)-catalyzed (e.g., EDA/Rh₂(OAc)₄)StyreneEthyl 2-phenylcyclopropane-1-carboxylate>90%Requires slow addition of the diazo compound to prevent dimerization.
Johnson-Corey-Chaykovsky (Sulfur Ylide)Chalcone1,2-dibenzoyl-3-phenylcyclopropaneHighGenerally limited to electron-poor olefins.[2]

Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith reaction is sluggish or fails to go to completion. What should I do?

A1: The most common culprit in a sluggish Simmons-Smith reaction is the activity of the zinc reagent.[3][4] Ensure that the zinc-copper couple is freshly prepared and highly active.[3][4] Alternatively, employing the Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), often results in a faster and more reproducible reaction.[1][3][5] You can also consider the following:

  • Increase Temperature: A modest increase in temperature (e.g., in 5-10 °C increments) can improve the reaction rate, but be cautious as higher temperatures may lead to side reactions.[3]

  • Extend Reaction Time: Some substrates are inherently less reactive and may require longer reaction times for complete conversion.[3]

  • Ensure Anhydrous Conditions: The Simmons-Smith reaction is sensitive to moisture.[3] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3]

Q2: I'm observing significant byproduct formation in my reaction. How can I minimize this?

A2: Byproduct formation can significantly lower the yield of your desired cyclopropane. Common side reactions and their mitigation strategies include:

  • Diazo Compound Dimerization: In reactions using diazo compounds, their dimerization is a common side reaction. This can be minimized by the slow and controlled addition of the diazo compound to the reaction mixture using a syringe pump.

  • Methylation of Heteroatoms: In Simmons-Smith reactions, the electrophilic zinc carbenoid can methylate heteroatoms like alcohols in the substrate, particularly with excess reagent or prolonged reaction times.[3] To avoid this, use a minimal excess of the Simmons-Smith reagent and monitor the reaction progress to prevent unnecessarily long reaction times.[3]

  • Rearrangements: The Lewis acidic nature of byproducts like zinc iodide (ZnI₂) can sometimes cause rearrangement of acid-sensitive products.[1] Quenching the reaction with a mild base or using a modified workup can help to neutralize these acidic species.

Logical Relationship of Key Reaction Parameters

ReactionParameters cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions Catalyst Catalyst Activity (e.g., Freshness, Activation) Yield High Yield of Cyclopropane Catalyst->Yield Reagents Reagent Purity (Anhydrous, Pure) Reagents->Yield Substrate Substrate Reactivity (Electronic & Steric Effects) Substrate->Yield Temperature Temperature Temperature->Yield Solvent Solvent Choice (Polarity, Coordinating Ability) Solvent->Yield Atmosphere Inert Atmosphere Atmosphere->Yield

Caption: Key parameters influencing cyclopropanation reaction yield.

Q3: My alkene is electron-deficient, and the cyclopropanation yield is very low. What are my options?

A3: Electron-deficient alkenes are generally less reactive towards traditional cyclopropanation methods like the Simmons-Smith reaction.[3] However, several strategies can be employed to overcome this challenge:

  • Use a More Reactive Reagent System: For Simmons-Smith type reactions, switching to the more reactive Furukawa (diethylzinc and diiodomethane) or Shi modifications can improve yields with electron-deficient alkenes.[3]

  • Alternative Catalytic Systems: Cobalt-catalyzed systems have demonstrated effectiveness with electron-deficient olefins.

  • Michael-Initiated Ring Closure (MIRC): This method is particularly well-suited for the cyclopropanation of electron-deficient alkenes.[6] It involves the conjugate addition of a nucleophile to the alkene, followed by an intramolecular ring closure.

  • Use of Diazomethane Surrogates: Certain safer alternatives to diazomethane, such as imidazotetrazines (e.g., temozolomide), have been shown to be effective in metal-catalyzed cyclopropanations and may offer better reactivity with some substrates.[7][8][9]

Key Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol describes a general procedure for the cyclopropanation of an alkene using diethylzinc and diiodomethane.

Materials:

  • Alkene (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 2.0 equiv)

  • Diiodomethane (CH₂I₂) (2.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the alkene (1.0 equiv) in anhydrous CH₂Cl₂.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the diethylzinc solution (2.0 equiv) dropwise via syringe. After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

This protocol provides a general method for the rhodium-catalyzed cyclopropanation of an alkene using EDA.

Materials:

  • Alkene (1.0 equiv)

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄) (1-5 mol%)

  • Ethyl diazoacetate (EDA) (1.1-1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the alkene (1.0 equiv) and the rhodium(II) catalyst in the chosen anhydrous solvent.

  • Slow Addition of EDA: Prepare a solution of EDA in the same anhydrous solvent. Using a syringe pump, add the EDA solution to the reaction mixture dropwise over several hours.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (often room temperature) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired cyclopropane.

Experimental Workflow for a Typical Cyclopropanation Reaction

ExperimentalWorkflow setup 1. Reaction Setup (Flame-dried glassware, inert atmosphere) reagents 2. Reagent Addition (Controlled temperature, dropwise addition) setup->reagents monitoring 3. Reaction Monitoring (TLC, GC-MS) reagents->monitoring workup 4. Work-up (Quenching, extraction) monitoring->workup purification 5. Purification (Column chromatography) workup->purification analysis 6. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for a cyclopropanation reaction.

References

Technical Support Center: Refining the Resolution Process for Chiral Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to the resolution of chiral cyclopropanecarboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic cyclopropanecarboxylic acids?

A1: The main strategies for separating enantiomers of chiral cyclopropanecarboxylic acids include:

  • Diastereomeric Salt Crystallization: This is a classical method that involves reacting the racemic acid with a chiral base to form diastereomeric salts.[1][2] These salts have different solubilities, allowing for their separation by fractional crystallization.[2][3]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers. This method is often used for both analytical and preparative scale separations.

  • Enzymatic Resolution: This kinetic resolution method utilizes enzymes, such as lipases, to selectively catalyze a reaction with one enantiomer of the cyclopropanecarboxylic acid or its ester derivative, leaving the other enantiomer unreacted.[4][5]

Q2: How do I choose the right chiral resolving agent for my cyclopropanecarboxylic acid?

A2: The selection of a resolving agent is often empirical.[6] Success depends on the specific interactions between your acid and the chiral base, leading to diastereomeric salts with a significant difference in solubility. Commonly used chiral bases for resolving acidic compounds include brucine, strychnine, quinine, and synthetic amines like (R)- or (S)-1-phenylethanamine.[7][8] A screening of several resolving agents is highly recommended to find the optimal one for your specific cyclopropanecarboxylic acid derivative.

Q3: What is a typical yield and enantiomeric excess (e.e.) I can expect?

A3: The yield and enantiomeric excess are highly dependent on the specific cyclopropanecarboxylic acid derivative, the chosen resolution method, and the optimization of the process. For diastereomeric salt crystallization, yields can theoretically reach 50% for the desired enantiomer from the racemate, with enantiomeric excess often exceeding 95% after recrystallization. Enzymatic resolutions can also achieve high e.e. values (>99%) with yields around 45-50%.[3][4]

Troubleshooting Guides

Diastereomeric Salt Crystallization

Q: I'm not getting any crystals, or an oil is precipitating out of solution. What should I do?

A: This is a common issue in diastereomeric salt crystallization. Here are several troubleshooting steps:

  • Solvent Selection is Key: The choice of solvent is critical. The ideal solvent will have a significant solubility difference between the two diastereomeric salts. If you observe oiling out or no crystallization, perform a solvent screen with a range of polar and non-polar solvents, as well as solvent mixtures.

  • Optimize Concentration: The solution may be too dilute or too concentrated. Try slowly evaporating the solvent to increase the concentration. If the solution is too concentrated, carefully add more solvent.

  • Control Cooling Rate: Rapid cooling can lead to oiling out or the formation of very small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature, and then consider further cooling in a refrigerator or freezer.

  • Induce Crystallization: If crystals are reluctant to form, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the desired diastereomeric salt.

  • Check Stoichiometry: Ensure you are using the correct molar ratio of the resolving agent to your racemic acid. The optimal ratio may need to be determined experimentally, but a 1:1 ratio is a common starting point.

Q: My enantiomeric excess (e.e.) is low after the initial crystallization. How can I improve it?

A: Low enantiomeric excess is often due to the co-precipitation of the more soluble diastereomer. Here's how you can address this:

  • Recrystallization: The most effective method to improve e.e. is to recrystallize the diastereomeric salt. This process can be repeated until the desired enantiomeric purity is achieved, though some material will be lost with each recrystallization.

  • Solvent System Optimization: The solvent used for recrystallization can be different from the initial crystallization solvent. A solvent system that provides a larger difference in solubility between the diastereomers will lead to better purification.

  • Temperature Control: Carefully controlling the crystallization temperature is crucial, as the solubilities of the diastereomeric salts are temperature-dependent.

Chiral HPLC

Q: I'm observing poor resolution or peak tailing on my chiral HPLC column. What could be the cause?

A: Several factors can contribute to poor chromatographic performance:

  • Mobile Phase Composition: The ratio of solvents in your mobile phase is critical for achieving good separation. Small adjustments to the mobile phase composition can have a significant impact on resolution.

  • Column Contamination: The column may be contaminated with strongly retained impurities from previous injections. Flushing the column with a strong solvent may help.

  • Column Overload: Injecting too much sample can lead to peak broadening and poor resolution. Try injecting a smaller volume or a more dilute sample.

  • Incorrect pH: For acidic compounds, the pH of the mobile phase can significantly affect peak shape and retention. Ensure the pH is appropriate for your analyte.

Data Presentation

Table 1: Examples of Diastereomeric Salt Resolution of Chiral Cyclopropanecarboxylic Acids

Racemic Cyclopropanecarboxylic AcidChiral Resolving AgentSolventYield of Desired EnantiomerEnantiomeric Excess (e.e.)
2,2-Dimethylcyclopropanecarboxylic acidL-carnitine oxalateNot specified16.7%Not specified
trans-2-Phenylcyclopropanecarboxylic acidDehydroabietylamineNot specifiedModerate35% (initial)
trans-2-Phenylcyclopropanecarboxylic acidQuinineEthyl acetate34% (after 5 recrystallizations)98%

Table 2: Example of Enzymatic Resolution of a Cyclopropanecarboxylic Acid Derivative

SubstrateEnzymeCo-solventYield of (S)-acidEnantiomeric Excess (e.e.)
Racemic ethyl-2,2-dimethylcyclopropanecarboxylateNovozym 435 (Lipase)15% DMF in phosphate buffer49.0%98.7%

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of a Chiral Cyclopropanecarboxylic Acid

This protocol provides a general procedure for the resolution of a racemic cyclopropanecarboxylic acid using a chiral amine as the resolving agent.

Materials:

  • Racemic cyclopropanecarboxylic acid

  • Chiral resolving agent (e.g., (R)-1-phenylethanamine)

  • Crystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Hydrochloric acid (1 M)

  • Organic extraction solvent (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Salt Formation:

    • Dissolve the racemic cyclopropanecarboxylic acid (1.0 eq) in a minimal amount of the chosen crystallization solvent, with gentle heating if necessary.

    • In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq) in the same solvent.

    • Slowly add the resolving agent solution to the carboxylic acid solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, you can try placing the flask in a refrigerator (4 °C).

    • Once crystals have formed, collect them by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

  • Recrystallization (if necessary):

    • To improve enantiomeric purity, dissolve the collected crystals in a minimal amount of hot solvent and allow them to recrystallize as described in step 2.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2.

    • Separate the organic layer and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched cyclopropanecarboxylic acid.

  • Analysis:

    • Determine the enantiomeric excess of the final product using chiral HPLC or by derivatization with a chiral alcohol followed by NMR analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Resolution Process cluster_purification Purification & Isolation cluster_analysis Analysis racemic_acid Racemic Cyclopropanecarboxylic Acid salt_formation 1. Diastereomeric Salt Formation (in suitable solvent) racemic_acid->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization 2. Fractional Crystallization salt_formation->crystallization filtration 3. Isolation of Less Soluble Diastereomeric Salt crystallization->filtration recrystallization 4. Recrystallization (to improve e.e.) filtration->recrystallization liberation 5. Liberation of Chiral Acid (acidification) recrystallization->liberation extraction 6. Extraction & Purification liberation->extraction final_product Enantiomerically Pure Cyclopropanecarboxylic Acid extraction->final_product analysis 7. Enantiomeric Excess (e.e.) Determination (Chiral HPLC) final_product->analysis

Caption: Workflow for Diastereomeric Salt Crystallization.

troubleshooting_workflow cluster_no_crystals No Crystals / Oiling Out cluster_low_ee Low Enantiomeric Excess (e.e.) start Problem Encountered during Crystallization check_solvent Screen Different Solvents & Solvent Mixtures start->check_solvent recrystallize Recrystallize the Diastereomeric Salt start->recrystallize check_concentration Adjust Concentration (evaporate or add solvent) check_solvent->check_concentration control_cooling Control Cooling Rate (slow cooling) check_concentration->control_cooling induce_crystallization Induce Crystallization (scratching/seeding) control_cooling->induce_crystallization optimize_solvent Optimize Recrystallization Solvent System recrystallize->optimize_solvent check_stoichiometry Verify Stoichiometry of Resolving Agent optimize_solvent->check_stoichiometry

Caption: Troubleshooting Decision Tree for Crystallization.

References

Navigating the Nuances of Acylation: A Technical Guide to Minimizing Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – To support researchers, scientists, and drug development professionals in optimizing their synthetic routes, this technical support center provides a comprehensive guide to minimizing impurities during the acylation step. Drawing on established principles and troubleshooting strategies, this document aims to enhance reaction efficiency, yield, and the ultimate purity of target molecules.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Acylation Issues

This section addresses prevalent challenges encountered during acylation reactions, offering insights into their root causes and providing actionable solutions.

Q1: My acylation reaction is resulting in a low yield or failing to proceed to completion. What are the likely causes?

A1: Low or no product yield in acylation reactions can often be attributed to several critical factors:

  • Inadequate Reactivity of the Acylating Agent: The chosen acylating agent, such as a carboxylic acid, may not be sufficiently reactive under the applied conditions.[1] Consider employing more reactive alternatives like acyl chlorides or anhydrides.[2][3]

  • Deactivated Substrate: In reactions like Friedel-Crafts acylation, strongly electron-withdrawing groups on an aromatic ring can deactivate it, hindering the electrophilic substitution.[4]

  • Catalyst Inactivity: Lewis acid catalysts, essential for many acylations, are highly sensitive to moisture.[4] The presence of water can deactivate the catalyst, thereby stalling the reaction. It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.[2][5]

  • Insufficient Catalyst Loading: In many instances, particularly in Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is required. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[4][6][7]

Q2: I'm observing a significant amount of side products, which is complicating the purification process. What are the common side reactions and how can I mitigate them?

A2: The formation of byproducts is a common hurdle in acylation. Key side reactions to consider include:

  • Di- and Poly-acylation: This occurs when more than one acyl group is added to the substrate. It is particularly prevalent when an excess of the acylating agent is used or with highly activated substrates.[2][5] To minimize this, carefully control the stoichiometry, aiming for a 1:1 molar ratio of the substrate to the acylating agent.[5][6] Slow, dropwise addition of the acylating agent can also help maintain control over the reaction.[2]

  • Isomer Formation: In the case of aromatic substrates, acylation can occur at different positions (ortho, para, meta), leading to a mixture of isomers.[5][6] Reaction temperature and solvent choice can influence regioselectivity. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product.[5]

  • O-Acylation vs. N-Acylation: For substrates containing both hydroxyl and amino groups, or in molecules like ureas, acylation can occur on either the oxygen or nitrogen atom. The choice of solvent and the presence of catalysts can direct the reaction toward the desired product.[2]

  • Hydrolysis of the Acylating Agent: Acylating agents can react with any trace moisture in the reaction mixture, leading to their hydrolysis and the formation of carboxylic acid impurities.[2] Strict anhydrous conditions are the primary preventative measure.

Q3: How does reaction temperature impact the purity of my acylated product?

A3: Temperature is a critical parameter that significantly influences both the reaction rate and selectivity.[8]

  • Selectivity: In some systems, lower temperatures may favor the formation of a desired kinetic product, while higher temperatures can lead to the formation of a more stable, but potentially undesired, thermodynamic product or even decomposition.[5][9] For instance, in certain Friedel-Crafts reactions, lower temperatures can enhance para-selectivity.[10]

  • Side Reactions: Elevated temperatures can increase the rate of side reactions, such as the formation of biuret derivatives in urea acylations.[2] Conversely, some reactions require heating to overcome the activation energy.[4] It is often beneficial to conduct a temperature screening experiment to identify the optimal balance for yield and purity.[2]

Section 2: Proactive Strategies for Impurity Minimization

A well-planned experimental design is the most effective way to prevent impurity formation. This section outlines key considerations for setting up a clean and efficient acylation reaction.

Reagent and Solvent Purity

The quality of your starting materials is paramount.

  • Reagents: Use freshly purified or high-purity reagents. Impurities in the starting materials can act as catalysts for side reactions or be carried through to the final product.[11][12]

  • Solvents: Anhydrous solvents are crucial, especially when using moisture-sensitive reagents like Lewis acids and acyl halides.[2][5] Water can lead to the hydrolysis of both the catalyst and the acylating agent.[2][4]

Control of Reaction Stoichiometry

Precise control over the molar ratios of reactants is essential for minimizing byproducts.

ReactantRecommended Stoichiometry (relative to limiting reagent)Rationale
Acylating Agent 1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion, but a large excess increases the risk of di- or poly-acylation.[2]
Lewis Acid Catalyst 1.1 - 2.0 equivalents (for Friedel-Crafts)Stoichiometric amounts are often necessary to account for complexation with the product ketone.[4][6]
Base (if applicable) 1.1 - 1.5 equivalentsTo neutralize any acid generated during the reaction and to act as a catalyst in some cases.
The Importance of an Inert Atmosphere

Performing reactions under an inert atmosphere, such as nitrogen or argon, is a critical step in preventing moisture-related impurities.[2] This is especially important when working with highly reactive and moisture-sensitive reagents.

Section 3: Experimental Protocols and Workflows

This section provides a generalized protocol for a typical acylation reaction, followed by a troubleshooting workflow to systematically address impurity issues.

Generalized Acylation Protocol (Amine Acylation)

This protocol outlines the acylation of a primary amine using an acyl chloride.

  • Reaction Setup: Under an inert atmosphere, dissolve the primary amine and a tertiary amine base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).[13]

  • Cooling: Cool the solution to 0 °C in an ice bath.[13]

  • Addition of Acylating Agent: Slowly add the acylating agent (1.1 equivalents) dropwise to the stirred solution.[13]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until completion, monitoring the progress by a suitable technique such as Thin Layer Chromatography (TLC).[13]

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.[5][13]

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.[5] The crude product can then be purified using an appropriate technique such as column chromatography or recrystallization.[13]

Visualizing the Workflow

The following diagram illustrates a systematic approach to troubleshooting and minimizing impurities in acylation reactions.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Purification Problem Impurity Detected in Product Reagents Check Reagent Purity & Stoichiometry Problem->Reagents Analyze reaction parameters Conditions Verify Anhydrous Conditions Reagents->Conditions Temp Optimize Reaction Temperature Conditions->Temp If impurities persist Addition Modify Order/Rate of Addition Temp->Addition Catalyst Screen Different Catalysts/Loadings Addition->Catalyst Purify Refine Purification Method (e.g., Recrystallization, Chromatography) Catalyst->Purify After optimization

Caption: A workflow for troubleshooting impurities in acylation.

Section 4: Purification Techniques for Acylated Products

Even with optimized reaction conditions, some level of impurity may be unavoidable. Effective purification is the final and critical step to achieving a high-purity product.

  • Recrystallization: This is a powerful technique for purifying solid products. It relies on the difference in solubility between the desired product and the impurities in a given solvent system.[14]

  • Column Chromatography: This is a versatile method for separating components of a mixture based on their differential adsorption to a stationary phase. It is widely used for purifying both solid and liquid products.[13]

  • Distillation: For volatile liquid products, distillation can be an effective method of purification, separating components based on differences in their boiling points.[14]

  • Liquid-Liquid Extraction: This technique is often used during the workup phase to separate the product from water-soluble impurities and unreacted reagents.[14]

The following diagram illustrates the general mechanism of a Friedel-Crafts acylation, a common type of acylation reaction prone to some of the impurities discussed.

Caption: General mechanism of Friedel-Crafts acylation.

By understanding the fundamental principles of acylation reactions and proactively addressing potential sources of impurity, researchers can significantly improve the quality of their synthetic outcomes.

References

Technical Support Center: Industrial Synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The main industrial synthesis strategies for this compound fall into two major categories: chemical synthesis and biocatalysis.[1]

  • Chemical Synthesis: This approach can be further divided into:

    • Asymmetric Synthesis: This method employs a chiral catalyst to directly produce the desired (S)-enantiomer.[1] However, the high cost of chiral catalysts can be a significant drawback for industrial-scale production.[1]

    • Chemical Resolution: This involves the synthesis of a racemic mixture of 2,2-dimethylcyclopropanecarboxamide, followed by separation of the (S) and (R) enantiomers.[2] This is a common industrial method, but it can suffer from low yields per resolution cycle and the need for expensive resolving agents.[2]

  • Biocatalysis: This method utilizes enzymes, often from microbial sources, to achieve stereoselective synthesis.[1][2] Biocatalytic routes are gaining attention due to their high selectivity, high catalytic efficiency, and environmentally friendly nature.[1] One approach involves the stereoselective hydrolysis of racemic 2,2-dimethylcyclopropanecarboxamide, where an enzyme specifically converts the (R)-enantiomer to the corresponding carboxylic acid, allowing for the separation of the desired (S)-amide.[2]

Q2: What are the critical quality attributes for this compound in pharmaceutical applications?

A2: this compound is a key intermediate in the synthesis of Cilastatin, which is an inhibitor of dehydropeptidase-I.[3] The chemical and optical purity of this intermediate are crucial as they directly impact the quality and efficacy of the final active pharmaceutical ingredient (API).[3] High enantiomeric excess (ee > 98%) is often required.[2]

Q3: Why is biocatalysis considered a promising alternative to chemical synthesis for this compound?

A3: Biocatalysis offers several advantages over traditional chemical methods for producing this compound. These include high selectivity, leading to high enantiomeric purity, and high catalytic efficiency under mild reaction conditions.[1] Furthermore, biocatalytic processes are generally more environmentally friendly, aligning with the principles of green chemistry and sustainable development.[1]

Troubleshooting Guides

Problem 1: Low Overall Yield in Chemical Synthesis

Possible Causes & Solutions

CauseRecommended Action
Inefficient Cyclopropanation: Optimize the cyclopropanation reaction conditions. If using a zinc-copper couple with dibromomethane, ensure the catalyst is freshly prepared and activated.[3] Consider alternative cyclopropanation reagents or catalysts.
Low Yield in Chiral Resolution: The efficiency of fractional crystallization is critical. Experiment with different resolving agents, such as L-carnitine oxalate, and optimize crystallization conditions (solvent, temperature, cooling rate).[3] Note that a single resolution step may have a low yield, and multiple recrystallizations might be necessary, impacting the overall yield.[2]
Product Loss During Workup: Each step of the synthesis, including extraction, washing, and purification, can contribute to product loss. Optimize each step to minimize handling and transfers. Ensure complete extraction of the product at each stage.
Problem 2: Low Enantiomeric Excess (ee%)

Possible Causes & Solutions

CauseRecommended Action
Ineffective Chiral Catalyst (Asymmetric Synthesis): The choice of chiral catalyst is paramount. Screen different chiral ligands and reaction conditions to improve enantioselectivity. The high cost of these catalysts often limits their industrial application.[1]
Incomplete Separation During Resolution: If the enantiomeric excess is low after chiral resolution, the fractional crystallization process needs optimization. Ensure slow and controlled crystallization to allow for better separation of the diastereomeric salts. Multiple recrystallization steps may be required to achieve the desired optical purity.[3]
Racemization: While less common for this specific molecule under standard conditions, be mindful of harsh reaction conditions (e.g., extreme pH or high temperatures) during downstream processing that could potentially lead to racemization.
Problem 3: Difficulties in Product Purification in Biocatalytic Synthesis

Possible Causes & Solutions

CauseRecommended Action
Complex Reaction Mixture: The product from a biocatalytic reaction is often in a complex aqueous mixture containing the enzyme, unreacted substrate, and byproducts. Initial clarification by centrifugation or membrane filtration is necessary to remove cells and other particulates.[4]
Co-elution of Impurities: During chromatographic purification, impurities may co-elute with the desired product. Decolorization with activated carbon can be an effective step to remove colored impurities.[4] The use of macroporous adsorption resins for initial capture and purification is a viable strategy. Elution can be performed with a gradient of a hydrophilic solvent like methanol or ethanol in water.[4]
Final Product Purity: For final polishing, recrystallization is often employed. Dissolving the crude product in hot water followed by controlled cooling and crystallization can yield a high-purity product.[4]

Quantitative Data Summary

Synthesis MethodKey Reagents/CatalystsReported YieldEnantiomeric Excess (ee%)Reference
Chemical Synthesis via ResolutionZinc powder/copper (I) chloride, dibromomethane, L-carnitine oxalate16.7% (for (S)-(+)-2,2-dimethylcyclopropane carboxylic acid)Not specified for final amide[3]
Chemical Synthesis (General)Glycine ethyl ester hydrochloride, diazotization, cyclopropanation, resolution>17% (overall)>98%[2]
Biocatalytic ResolutionLipase Novozyme 43545.6%99.2%[3]
Biocatalytic SynthesisNitrile hydratase (NHase) and amidaseNot specifiedNot specified[3]

Experimental Protocols

1. Chemical Synthesis via Chiral Resolution (Illustrative)

This protocol is based on the synthesis of the precursor, (S)-(+)-2,2-dimethylcyclopropane carboxylic acid, which is then converted to the amide.

  • Step 1: Synthesis of Racemic 2,2-Dimethylcyclopropane Carboxylic Acid:

    • Esterify 2-methylbutenoic acid.

    • Perform a cyclopropanation reaction using zinc powder/copper (I) chloride and dibromomethane.

    • Hydrolyze the resulting ester to obtain racemic 2,2-dimethylcyclopropane carboxylic acid.[3]

  • Step 2: Chiral Resolution:

    • Convert the racemic acid to its acid chloride.

    • React the acid chloride with a chiral resolving agent, such as L-carnitine oxalate.

    • Perform fractional crystallization to separate the diastereomeric salts.

    • Hydrolyze the desired diastereomeric salt to obtain (S)-(+)-2,2-dimethylcyclopropane carboxylic acid.[3]

  • Step 3: Amidation:

    • Convert the chiral carboxylic acid to the corresponding acyl chloride.

    • React the acyl chloride with ammonia to yield this compound.[2]

2. Biocatalytic Resolution of Racemic Amide (Illustrative)

  • Step 1: Enzymatic Hydrolysis:

    • Prepare a solution of racemic 2,2-dimethylcyclopropanecarboxamide.

    • Introduce a specific microbial enzyme (e.g., from Delftia tsuruhatensis) that selectively hydrolyzes the (R)-enantiomer to R-(+)-2,2-dimethylcyclopropane carboxylic acid.[2][4]

    • Maintain optimal pH and temperature for the enzymatic reaction.

  • Step 2: Product Separation and Purification:

    • Separate the unreacted this compound from the R-(+)-2,2-dimethylcyclopropane carboxylic acid, typically by extraction.

    • Further purify the (S)-amide using techniques such as chromatography and recrystallization.[4]

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis Routes cluster_bio Biocatalytic Route racemic Racemic Amide Synthesis resolution Chiral Resolution racemic->resolution Fractional Crystallization final_product_chem (S)-(+)-Amide resolution->final_product_chem Separation & Amidation asymmetric Asymmetric Synthesis asymmetric->final_product_chem Direct Synthesis racemic_bio Racemic Amide Synthesis enzyme Enzymatic Resolution racemic_bio->enzyme Stereoselective Hydrolysis final_product_bio (S)-(+)-Amide enzyme->final_product_bio Separation start Starting Materials start->racemic start->asymmetric start->racemic_bio

Caption: Overview of chemical and biocatalytic synthesis routes.

Troubleshooting_Tree issue Low Enantiomeric Excess (ee%) cause1 Ineffective Chiral Resolution? issue->cause1 Chemical Resolution Route cause2 Poor Catalyst Performance? (Asymmetric Synthesis) issue->cause2 Asymmetric Route solution1 Optimize Crystallization: - Solvent - Temperature - Cooling Rate - Recrystallize cause1->solution1 Yes solution2 Screen Catalysts & Ligands Optimize Reaction Conditions cause2->solution2 Yes

Caption: Troubleshooting low enantiomeric excess.

References

Technical Support Center: Optimizing Synthesis Reaction Times and Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing reaction times and temperatures for optimal chemical synthesis.

Frequently Asked questions (FAQs)

Q1: My reaction is not starting or is proceeding very slowly. What are the potential causes and how can I troubleshoot this?

A1: A slow or non-starting reaction can be attributed to several factors, primarily related to temperature and activation energy. Here’s a systematic approach to troubleshoot this issue:

  • Insufficient Temperature: Many reactions require a certain amount of energy, known as activation energy, to initiate.[1][2] If the reaction temperature is too low, reactant molecules will not have enough kinetic energy to overcome this barrier, resulting in a slow or non-existent reaction.[3][4]

    • Solution: Gradually increase the reaction temperature in increments (e.g., 10°C) and monitor for any changes in reaction rate.[5] For many reactions, the rate can approximately double for every 10°C rise in temperature.[5][6]

  • Reagent Quality: The purity and activity of your starting materials and catalysts are crucial. Impurities can inhibit the reaction or a degraded reagent may be inactive.

    • Solution: Ensure the purity of your reagents and solvents.[7] Use freshly opened or purified materials if sensitivity is a concern.

  • Inadequate Mixing: Poor mixing can lead to localized temperature and concentration gradients, preventing the reactants from interacting effectively.

    • Solution: Ensure efficient stirring to maintain a homogeneous reaction mixture.[8]

Q2: My reaction is producing a significant amount of by-products. How can I improve the selectivity towards the desired product?

A2: The formation of by-products is often highly dependent on the reaction temperature. Different reaction pathways can have different activation energies, and temperature can be used to favor one over another.[9]

  • Temperature Optimization: The rate of both the desired reaction and side reactions increase with temperature, but not always to the same extent.[9]

    • Solution: A systematic optimization of the reaction temperature is recommended. Running the reaction at a lower temperature may favor the desired product if the activation energy for the side reaction is higher. Conversely, a higher temperature might be beneficial if the desired reaction has a higher activation energy.

  • Reaction Time: Prolonged reaction times, even at the optimal temperature, can sometimes lead to the decomposition of the desired product or the formation of further by-products.[7]

    • Solution: Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time to quench the reaction.[7]

Q3: The temperature of my reaction is fluctuating and difficult to control. What are the common causes and solutions?

A3: Precise temperature control is critical for reproducibility and safety, especially for exothermic reactions.[10][11] Fluctuations can arise from both the reaction itself and the control equipment.

  • Exothermic Reactions: Many reactions release heat (exothermic), which can cause the temperature to rise if not properly managed.[10][12] This can lead to a dangerous situation known as thermal runaway.[10]

    • Solution: For exothermic reactions, ensure adequate cooling is available.[8] This can be achieved through methods like using an ice bath, a cooling mantle, or a chiller.[13] Slow, controlled addition of reagents can also help manage the rate of heat generation.[8][10]

  • Equipment Issues: Faulty temperature controllers, sensors, or heating/cooling systems can lead to instability.[11][14]

    • Solution: Regularly inspect and calibrate your temperature control equipment.[11] Ensure the temperature probe is correctly placed within the reaction mixture and that the heating or cooling medium is circulating effectively. Check for any loose connections or error messages on the controller.[15]

Troubleshooting Guides

Issue: Runaway Exothermic Reaction

Symptoms:

  • A rapid, uncontrolled increase in reaction temperature.[8]

  • Vigorous boiling or fuming from the reaction vessel.

  • Noticeable increase in pressure within a closed system.

Potential Causes:

  • Rate of heat generation exceeds the rate of heat removal.[10]

  • Inadequate cooling capacity for the scale of the reaction.[8]

  • Too rapid addition of a reactive reagent.[10]

Troubleshooting Steps:

  • Immediate Action: Immediately stop the addition of any reagents.[8]

  • Enhance Cooling: Increase the cooling to its maximum capacity. If using a cooling bath, add more ice or a colder solvent mixture.[8]

  • Emergency Quenching (if necessary and safe): Have a quenching agent ready to stop the reaction if cooling is insufficient. The choice of quenching agent will be specific to the reaction chemistry.

  • Review and Revise Protocol: Once the situation is under control, thoroughly review the experimental protocol. Consider reducing the rate of reagent addition, diluting the reaction mixture, or using a more efficient cooling system for future experiments.

Issue: Inconsistent Reaction Yields Between Batches

Symptoms:

  • Significant variation in the yield of the desired product from one experiment to the next, despite following the same protocol.

Potential Causes:

  • Inconsistent temperature control.[9]

  • Variations in reaction time.

  • Differences in the quality of reagents or solvents between batches.[7]

Troubleshooting Steps:

  • Verify Temperature Control: Ensure that the temperature control system is functioning correctly and is calibrated.[11] Use a calibrated external thermometer to verify the internal reaction temperature.

  • Standardize Reaction Time: Use a consistent method for determining the reaction endpoint, such as TLC or in-situ monitoring, rather than relying on a fixed time.[7]

  • Control Reagent Quality: Use reagents and solvents from the same batch if possible. If not, verify the purity of new batches before use.[7]

  • Document All Parameters: Keep a detailed record of all reaction parameters for each batch, including temperature profiles, addition rates, and observations. This will help identify any subtle variations that may be affecting the outcome.

Data Presentation

Table 1: Effect of Temperature on Reaction Rate and Selectivity (Example Data)

Temperature (°C)Reaction Time (h)Yield of Product A (%)Yield of By-product B (%)Selectivity (A:B)
25243557:1
50875155:1
75290253.6:1
1000.585402.1:1

Table 2: Common Cooling Baths for Sub-Ambient Temperature Control

Coolant MixtureAchievable Temperature (°C)
Ice/Water0
Ice/NaCl-20 to -10
Dry Ice/Acetone-78
Dry Ice/Isopropanol-78
Liquid Nitrogen-196

Experimental Protocols

Protocol 1: Systematic Temperature Optimization for Maximizing Selectivity

Objective: To determine the optimal reaction temperature that maximizes the yield of the desired product while minimizing the formation of a key by-product.

Methodology:

  • Reaction Setup: Set up a series of identical reactions in parallel or sequentially in a temperature-controlled reactor system.

  • Temperature Variation: Run the reaction at a range of different temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C), keeping all other parameters such as reactant concentrations, solvent, and stirring speed constant.[9]

  • Reaction Monitoring: At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Analysis: Quench the reaction in the aliquot and analyze the composition using a suitable analytical technique (e.g., HPLC, GC-MS, or NMR) to determine the relative amounts of the desired product and the by-product.[9]

  • Data Evaluation: Plot the yield of the desired product and the by-product as a function of temperature. The optimal temperature is the one that provides the highest ratio of desired product to by-product.[9]

Mandatory Visualization

Troubleshooting_Workflow cluster_start Problem Identification cluster_investigation Initial Checks cluster_analysis Deeper Analysis cluster_solution Corrective Actions start Reaction Issue Encountered (e.g., Low Yield, Slow Rate) temp_check Verify Reaction Temperature - Calibrated probe? - Correct setpoint? start->temp_check Is temperature a likely factor? time_check Review Reaction Time - Monitoring method? - Premature quenching? start->time_check Is timing critical? reagent_quality Check Reagent Quality - Purity? - Age/Storage? start->reagent_quality Consistent issue across batches? exothermic Exothermic Reaction? - Adequate cooling? - Addition rate too fast? temp_check->exothermic Temperature unstable? optimize_temp Optimize Temperature - Run temperature screen temp_check->optimize_temp Temperature stable but suboptimal? adjust_time Adjust Reaction Time - Monitor to completion time_check->adjust_time improve_cooling Improve Heat Management - Slower addition - Better cooling bath exothermic->improve_cooling purify_reagents Use Purified Reagents reagent_quality->purify_reagents

Caption: A logical workflow for troubleshooting common synthesis issues.

Temperature_Control_System controller PID Controller Sets heating/cooling output actuator Heating/Cooling Element e.g., Mantle, Chiller controller->actuator Sends control signal sensor Temperature Sensor (Probe) Measures reaction temperature sensor->controller Sends temperature reading reactor Reaction Vessel Contains reactants reactor->sensor Provides temperature feedback actuator->reactor Applies heating/cooling

Caption: Diagram of a typical temperature control feedback loop.

References

Validation & Comparative

A Comparative Guide to the Synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a crucial chiral intermediate in the synthesis of numerous pharmaceuticals, most notably Cilastatin, a dehydropeptidase-I (DPEP1) inhibitor co-administered with the antibiotic imipenem. The stereochemistry of this compound is critical for its biological activity, making its efficient and enantioselective synthesis a topic of significant interest. This guide provides a comparative overview of the primary synthetic methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Key Synthesis Methods

The synthesis of this compound can be broadly categorized into three main strategies: chemical synthesis coupled with chiral resolution, asymmetric synthesis, and biocatalysis. Each method presents a unique set of advantages and disadvantages in terms of yield, enantioselectivity, cost, and environmental impact.

Method Key Features Typical Yield Enantiomeric Excess (ee) Advantages Disadvantages
Chemical Synthesis & Chiral Resolution Synthesis of a racemic mixture followed by separation of enantiomers using a chiral resolving agent.>17% (overall)[1][2]>98%[1][2]High enantiopurity of the final product.Low overall yield due to the loss of the undesired enantiomer; often requires multiple steps.
Asymmetric Synthesis Use of a chiral catalyst to induce stereoselectivity during the cyclopropanation reaction.Moderate to HighUp to 92%[3]Potentially fewer steps than resolution; avoids the loss of 50% of the material.Chiral catalysts can be expensive; optimization of reaction conditions is often required.
Biocatalysis Utilization of enzymes for either kinetic resolution of a racemic precursor or direct asymmetric synthesis.47-49%[3][4]>99%[3][5]High selectivity and efficiency; environmentally friendly reaction conditions.[6]Enzyme availability and stability can be limiting factors; substrate scope may be narrow.

Experimental Protocols

Chemical Synthesis with Chiral Resolution (via Glycine Ethyl Ester Hydrochloride)

This method involves the formation of racemic 2,2-dimethylcyclopropanecarboxylic acid, followed by resolution and subsequent amidation.

Step 1: Synthesis of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid

  • Diazotization: Glycine ethyl ester hydrochloride is reacted with sodium nitrite under acidic conditions at a temperature of -10 to 20°C for 3 to 8 hours to yield a diazonium salt solution.[1]

  • Cyclopropanation: The diazonium salt is then reacted with an appropriate alkene precursor to form the cyclopropane ring.

  • Hydrolysis: The resulting ester is hydrolyzed to afford racemic 2,2-dimethylcyclopropanecarboxylic acid.

Step 2: Chiral Resolution

  • Acylation: The racemic acid is converted to its acid chloride.

  • Diastereomer Formation: The acid chloride is reacted with L-(-)-menthol as a chiral resolving agent to form diastereomeric esters.[1]

  • Separation: The diastereomers are separated by fractional crystallization.

  • Hydrolysis: The desired diastereomer is hydrolyzed to yield (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.

Step 3: Amidation

  • The enantiomerically pure carboxylic acid is converted to the corresponding amide, this compound, via an ammonolysis reaction, typically using dichloromethane or trichloromethane as the solvent and an aqueous ammonia solution (15-30% mass concentration).[1]

Asymmetric Synthesis (via Chiral Copper Carbenoid)

This approach utilizes a chiral catalyst to directly synthesize an enantiomerically enriched cyclopropane derivative.

  • Catalyst Preparation: A chiral Schiff base-copper complex is prepared, often derived from an optically active amino acid.

  • Asymmetric Cyclopropanation: Ethyl diazoacetate is reacted with isobutylene in the presence of the chiral copper catalyst. This reaction can produce the ethyl ester of (+)-2,2-dimethylcyclopropanecarboxylic acid with an enantiomeric excess of up to 92%.[7]

  • Hydrolysis: The resulting ester is hydrolyzed to (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.

  • Amidation: The carboxylic acid is then converted to this compound as described in the previous method.

Biocatalytic Synthesis (via Enzymatic Resolution)

This green chemistry approach employs enzymes to achieve high enantioselectivity.

Method A: Enzymatic Resolution of a Racemic Ester

  • Reaction Setup: Racemic ethyl-2,2-dimethylcyclopropanecarboxylate is subjected to enzymatic resolution in a suitable buffer (e.g., 1 M phosphate buffer, pH 7.2) containing a co-solvent like N,N-dimethylformamide (DMF) to enhance substrate solubility.[4]

  • Enzymatic Hydrolysis: The lipase Novozym 435 is added to the reaction mixture. The enzyme selectively hydrolyzes the (S)-enantiomer of the ester to (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.

  • Optimal Conditions: The reaction is typically carried out at 30°C for approximately 56 hours. Under optimal conditions, a yield of 49.0% and an enantiomeric excess of 98.7% can be achieved.[4]

  • Amidation: The resulting (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid is then amidated.

Method B: One-Pot Biotransformation of a Racemic Nitrile

  • Reaction Setup: A one-pot, two-step biotransformation of racemic 2,2-dimethylcyclopropanecarbonitrile is performed using both nitrile hydratase (NHase) and amidase enzymes.

  • Enzymatic Conversion: This process leads to the accumulation of this compound with a yield of 47% and an enantiomeric excess of 99.6%. The by-product is (R)-2,2-dimethylcyclopropanecarboxylic acid.[3]

  • Purification: The product is separated from the by-product and other reaction components using techniques such as macroporous resin adsorption chromatography.[3]

Visualizing the Synthesis and Mechanism of Action

To further elucidate the concepts discussed, the following diagrams illustrate the general workflow of the synthesis methods and the mechanism of action of Cilastatin.

Synthesis_Workflows cluster_chem Chemical Synthesis & Resolution cluster_asym Asymmetric Synthesis cluster_bio Biocatalysis racemic_acid Racemic 2,2-Dimethyl- cyclopropanecarboxylic Acid resolution Chiral Resolution (e.g., with L-(-)-menthol) racemic_acid->resolution s_acid_chem (S)-Carboxylic Acid resolution->s_acid_chem final_amide (S)-(+)-2,2-Dimethyl- cyclopropanecarboxamide s_acid_chem->final_amide Amidation starting_materials_asym Starting Materials (e.g., Isobutylene) asym_cyclo Asymmetric Cyclopropanation (Chiral Catalyst) starting_materials_asym->asym_cyclo s_acid_asym (S)-Carboxylic Acid asym_cyclo->s_acid_asym s_acid_asym->final_amide Amidation racemic_ester Racemic Ester/Nitrile enzymatic_res Enzymatic Resolution (e.g., Novozyme 435) racemic_ester->enzymatic_res s_acid_bio (S)-Carboxylic Acid / Amide enzymatic_res->s_acid_bio s_acid_bio->final_amide Directly or via Amidation

Caption: Comparative workflows for the synthesis of this compound.

Cilastatin_Mechanism cluster_drug Drug Administration cluster_kidney Kidney (Renal Tubule) imipenem Imipenem (Antibiotic) dpep1 Dehydropeptidase-I (DPEP1) imipenem->dpep1 Metabolized by imipenem_urine Active Imipenem in Urine imipenem->imipenem_urine Increased Concentration cilastatin_intermediate (S)-(+)-2,2-Dimethyl- cyclopropanecarboxamide cilastatin Cilastatin cilastatin_intermediate->cilastatin Synthesis cilastatin->dpep1 Inhibits inactive_metabolite Inactive Metabolite dpep1->inactive_metabolite Produces

Caption: Mechanism of action of Cilastatin as a DPEP1 inhibitor.

Conclusion

The choice of synthesis method for this compound depends on the specific requirements of the research or production context. Chemical synthesis with chiral resolution can provide high enantiopurity but suffers from lower overall yields. Asymmetric synthesis offers a more atom-economical approach, though it may require significant optimization and investment in catalysts. Biocatalysis emerges as a highly attractive alternative, offering excellent enantioselectivity and environmentally benign conditions, making it a strong candidate for industrial-scale production. Researchers are encouraged to evaluate these factors carefully to select the most appropriate and efficient synthetic route.

References

Comparative Guide to Analytical Method Validation for (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and chiral purity determination of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, a key chiral intermediate in various pharmaceutical syntheses, is critical for ensuring product quality and efficacy. The validation of analytical methods for this compound must demonstrate specificity, linearity, accuracy, precision, and robustness to meet regulatory standards. This guide provides an objective comparison of potential analytical techniques for the chiral separation and analysis of this compound, supported by representative experimental data from similar compounds and detailed methodologies.

Comparison of Chiral Separation Techniques

The primary challenge in analyzing this compound lies in the effective separation of its enantiomers. The most common and effective techniques for chiral separations are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), each employing a chiral stationary phase (CSP).[1]

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Utilizes a chiral stationary phase (CSP) to form transient diastereomeric complexes with the enantiomers, leading to different retention times. Common CSPs include polysaccharide-based (e.g., cellulose and amylose derivatives) and crown ether-based phases.[1]Wide variety of available CSPs, versatile for different compound types, well-established and widely used.[1]Can use significant amounts of organic solvents, analysis times can be longer compared to SFC.
Supercritical Fluid Chromatography (SFC) Employs supercritical carbon dioxide as the primary mobile phase, often with a co-solvent, and a chiral stationary phase."Green" alternative with reduced organic solvent consumption, faster analysis and column equilibration times, often provides better peak shapes and resolution than HPLC.[1]Requires specialized instrumentation, may not be suitable for all compound types.
Gas Chromatography (GC) Separates volatile compounds in the gas phase using a chiral stationary phase. For cyclopropane derivatives, Chirasil-β-Dex has been shown to be effective.[2][3]High resolution and sensitivity, avoids time-consuming work-up procedures for certain applications.[2][3]Limited to thermally stable and volatile compounds; derivatization may be required for non-volatile analytes.

Quantitative Performance Data

Validation ParameterHPLCSFCGC
Specificity (Resolution, R_s_) > 2.0> 1.5> 1.5
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999≥ 0.998
Accuracy (Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (Repeatability, %RSD) ≤ 2.0%≤ 2.5%≤ 3.0%
Limit of Quantitation (LOQ) Typically in the µg/mL rangeTypically in the µg/mL rangeCan reach ng/mL range for suitable compounds
Robustness Method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, temperature ±5°C, pH ±0.2).Method should remain unaffected by small, deliberate variations in method parameters (e.g., co-solvent percentage ±2%, back pressure ±5 bar, temperature ±5°C).Method should remain unaffected by small, deliberate variations in method parameters (e.g., temperature ramp rate ±2°C/min, carrier gas flow rate ±5%).

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. The following are general protocols for key validation experiments, which should be adapted based on the specific analytical technique chosen.

Specificity (Enantiomeric Resolution)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of its enantiomer and other potential impurities.

Protocol:

  • Prepare a solution of the racemic mixture of 2,2-Dimethylcyclopropanecarboxamide.

  • Prepare a solution of the pure (S)-(+)-enantiomer.

  • Inject both solutions into the chromatographic system.

  • The system suitability requirement is a resolution (R_s_) of greater than 1.5 between the two enantiomer peaks in the chromatogram of the racemic mixture.

  • The peak from the pure enantiomer solution should correspond to the correct peak in the racemate chromatogram.

Linearity

Objective: To demonstrate a linear relationship between the analyte concentration and the analytical response.

Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.[4]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should ideally be ≥ 0.999.[4]

Accuracy (Recovery)

Objective: To determine the closeness of the test results to the true value.

Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery at each level. The recovery should typically be within 98.0-102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • The relative standard deviation (%RSD) for the results should be within acceptable limits, typically ≤ 2.0%.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_development Method Development cluster_validation Validation cluster_documentation Documentation define_purpose Define Purpose & Scope select_method Select Analytical Technique (HPLC, SFC, GC) define_purpose->select_method optimize_params Optimize Chromatographic Conditions select_method->optimize_params system_suitability Establish System Suitability Criteria optimize_params->system_suitability specificity Specificity system_suitability->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness loq LOQ/LOD robustness->loq validation_report Prepare Validation Report loq->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop

Caption: Workflow for Analytical Method Validation.

Signaling_Pathway_Placeholder cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Racemic Mixture of 2,2-Dimethylcyclopropanecarboxamide dissolution Dissolve in Mobile Phase sample->dissolution injection Inject into Chromatograph dissolution->injection separation Chiral Stationary Phase Separation injection->separation detection Detector (UV, MS, FID) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Quantification chromatogram->integration result Report Enantiomeric Purity integration->result

Caption: Experimental Workflow for Chiral Purity Analysis.

References

A Comparative Guide to Chiral Intermediates: (S)-(+)-2,2-Dimethylcyclopropanecarboxamide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern pharmaceutical development, the use of enantiomerically pure chiral building blocks is fundamental to creating effective and safe therapeutic agents. Among these, (S)-(+)-2,2-Dimethylcyclopropanecarboxamide stands out as a critical intermediate, primarily for its role in the synthesis of Cilastatin. This guide provides an objective comparison of this compound with other significant chiral intermediates, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Core Application: The Role of this compound in Antibiotic Therapy

This compound is a key chiral intermediate for the synthesis of Cilastatin.[1][2] Cilastatin itself possesses no antibacterial activity but is a potent inhibitor of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal tubules.[3][4] This enzyme is responsible for the rapid metabolism and inactivation of the broad-spectrum carbapenem antibiotic, Imipenem.[4][5]

By inhibiting DHP-I, Cilastatin prevents the renal degradation of Imipenem, thereby prolonging its antibacterial effect and increasing its concentration in the urinary tract.[3][5] This co-administration strategy not only enhances the efficacy of Imipenem but also mitigates potential nephrotoxicity associated with high concentrations of the antibiotic's metabolites.[3][6] The combination of Imipenem and Cilastatin is a powerful tool against severe bacterial infections, including those caused by multiple aerobic and anaerobic bacteria.[2][4]

Mechanism of Action: Imipenem and Cilastatin Imipenem Imipenem (Antibiotic) DHP1 Renal Dehydropeptidase-I (DHP-I) Imipenem->DHP1 Metabolized by Therapeutic Prolonged Antibacterial Effect Imipenem->Therapeutic Achieves Inactive Inactive Metabolites (Nephrotoxic Potential) DHP1->Inactive Leads to SDMC (S)-(+)-2,2-Dimethylcyclo- propanecarboxamide Cilastatin Cilastatin SDMC->Cilastatin Key Precursor for Cilastatin->DHP1 Inhibits

Caption: Role of Cilastatin in preventing Imipenem degradation.

Comparative Analysis of Chiral Intermediates

The selection of a chiral intermediate is dictated by the target molecule's structure and the desired synthetic efficiency. While this compound is crucial for Cilastatin, other pharmaceutical blockbusters rely on different chiral synthons. The following table compares this compound with other notable chiral intermediates.

Chiral IntermediateTarget Drug/ApplicationCommon Synthesis StrategyYieldEnantiomeric Excess (ee)
This compound Cilastatin (Imipenem Co-drug)Biocatalytic kinetic resolution using nitrilase or amidase.[1][7]>17% (overall)>98%
Ethyl (R)-4-cyano-3-hydroxybutyrate Atorvastatin (Lipitor) Side ChainBiocatalytic reduction of the corresponding ketoester using ketoreductases.[8]High>99%
(S)-3-hydroxy-γ-butyrolactone Atorvastatin (Lipitor) Side ChainEnzymatic hydrolysis of racemic ethyl 4-chloro-3-hydroxybutanoate.[8]GoodHigh
(S)-2-Amino-5-(1,3-dioxolan-2-yl)-pentanoic acid Vasopeptidase InhibitorsEnzymatic synthesis using phenylalanine dehydrogenase.[9]High>99%
(S)-Proline Derivatives Organocatalysts, various APIsDerived from the chiral pool (natural L-proline).N/A>99%
(R,R)-1,2-Diaminocyclohexane Derivatives Chiral Ligands/Catalysts (e.g., for asymmetric Michael additions)Chemical resolution of the racemic diamine.Good>99%

Experimental Protocols

Detailed and reproducible experimental protocols are vital for success in synthetic chemistry. Below are representative procedures for the synthesis of Cilastatin using its key intermediates and an alternative protocol for a common asymmetric synthesis.

Protocol 1: Synthesis of Cilastatin

This protocol outlines a key step in the synthesis of Cilastatin by condensing (2Z)-7-chloro-2-({[(1S)-2,2-dimethylcyclopropyl]carbonyl}amino)hept-2-enoic acid with L-cysteine. This process is adapted from publicly available patent literature.[10][11]

Materials:

  • (2Z)-7-chloro-2-({[(1S)-2,2-dimethylcyclopropyl]carbonyl}amino)hept-2-enoic acid

  • L-cysteine hydrochloride monohydrate

  • Sodium hydroxide

  • Deionized water

Procedure:

  • Prepare an aqueous solution of sodium hydroxide. For example, dissolve 10.5 g of NaOH in 65 g of water and cool the solution to 5°C.[10]

  • To the cold alkaline solution, add 10 g of (2Z)-7-chloro-2-({[(1S)-2,2-dimethylcyclopropyl]carbonyl}amino)hept-2-enoic acid and stir for 10 minutes.[10]

  • Raise the temperature of the mixture to 45°C and add 8 g of L-cysteine hydrochloride monohydrate.[10]

  • Maintain the reaction mixture at 45°C and stir for the required duration (e.g., 6 hours) to facilitate the thioetherification reaction.[11]

  • Upon completion, the reaction solution contains Cilastatin. The product can then be purified using techniques such as macroporous adsorption resin chromatography.[12]

  • The purified Cilastatin acid can be converted to its sodium salt by treating it with a sodium hydroxide solution and adjusting the pH, followed by isolation techniques like spray drying.[12]

Protocol 2: Asymmetric Reduction for Chiral Alcohol Synthesis

This is a general protocol for the enantioselective reduction of a prochiral ketone to a chiral alcohol, a common strategy for producing intermediates for various pharmaceuticals.[13]

Materials:

  • Prochiral ketone (e.g., substituted acetophenone)

  • Chiral catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Reducing agent (e.g., Borane-dimethyl sulfide complex, BMS)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Methanol

  • Aqueous HCl (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve the prochiral ketone (1.0 eq) in anhydrous THF.

  • Cool the solution to the required temperature (e.g., -20 °C).

  • Add the chiral catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1 eq) to the solution.

  • Slowly add the reducing agent (e.g., BMS, 1.0 eq) to the reaction mixture while maintaining the temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and add 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield the crude chiral alcohol, which can be further purified by column chromatography.

General Workflow for Chiral Intermediate Synthesis start Prochiral Starting Material racemic Racemic Mixture (R/S) start->racemic Standard Synthesis asymmetric Asymmetric Synthesis start->asymmetric Direct Approach resolution Chiral Resolution racemic->resolution Post-synthesis catalyst Chiral Catalyst (e.g., Enzyme, Organocatalyst) asymmetric->catalyst pure_s (S)-Enantiomer asymmetric->pure_s reagent Chiral Resolving Agent resolution->reagent separation Separation of Diastereomers resolution->separation catalyst->asymmetric Enables reagent->resolution Forms Diastereomers separation->pure_s unwanted Unwanted Enantiomer (Recycled or Discarded) separation->unwanted pure_r (R)-Enantiomer

References

A Comparative Analysis of Microbial Enzyme Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of microbial enzymes is a critical bottleneck. This guide provides an objective comparison of three primary methods: Submerged Fermentation (SmF), Solid-State Fermentation (SSF), and Cell-Free Synthesis. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable method for your specific application.

At a Glance: Performance Comparison of Enzyme Synthesis Methods

The choice of an enzyme synthesis method hinges on factors such as the desired enzyme yield, production time, cost-effectiveness, and the specific characteristics of the enzyme and the producing microorganism. Below is a summary of quantitative data from various studies comparing Submerged Fermentation (SmF) and Solid-State Fermentation (SSF) for the production of several key industrial enzymes.

EnzymeMicroorganismMethodYieldProduction TimeReference
Cellulase Aspergillus nigerSmF3.29 U/mL96 hours[1]
Aspergillus nigerSSF8.89 U/gds72 hours[1]
Aspergillus nigerSmF6.32 IU/mL (CMCase)96 hours[2]
Aspergillus nigerSSF24.4 IU/g (CMCase)72 hours[2]
Aspergillus nigerSmF1,165 U/LNot Specified[3]
Aspergillus nigerSSF1,174 U/LNot Specified[3]
α-Amylase Bacillus subtilisSmF127 IU/mL48 hours[4]
Bacillus subtilisSmF3.04 U/mL72 hours
Bacillus subtilisSmF858.6 U/mg72 hours[5]
Bacillus subtilisSmF33.71 U/mL48 hours[6]
Protease Bacillus subtilisSmF12 U/mLNot Specified[7]
Bacillus subtilisSSF960 U/gNot Specified[7]
Aspergillus nigerSmF & SSFSSF showed almost double the activity of SmFNot Specified[8]
Lipase Trichoderma harzianumSmF1.4 U/mLNot Specified[9]
Trichoderma harzianumSSF4 U/g dsNot Specified[9]
Aspergillus sp.SmF & SSFYield in SSF was higher than SmF in most casesNot Specified[10]
Yarrowia lipolyticaSmF1171 U/L72 hours[11]
Yarrowia lipolyticaSSF1.55 U/g48 hours[11]
Laccase Pleurotus ostreatusSmF29.08 U/mLNot Specified[12]
Pleurotus ostreatusSSF22.62 U/mLNot Specified[12]

U/mL: Units per milliliter; U/gds: Units per gram of dry substrate; IU/mL: International Units per milliliter; IU/g: International Units per gram; U/L: Units per liter; U/g: Units per gram. CMCase: Carboxymethyl cellulase.

In-Depth Analysis of Synthesis Methods

Submerged Fermentation (SmF)

Submerged fermentation involves the cultivation of microorganisms in a liquid nutrient medium. This method is well-established for large-scale industrial production of enzymes, particularly from bacteria and yeasts.[13]

Advantages:

  • Scalability and Process Control: SmF allows for precise control and monitoring of critical parameters such as temperature, pH, aeration, and nutrient levels, making it highly scalable.[13][14]

  • Homogeneity: The liquid environment ensures uniform distribution of microorganisms, nutrients, and oxygen.

  • Downstream Processing: Enzyme recovery is generally simpler as the product is secreted into the liquid medium, which can be easily separated from the microbial biomass through filtration or centrifugation.[14]

Disadvantages:

  • Higher Costs: Requires significant volumes of water and often utilizes expensive, pre-processed substrates. The energy input for agitation and aeration is also substantial.[13]

  • Lower Enzyme Concentration: Enzymes are often produced in dilute concentrations, which can increase the costs associated with downstream concentration steps.[13]

  • Wastewater Generation: Produces large volumes of wastewater that require treatment.[13]

Solid-State Fermentation (SSF)

Solid-state fermentation involves the growth of microorganisms on a solid substrate with minimal free water. This method mimics the natural habitat of many filamentous fungi.[13]

Advantages:

  • Cost-Effective and Sustainable: SSF can utilize a wide range of low-cost agro-industrial wastes as substrates, such as wheat bran, rice husk, and sugarcane bagasse. It requires less water and energy compared to SmF.[13][15]

  • Higher Enzyme Concentration and Stability: Often results in higher enzyme concentrations and greater enzyme stability due to the lower water activity.[13]

  • Reduced Effluent: Generates significantly less wastewater, making it a more environmentally friendly option.[16]

Disadvantages:

  • Process Control Challenges: Monitoring and controlling parameters like temperature, pH, and moisture content within the solid substrate is more difficult.[14]

  • Scale-Up Difficulties: Scaling up SSF processes can be challenging due to issues with heat and mass transfer.[14]

  • Complex Downstream Processing: Enzyme extraction from the solid substrate can be a complex and labor-intensive process.[14]

Cell-Free Synthesis

Cell-free protein synthesis is an in vitro method that utilizes cellular machinery (lysates or purified components) to produce proteins without the use of living cells. This technology has emerged as a powerful tool for rapid protein engineering and production.

Advantages:

  • Speed: Bypasses the time-consuming processes of cell cultivation and transformation, allowing for protein synthesis in a matter of hours.

  • Flexibility and Control: The open nature of the system allows for direct manipulation of the reaction environment and the incorporation of non-natural amino acids.

  • Production of Toxic Proteins: Enables the synthesis of proteins that may be toxic to living cells.

Disadvantages:

  • Cost: The reagents for cell-free systems can be expensive, making it less economical for large-scale production compared to fermentation-based methods.[17]

  • Lower Yields for Large-Scale Production: While high yields have been reported, scaling up to industrial levels can be challenging and costly.

  • Lack of Post-Translational Modifications: Prokaryotic-based cell-free systems lack the machinery for complex post-translational modifications often required for the proper folding and function of eukaryotic proteins.

Experimental Protocols

Production of α-Amylase by Bacillus subtilis in Submerged Fermentation

1. Inoculum Preparation:

  • Aseptically transfer a loopful of Bacillus subtilis from a nutrient agar slant to a 250 mL Erlenmeyer flask containing 50 mL of sterile nutrient broth.

  • Incubate the flask at 37°C for 24 hours on a rotary shaker at 150 rpm.[5]

2. Fermentation Medium:

  • Prepare the production medium with the following composition (g/L): soluble starch, 10.0; peptone, 5.0; yeast extract, 5.0; K2HPO4, 1.0; MgSO4·7H2O, 0.5; NaCl, 0.5.

  • Adjust the pH of the medium to 7.0.

  • Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 15 minutes.

3. Fermentation:

  • Inoculate the production medium with 1% (v/v) of the 24-hour-old inoculum.

  • Incubate the flasks at 37°C for 48-72 hours on a rotary shaker at 150 rpm.[5][6]

4. Enzyme Extraction and Assay:

  • After incubation, centrifuge the fermentation broth at 10,000 rpm for 10 minutes at 4°C to remove the bacterial cells.

  • The cell-free supernatant is the crude enzyme extract.

  • Determine α-amylase activity using the dinitrosalicylic acid (DNS) method to measure the amount of reducing sugars released from starch. One unit of amylase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.

Production of Cellulase by Aspergillus niger in Solid-State Fermentation

1. Substrate Preparation:

  • Use wheat bran as the solid substrate.

  • Place 10 g of wheat bran in a 250 mL Erlenmeyer flask.

  • Moisten the substrate with a basal salt solution to achieve a final moisture content of 60-70%. The basal salt solution can contain (g/L): (NH4)2SO4, 1.4; KH2PO4, 2.0; MgSO4·7H2O, 0.3; CaCl2, 0.3; and trace elements.

  • Sterilize the flasks by autoclaving at 121°C for 20 minutes.[2]

2. Inoculation:

  • Prepare a spore suspension of Aspergillus niger in sterile distilled water containing 0.1% Tween 80.

  • Inoculate each flask with 1 mL of the spore suspension (containing approximately 1 x 10^7 spores/mL).

  • Mix the contents thoroughly to ensure uniform distribution of the inoculum.

3. Fermentation:

  • Incubate the flasks at 30°C for 72-96 hours in a humidified incubator.[1]

4. Enzyme Extraction and Assay:

  • After fermentation, add 100 mL of 0.1 M citrate buffer (pH 4.8) to each flask.

  • Agitate the flasks on a rotary shaker at 150 rpm for 1 hour to extract the enzyme.

  • Filter the mixture through cheesecloth and then centrifuge the filtrate at 8,000 rpm for 15 minutes at 4°C.

  • The clear supernatant is the crude enzyme extract.

  • Assay for cellulase activity (e.g., CMCase and FPase) by measuring the release of reducing sugars from carboxymethyl cellulose (CMC) and filter paper, respectively, using the DNS method. One unit of enzyme activity is defined as the amount of enzyme that liberates 1 µmol of glucose per minute under the assay conditions.

Cell-Free Enzyme Synthesis using a Commercial Kit (e.g., PURExpress®)

1. Reaction Setup:

  • Thaw all kit components on ice.

  • In a nuclease-free microcentrifuge tube, assemble the reaction on ice by adding the following components in the specified order:

    • Solution A (Transcription-Translation Mix)

    • Solution B (Factor Mix)

    • RNase Inhibitor

    • Template DNA (plasmid or linear DNA encoding the enzyme of interest, typically 250 ng per 25 µL reaction)

    • Nuclease-free water to the final reaction volume.[18][19]

2. Incubation:

  • Mix the reaction gently and incubate at 37°C for 2-4 hours.[19]

3. Analysis of Synthesized Enzyme:

  • The synthesized enzyme can be directly used for activity assays or analyzed by SDS-PAGE followed by Coomassie staining or Western blotting to confirm its size and yield.

  • The typical yield of protein in the PURExpress® system ranges from 10 to 200 µg/mL.[18]

Visualization of Key Processes and Pathways

To further elucidate the methodologies and regulatory mechanisms discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow for Microbial Enzyme Production

experimental_workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing strain Microbial Strain Selection media Media Formulation strain->media inoculum Inoculum Development media->inoculum fermenter Bioreactor/ Flask inoculum->fermenter harvest Cell Harvest/ Broth Collection fermenter->harvest extraction Enzyme Extraction harvest->extraction purification Purification extraction->purification formulation Final Enzyme Product purification->formulation

Caption: A generalized experimental workflow for microbial enzyme production.

Comparative Workflow of SmF and SSF

smf_vs_ssf_workflow cluster_smf Submerged Fermentation (SmF) cluster_ssf Solid-State Fermentation (SSF) smf_start Liquid Medium Preparation smf_inoculate Inoculation smf_start->smf_inoculate smf_ferment Fermentation in Bioreactor smf_inoculate->smf_ferment smf_harvest Separation of Biomass & Broth smf_ferment->smf_harvest smf_purify Enzyme Purification from Broth smf_harvest->smf_purify ssf_start Solid Substrate Preparation ssf_inoculate Inoculation ssf_start->ssf_inoculate ssf_ferment Fermentation in Trays/Bioreactor ssf_inoculate->ssf_ferment ssf_extract Enzyme Extraction from Solid ssf_ferment->ssf_extract ssf_purify Enzyme Purification from Extract ssf_extract->ssf_purify

Caption: A comparative workflow of Submerged (SmF) and Solid-State (SSF) fermentation.

Simplified Signaling Pathway for Induced Enzyme Synthesis: The Lac Operon

lac_operon cluster_genes Lac Operon promoter Promoter operator Operator transcription Transcription & Translation promoter->transcription initiates lacZ lacZ lacY lacY lacA lacA repressor Lac Repressor (Active) repressor->operator binds to & blocks (No Lactose) repressor_inactive Inactive Repressor repressor->repressor_inactive inactivates lactose Lactose (Inducer) lactose->repressor binds to rna_polymerase RNA Polymerase rna_polymerase->promoter binds to enzymes β-galactosidase, Permease, Transacetylase transcription->enzymes

Caption: The lac operon: a model for induced enzyme synthesis in bacteria.

Signaling Pathway for Quorum Sensing-Mediated Enzyme Production in Pseudomonas aeruginosa

quorum_sensing cluster_cell Pseudomonas aeruginosa cell lasI LasI autoinducer_las 3-oxo-C12-HSL (Autoinducer) lasI->autoinducer_las synthesizes rhlI RhlI autoinducer_rhl C4-HSL (Autoinducer) rhlI->autoinducer_rhl synthesizes lasR LasR autoinducer_las->lasR binds to rhlR RhlR autoinducer_rhl->rhlR binds to complex_las LasR-Autoinducer Complex lasR->complex_las complex_rhl RhlR-Autoinducer Complex rhlR->complex_rhl target_genes Target Genes (e.g., lipase, protease) complex_las->target_genes activates complex_rhl->target_genes activates enzyme_production Enzyme Production target_genes->enzyme_production cell_density High Cell Density cell_density->lasI cell_density->rhlI

References

Confirming the Absolute Configuration of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide: A Comparative Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and novelty of pharmaceutical compounds. This guide provides a comparative overview of three powerful analytical techniques for confirming the absolute configuration of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, a key chiral intermediate in the synthesis of various pharmaceutical agents.

This document outlines the principles, experimental protocols, and expected data for X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and the Mosher's Method (¹H NMR Spectroscopy). By presenting this information in a comparative format, we aim to equip researchers with the knowledge to select the most appropriate method for their specific needs and resources.

Executive Summary of Comparative Methods

The choice of method for determining the absolute configuration of this compound depends on several factors, including the physical state of the sample, the availability of instrumentation, and the desired level of structural detail.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Method (¹H NMR)
Principle Direct determination of the three-dimensional arrangement of atoms in a single crystal.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra.
Sample Requirement High-quality single crystal.Solution (typically in a non-polar solvent).Solution (requires hydrolysis of the amide to the amine, followed by derivatization).
Key Advantage Unambiguous and direct determination of absolute configuration.Applicable to solutions and does not require crystallization.Utilizes readily available NMR instrumentation.
Key Limitation Crystal growth can be challenging or impossible for some compounds.Requires specialized instrumentation and computational modeling for interpretation.Indirect method that requires chemical modification and can be complex to interpret.
Data Output 3D molecular structure with atomic coordinates.VCD spectrum (ΔA vs. wavenumber).¹H NMR spectra of diastereomeric amides.

X-ray Crystallography

X-ray crystallography is a powerful technique that provides a direct and unambiguous determination of the absolute configuration of a chiral molecule by mapping the electron density of its crystalline form. For this compound, this would ideally be performed on the molecule itself or a suitable crystalline derivative.

A common strategy for chiral molecules that do not crystallize well or lack a heavy atom is to create a derivative with a known chiral moiety or a heavy atom to facilitate the determination of the absolute configuration. A relevant example is the determination of the absolute configuration of the structurally similar (+)-trans-chrysanthemic acid, which was confirmed by X-ray analysis of its p-bromoanilide derivative[1][2][3]. The presence of the bromine atom allows for the use of anomalous dispersion to confidently assign the absolute stereochemistry.

Experimental Protocol:
  • Derivative Synthesis: Synthesize a crystalline derivative of this compound. For example, a heavy-atom derivative such as the p-bromoanilide can be prepared by reacting the corresponding carboxylic acid (obtained from hydrolysis of the amide) with p-bromoaniline.

  • Crystallization: Grow single crystals of the derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the heavy atom (e.g., bromine). The Flack parameter is a key indicator, with a value close to 0 confirming the correct enantiomer.

Experimental Workflow for X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_analysis X-ray Analysis cluster_output Output start Start with This compound hydrolysis Hydrolysis start->hydrolysis derivatization Derivatization with p-bromoaniline hydrolysis->derivatization crystallization Single Crystal Growth derivatization->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination (Flack Parameter) structure_solution->abs_config final_structure Confirmed (S) Absolute Configuration abs_config->final_structure

A flowchart of the X-ray crystallography workflow.
Representative Data:

The following table presents representative crystallographic data for a p-bromoanilide derivative of a chiral cyclopropane, based on the published data for (+)-trans-chrysanthemic acid p-bromoanilide[1].

ParameterRepresentative Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.58
b (Å)6.06
c (Å)27.53
Z4
R-factor0.04
Flack Parameter~0.02

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers have mirror-image VCD spectra, this technique can be used to determine the absolute configuration by comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations for a known enantiomer[4][5][6].

Experimental Protocol:
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Spectrum Acquisition: Record the VCD and IR spectra of the solution using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the (S)-enantiomer of 2,2-Dimethylcyclopropanecarboxamide using a computational chemistry software package.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)).

    • Calculate the theoretical VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. A good match in the signs and relative intensities of the major VCD bands confirms the absolute configuration.

Workflow for VCD Analysis

vcd_workflow cluster_exp Experimental cluster_comp Computational sample_prep Prepare Solution of This compound vcd_measurement Measure Experimental VCD Spectrum sample_prep->vcd_measurement compare Compare Experimental and Calculated Spectra vcd_measurement->compare conf_search Conformational Search for (S)-enantiomer dft_calc DFT Calculation of Low-Energy Conformers conf_search->dft_calc vcd_calc Calculate Theoretical VCD Spectrum dft_calc->vcd_calc vcd_calc->compare result Confirm (S) Absolute Configuration compare->result

The workflow for VCD analysis.
Representative Data:

Wavenumber (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated ΔA (S-enantiomer)
~2980++
~1680 (C=O stretch)--
~1450++
~1380--

Mosher's Method (¹H NMR Spectroscopy)

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines. It involves the derivatization of the chiral substrate with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for nearby protons in the ¹H NMR spectra.

For this compound, the amide would first be hydrolyzed to the corresponding primary amine, (S)-2,2-dimethylcyclopropylamine. This amine is then reacted with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric amides.

Experimental Protocol:
  • Hydrolysis: Hydrolyze this compound to (S)-2,2-dimethylcyclopropylamine using standard methods (e.g., acid or base hydrolysis).

  • Derivatization:

    • In two separate reactions, react the resulting (S)-2,2-dimethylcyclopropylamine with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride to form the (S,R)- and (S,S)-diastereomeric amides, respectively.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both diastereomeric amides.

    • Assign the proton signals for each diastereomer.

    • Calculate the chemical shift difference (Δδ = δS - δR) for the protons of the cyclopropane ring and the methyl groups.

  • Configuration Assignment: Based on the established Mosher's model for amides, the sign of the Δδ values for the protons on either side of the MTPA moiety allows for the determination of the absolute configuration of the amine.

Mosher's Method Workflow

mosher_workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_interpretation Interpretation start Start with This compound hydrolysis Hydrolysis to (S)-amine start->hydrolysis derivatization_R React with (R)-MTPA-Cl hydrolysis->derivatization_R derivatization_S React with (S)-MTPA-Cl hydrolysis->derivatization_S nmr_R ¹H NMR of (S,R)-amide derivatization_R->nmr_R nmr_S ¹H NMR of (S,S)-amide derivatization_S->nmr_S delta_calc Calculate Δδ = δS - δR nmr_R->delta_calc nmr_S->delta_calc model Apply Mosher's Model delta_calc->model result Confirm (S) Absolute Configuration model->result

The workflow for Mosher's method.
Representative Data:

The following table shows hypothetical ¹H NMR data and the calculated Δδ values for the Mosher's amides of (S)-2,2-dimethylcyclopropylamine. The signs of the Δδ values are predicted based on the established model where protons on one side of the MTPA plane are shielded (negative Δδ) and protons on the other side are deshielded (positive Δδ).

Protonδ (S,S)-amide (ppm)δ (S,R)-amide (ppm)Δδ (δS - δR) (ppm)
Cyclopropyl-H (methine)3.103.05+0.05
Cyclopropyl-CH₂ (cis)0.850.95-0.10
Cyclopropyl-CH₂ (trans)0.600.75-0.15
Methyl (cis)1.201.15+0.05
Methyl (trans)1.101.08+0.02

Conclusion

The confirmation of the absolute configuration of this compound can be confidently achieved using several advanced analytical techniques. X-ray crystallography provides the most direct and unambiguous result, provided a suitable crystal can be obtained. Vibrational Circular Dichroism offers a powerful alternative for solution-state analysis, with its accuracy being highly dependent on the quality of the quantum chemical calculations. Mosher's method, while indirect and requiring chemical modification, is a valuable tool that leverages the capabilities of widely accessible NMR spectroscopy. The selection of the optimal method will depend on the specific constraints and resources of the research project, with each technique offering a reliable pathway to confirming the crucial stereochemical identity of this important chiral building block.

References

Comparative Analysis of Cross-Reactivity in (S)-(+)-2,2-Dimethylcyclopropanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-(+)-2,2-dimethylcyclopropanecarboxamide scaffold is a key pharmacophore in modern drug discovery, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to lead compounds. Its rigid, three-dimensional structure can enhance binding affinity to biological targets, improve metabolic stability, and in some cases, reduce off-target effects.[1] This guide provides a comparative analysis of the biological activities of various derivatives of this scaffold, with a focus on cross-reactivity and selectivity, drawing from published experimental data.

While a comprehensive cross-reactivity study screening a single library of this compound derivatives against a broad, diverse panel of targets is not publicly available, this guide consolidates findings from several independent research efforts. These studies, while focused on specific therapeutic targets, provide valuable insights into the potential for both on-target potency and off-target interactions of this chemical class.

Quantitative Data Summary

The following tables summarize the biological activity of different series of cyclopropanecarboxamide derivatives against their intended targets and, where available, key off-targets.

Table 1: Antiproliferative Activity of 1-Phenylcyclopropane Carboxamide Derivatives

This series of compounds was evaluated for its ability to inhibit the proliferation of the U937 human myeloid leukemia cell line.

Compound IDStructureU937 Proliferation IC50 (µM)Cytotoxicity (U937)
8a Methyl 2-((1-(4-chlorophenyl)cyclopropanecarboxamido)methyl)phenoxy)acetate> 100Not cytotoxic
8b Methyl 2-((1-(4-methoxyphenyl)cyclopropanecarboxamido)methyl)phenoxy)acetate45.3Not cytotoxic
8c Methyl 2-((1-phenylcyclopropanecarboxamido)methyl)phenoxy)acetate62.5Not cytotoxic

Data extracted from a study on the synthesis and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.[2]

Table 2: Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase A (TrkA) Inhibition by Trisubstituted Cyclopropane Derivatives

This study highlights the development of selective ALK inhibitors, with TrkA often serving as a key anti-target for selectivity assessment.

Compound IDStructureALK IC50 (µM)TrkA IC50 (µM)Selectivity (TrkA/ALK)
9 (1R,2R)-N-(5-chloro-2-(1H-pyrazol-1-yl)phenyl)-2-(4-(trifluoromethyl)phenoxy)cyclopropanecarboxamide0.0350.0451.3
12 (1S,2S)-N-(5-chloro-2-(1H-pyrazol-1-yl)phenyl)-2-(4-(trifluoromethyl)phenoxy)cyclopropanecarboxamide0.0182.3128

Data from a fragment-assisted, structure-based drug design study for novel ALK inhibitors.[3]

Table 3: Antimalarial Activity of Cyclopropyl Carboxamide Derivatives Targeting Cytochrome b

This research explored cyclopropyl carboxamides as potential antimalarial agents, with cytotoxicity against human HepG2 cells assessed to determine the therapeutic window.

Compound IDStructureP. falciparum 3D7 EC50 (µM)HepG2 CC50 (µM)Selectivity Index (CC50/EC50)
17 4-chloro-N-cyclopropyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide0.18> 20> 111
21 4-chloro-N-isopropyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide0.16> 20> 125
29 4-chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide> 10> 20-

Data from a study on the antimalarial activity of cyclopropyl carboxamides targeting cytochrome b.[4]

Experimental Protocols

U937 Cell Proliferation Assay

The antiproliferative activity of the 1-phenylcyclopropane carboxamide derivatives was determined using a standard MTT assay.[2]

  • Cell Culture: U937 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and treated with various concentrations of the test compounds for 48 hours.

  • MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Data Analysis: The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

ALK and TrkA Kinase Inhibition Assays

Enzymatic inhibition of ALK and TrkA was assessed using a radiometric kinase assay.[3]

  • Reaction Mixture: The assay was performed in a final volume of 25 µL containing kinase buffer, 10 µM ATP, [γ-33P]ATP, the respective kinase (ALK or TrkA), and the substrate peptide.

  • Compound Incubation: Test compounds were pre-incubated with the kinases for 10 minutes at room temperature before initiating the reaction by the addition of ATP.

  • Reaction and Termination: The kinase reaction was allowed to proceed for 2 hours at room temperature and was terminated by the addition of 3% phosphoric acid.

  • Detection: The reaction mixture was transferred to a filter plate, washed, and the radioactivity was measured using a scintillation counter. IC50 values were determined from the inhibition curves.

P. falciparum Growth Inhibition and Cytotoxicity Assays

The antimalarial activity and cytotoxicity of the cyclopropyl carboxamide derivatives were evaluated as follows.[4]

  • P. falciparum Culture: P. falciparum 3D7 strain was cultured in human erythrocytes in RPMI-1640 medium supplemented with Albumax II.

  • Drug Susceptibility Assay: Asynchronous cultures were incubated with serial dilutions of the test compounds for 72 hours. Parasite growth was quantified using a lactate dehydrogenase (LDH) assay.

  • Cytotoxicity Assay: HepG2 cells were seeded in 96-well plates and incubated with the test compounds for 48 hours. Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay.

  • Data Analysis: EC50 (for P. falciparum) and CC50 (for HepG2) values were calculated from the respective dose-response curves.

Visualizations

General Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a compound library against a panel of biological targets.

G A Compound Library (this compound Derivatives) B Primary Target Assay (e.g., ALK Kinase Assay) A->B C Hit Identification (Potent Compounds) B->C D Selectivity Panel (e.g., Kinase Panel, GPCR Panel) C->D E Cross-Reactivity Screening D->E F Data Analysis (IC50/EC50 Determination) E->F G Selectivity Profile (On-target vs. Off-target Activity) F->G

Caption: A generalized workflow for determining the selectivity profile of a chemical library.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

This diagram depicts a simplified signaling pathway involving the ALK receptor tyrosine kinase, a target for some cyclopropanecarboxamide derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis Ligand Ligand Ligand->ALK Inhibitor Cyclopropane ALK Inhibitor Inhibitor->ALK

Caption: Simplified ALK signaling pathway and the point of inhibition.

References

Evaluating High-Purity Cilastatin: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comprehensive evaluation of the efficacy of Cilastatin synthesized from the key intermediate (Z)-7-chloro-2-[{[(1S)-2,2-dimethylcyclopropyl]carbonyl}amino]hept-2-enoic acid. The final condensation of this precursor with L-cysteine is a critical step where impurities can be introduced. Therefore, this document focuses on the efficacy of high-purity Cilastatin, assuming that a robust synthesis and purification process has been followed. The efficacy is assessed based on its primary biochemical function, its role in combination therapy, and its nephroprotective effects, with objective comparisons to relevant alternatives supported by experimental data.

Section 1: Synthesis and Purity

The final step in the synthesis of Cilastatin involves the condensation of its heptenoic acid precursor with L-cysteine. Achieving high purity is paramount, as residual intermediates or by-products can impact both safety and efficacy. Purity is typically confirmed using High-Performance Liquid Chromatography (HPLC).

cluster_synthesis Final Synthesis Step cluster_purification Purification & QC Intermediate (Z)-7-chloro-2-[{[(1S)-2,2-dimethylcyclopropyl] carbonyl}amino]hept-2-enoic acid Condensation Condensation Reaction (Base present) Intermediate->Condensation LCysteine L-Cysteine LCysteine->Condensation Crude_Cilastatin Crude Cilastatin Condensation->Crude_Cilastatin Purification Purification (e.g., Chromatography) Crude_Cilastatin->Purification HPLC_QC HPLC Purity Analysis Purification->HPLC_QC High_Purity_Cilastatin High-Purity Cilastatin API (>99%) HPLC_QC->High_Purity_Cilastatin cluster_membrane Renal Proximal Tubule Cell DHP1 Dehydropeptidase-I (DHP-I) Degradation Imipenem Degradation DHP1->Degradation Nephrotoxin_Uptake Nephrotoxin Uptake Pathway (e.g., via lipid rafts) Cell_Injury Tubular Cell Injury (ROS, Apoptosis) Nephrotoxin_Uptake->Cell_Injury Cilastatin Cilastatin Cilastatin->DHP1 Inhibits Cilastatin->Nephrotoxin_Uptake Reduces Imipenem Imipenem Imipenem->DHP1 Metabolized by Other_Nephrotoxins Other Nephrotoxins (e.g., Vancomycin) Other_Nephrotoxins->Nephrotoxin_Uptake Protection Nephroprotection

A Researcher's Guide to Chiral Resolution: Performance Comparison of Common Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. The choice of an appropriate chiral resolving agent is paramount for an efficient and successful separation. This guide provides an objective comparison of the performance of various commonly used resolving agents for the chiral separation of racemic amines, carboxylic acids, and alcohols, supported by experimental data.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most prevalent method for classical chiral resolution is the formation of diastereomeric salts. This technique relies on the reaction between a racemic mixture and an enantiomerically pure chiral resolving agent. The resulting diastereomeric salts possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes preferentially from the solution, leaving the more soluble one in the mother liquor. Subsequently, the separated diastereomers can be treated with an acid or a base to regenerate the individual enantiomers of the original racemic compound and recover the resolving agent.

G cluster_workflow General Workflow of Chiral Resolution Racemic_Mixture Racemic Mixture (R- and S-enantiomers) Salt_Formation Diastereomeric Salt Formation Racemic_Mixture->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., (+)-Agent) Resolving_Agent->Salt_Formation Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-(+)-Salt and (S)-(+)-Salt) Salt_Formation->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., (S)-(+)-Salt) Fractional_Crystallization->Less_Soluble_Salt Mother_Liquor Mother Liquor with More Soluble Salt (e.g., (R)-(+)-Salt) Fractional_Crystallization->Mother_Liquor Liberation_S Liberation of Enantiomer Less_Soluble_Salt->Liberation_S Liberation_R Liberation of Enantiomer Mother_Liquor->Liberation_R Pure_S_Enantiomer Pure (S)-Enantiomer Liberation_S->Pure_S_Enantiomer Recovered_Agent_S Recovered Resolving Agent Liberation_S->Recovered_Agent_S Pure_R_Enantiomer Pure (R)-Enantiomer Liberation_R->Pure_R_Enantiomer Recovered_Agent_R Recovered Resolving Agent Liberation_R->Recovered_Agent_R

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is primarily evaluated based on the yield of the desired enantiomer and its enantiomeric excess (ee%). The following tables summarize experimental data for the resolution of various racemic compounds using different resolving agents.

Resolution of Racemic Amines

Chiral acids are commonly employed for the resolution of racemic amines. Tartaric acid and its derivatives, along with mandelic acid, are among the most widely used.

Racemic AmineChiral Resolving AgentSolventYield (%)Enantiomeric Excess (ee%)Reference
1-Phenylethylamine(+)-Tartaric AcidMethanol80-90>95[1]
1-PhenylethylamineO,O'-Dibenzoyl-D-tartaric acidMethanol8598[2]
1-PhenylethylamineO,O'-Di-p-toluoyl-D-tartaric acidEthanol8297[2]
N-MethylamphetamineO,O'-Dibenzoyl-(2R,3R)-tartaric acidSupercritical CO2-82.5[3]
N-MethylamphetamineO,O'-Di-p-toluoyl-(2R,3R)-tartaric acidSupercritical CO2-57.9[3]
1-Phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric AcidNot Specified--[4]
Resolution of Racemic Carboxylic Acids

Chiral bases, often alkaloids and synthetic amines, are utilized for the resolution of racemic carboxylic acids.

Racemic Carboxylic AcidChiral Resolving AgentSolventYield (%)Enantiomeric Excess (ee%)Reference
Ibuprofen(S)-(-)-α-PhenylethylamineWater/Ethanol->95[5][6]
KetoprofenCinchonidineEthyl acetate/Methanol4486 (S-enantiomer)[7]
Naproxen(R)-(+)-1-PhenylethylamineNot Specified->98[8]
Mandelic AcidL-ProlineNot Specified--[9][10]
Halogenated Mandelic AcidsLevetiracetamNot Specifiedup to 94 (efficiency)up to 63 (R-enantiomer)[11][12]
3-Hydroxy-4-phenylbutanoic acidCinchonidineEthanolHigh>98[13]
Resolution of Racemic Alcohols

The resolution of racemic alcohols through diastereomeric salt formation often requires derivatization to introduce a carboxylic acid handle. For instance, the alcohol can be reacted with a cyclic anhydride (e.g., phthalic or succinic anhydride) to form a half-ester, which can then be resolved with a chiral base. However, enzymatic resolutions are also a very common and effective method for chiral alcohols.[14][15]

Racemic Alcohol (after derivatization)Chiral Resolving AgentSolventYield (%)Enantiomeric Excess (ee%)Reference
1-Phenylethanol (as phthalate half-ester)BrucineAcetone->90[16]
1-Phenyl-1-propanol (as maleic acid monoester)CinchonidineNot Specified->99[17]
1-Phenyl-2-propanol (as maleic acid monoester)(+)-DehydroabietylamineNot Specified-98[17]

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible chiral resolution. Below are representative protocols for key experiments.

Resolution of Racemic Ibuprofen with (S)-(-)-α-Phenylethylamine

This protocol is adapted from procedures described in the literature for the resolution of racemic ibuprofen.[5][6]

1. Salt Formation:

  • Dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M KOH solution in a 125-mL Erlenmeyer flask with stirring and heating to 75-85 °C.

  • In a separate container, dissolve an equimolar amount of (S)-(-)-α-phenylethylamine in a minimal amount of warm ethanol.

  • Slowly add the amine solution to the ibuprofen solution.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

2. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • The solid obtained is the (S)-ibuprofen-(S)-α-phenylethylamine salt.

3. Liberation of the Enantiomer:

  • Suspend the collected salt in water and acidify with a strong acid (e.g., 2 M H2SO4) to a pH of approximately 2.

  • The protonated ibuprofen will precipitate or form an oil.

  • Extract the (S)-(+)-ibuprofen with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO4), and evaporate the solvent to obtain the resolved (S)-(+)-ibuprofen.

Resolution of Racemic 1-Phenylethylamine with (+)-Tartaric Acid

This protocol is a standard procedure for the resolution of racemic 1-phenylethylamine.[1]

1. Salt Formation:

  • Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask, with gentle heating if necessary.

  • Cautiously add 6.1 mL of racemic α-methylbenzylamine (1-phenylethylamine) to the tartaric acid solution. An exothermic reaction will occur.

  • Allow the solution to cool to room temperature, which will induce the crystallization of the (-)-α-phenylethylammonium-(+)-tartrate salt.

2. Isolation of the Diastereomeric Salt:

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

3. Liberation of the Enantiomer:

  • Dissolve the collected salt in a minimum amount of hot water.

  • Add a concentrated solution of NaOH until the solution is strongly basic (pH > 10).

  • The free (-)-α-phenylethylamine will separate as an oily layer.

  • Extract the amine with an organic solvent (e.g., diethyl ether).

  • Dry the organic extract over anhydrous potassium carbonate and remove the solvent by distillation to obtain the resolved (-)-1-phenylethylamine.

Logical Workflow for Selecting a Resolving Agent

The selection of an optimal resolving agent and conditions is often an empirical process. The following diagram illustrates a logical workflow for this screening process.

G cluster_selection Resolving Agent Selection Workflow Start Racemic Compound Screen_Agents Screen a Variety of Chiral Resolving Agents Start->Screen_Agents Screen_Solvents Screen Different Solvent Systems Screen_Agents->Screen_Solvents Optimize_Conditions Optimize Conditions (Temperature, Stoichiometry) Screen_Solvents->Optimize_Conditions Analyze_Results Analyze Yield and Enantiomeric Excess (ee%) Optimize_Conditions->Analyze_Results Successful_Resolution Successful Resolution Analyze_Results->Successful_Resolution High Yield & ee% Unsuccessful_Resolution Unsuccessful Resolution Analyze_Results->Unsuccessful_Resolution Low Yield or ee% Unsuccessful_Resolution->Screen_Agents Re-screen

Caption: A logical workflow for the selection and optimization of a chiral resolving agent.

References

A Comparative Guide to the Synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably Cilastatin, a renal dehydropeptidase inhibitor. The stereochemistry of this compound is crucial for its biological activity, making its enantioselective synthesis a topic of significant interest. This guide provides a comparative overview of the primary synthetic routes to this compound, presenting quantitative data, detailed experimental protocols for a representative method, and a visual representation of the synthetic workflow.

The synthesis of this chiral amide can be broadly categorized into three main approaches:

  • Chemical Synthesis of a Racemic Mixture followed by Chiral Resolution: This classical approach involves the non-stereoselective synthesis of 2,2-dimethylcyclopropanecarboxamide, followed by the separation of the desired (S)-enantiomer from the (R)-enantiomer using a chiral resolving agent.

  • Asymmetric Synthesis: This strategy employs chiral catalysts or auxiliaries to directly synthesize the (S)-enantiomer with high stereoselectivity, avoiding the need for a resolution step.

  • Biocatalytic Synthesis: This method utilizes enzymes to selectively produce or resolve the desired enantiomer, often under mild reaction conditions with high specificity.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

Synthetic Route Starting Material(s) Key Reagents/Catalyst Overall Yield (%) Enantiomeric Excess (ee) (%) Key Advantages Key Disadvantages
Chemical Synthesis via Chiral Resolution Glycine ethyl ester hydrochloride, IsobutyleneL-(-)-Menthol (resolving agent)>17[1]>98[1]High enantiopurity, well-established method.Multi-step process, lower overall yield due to resolution.
Chemical Synthesis via Chiral Resolution 2-Methylbutenoic acid, DibromomethaneL-Carnitine oxalate (resolving agent)16.7 (after resolution)[2]Not specifiedUtilizes readily available starting materials.Low overall yield.
Asymmetric Synthesis Isobutene, Chiral metal carbeneChiral metal carbene72[1]92[1]High yield and good enantioselectivity in a single step.Chiral catalysts can be expensive and sensitive.
Biocatalytic Resolution Racemic 2,2-dimethylcyclopropanecarboxamideR-amidase from Delftia tsuruhatensis>49[3]97.7[3]High selectivity, mild reaction conditions, environmentally friendly.Requires specific enzymes and optimization of biological conditions.

Experimental Protocols: Synthesis from Glycine Ethyl Ester Hydrochloride

This section provides a detailed experimental protocol for the synthesis of this compound starting from glycine ethyl ester hydrochloride, followed by chiral resolution with L-(-)-menthol. This method is well-documented in the patent literature[1].

Step 1: Diazotization

  • Dissolve glycine ethyl ester hydrochloride in water and add sulfuric acid.

  • Cool the solution to 0°C.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 20°C over 2.5 hours.

  • Continue to stir for an additional 30 minutes to ensure complete diazotization.

Step 2: Cyclopropanation

  • To the cold diazonium salt solution from Step 1, charge isobutylene.

  • Add a solution of a copper catalyst (e.g., copper trifluoroacetate) in dichloromethane.

  • The reaction mixture is stirred for several hours until gas evolution ceases.

  • The organic layer is separated, washed with brine, dried, and concentrated to yield ethyl 2,2-dimethylcyclopropanecarboxylate.

Step 3: Hydrolysis

  • The crude ethyl 2,2-dimethylcyclopropanecarboxylate is hydrolyzed using an aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux for several hours.

  • After cooling, the aqueous solution is acidified with hydrochloric acid to precipitate 2,2-dimethylcyclopropanecarboxylic acid.

  • The product is filtered, washed with water, and dried.

Step 4: Acylation

  • Dissolve the 2,2-dimethylcyclopropanecarboxylic acid in dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride and heat the mixture to reflux for 5 hours.

  • The resulting solution of 2,2-dimethylcyclopropanecarbonyl chloride is used directly in the next step.

Step 5: Chiral Resolution

  • Dissolve L-(-)-menthol in anhydrous chloroform and add anhydrous pyridine.

  • Add the 2,2-dimethylcyclopropanecarbonyl chloride solution dropwise at 40°C and react for 2 hours.

  • The reaction mixture is washed with dilute hydrochloric acid, water, and brine.

  • The organic layer is dried and the solvent is evaporated.

  • The resulting diastereomeric ester is recrystallized from n-hexane to isolate the desired diastereomer.

Step 6: Ammonolysis

  • The purified diastereomeric ester is dissolved in a suitable solvent such as dichloromethane.

  • Aqueous ammonia (15-30% concentration) is added, and the mixture is stirred vigorously.

  • The organic layer is separated, washed with water, dried, and the solvent is evaporated to yield this compound.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound starting from glycine ethyl ester hydrochloride.

Synthesis_Workflow cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution & Amidation A Glycine Ethyl Ester Hydrochloride B Diazotization A->B NaNO2, H+ C Cyclopropanation (with Isobutylene) B->C Isobutylene, Cu catalyst D Hydrolysis C->D NaOH, then H+ E Racemic 2,2-Dimethyl- cyclopropanecarboxylic Acid D->E F Acylation E->F SOCl2, DMF G Resolution with L-(-)-Menthol F->G H Separation of Diastereomers G->H Recrystallization I Ammonolysis H->I NH3·H2O J (S)-(+)-2,2-Dimethyl- cyclopropanecarboxamide I->J

Caption: Synthesis of this compound.

References

The Dimethylcyclopropane Moiety: A Comparative Guide to a Prized Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic replacement of chemical moieties is a cornerstone of modern medicinal chemistry. Among the various bioisosteric replacements, the gem-dimethylcyclopropane group has emerged as a valuable tool for optimizing drug candidates. This guide provides a comprehensive comparison of the dimethylcyclopropane moiety with its common bioisosteres, the gem-dimethyl and isopropyl groups, supported by experimental data and detailed protocols.

The gem-dimethylcyclopropane moiety is often employed as a bioisostere for gem-dimethyl and isopropyl groups to enhance a range of pharmacological properties. The rationale for this substitution lies in the unique conformational and electronic properties of the cyclopropane ring. Its rigid nature can pre-organize a molecule into a bioactive conformation, potentially increasing potency and selectivity. Furthermore, the increased s-character of the C-H bonds in the cyclopropane ring can lead to improved metabolic stability by making them less susceptible to oxidation by cytochrome P450 enzymes.

Comparative Analysis of Physicochemical and Pharmacological Properties

The decision to incorporate a dimethylcyclopropane moiety is often driven by the desire to improve potency, metabolic stability, and solubility. While direct head-to-head comparisons across a wide range of compounds are not always available in single publications, analysis of the literature provides compelling evidence for its benefits.

Physicochemical Properties

A key consideration in drug design is lipophilicity, which influences solubility, permeability, and metabolism. The replacement of an isopropyl or gem-dimethyl group with a dimethylcyclopropane moiety can modulate lipophilicity.

MoietyStructureKey Physicochemical Characteristics
Isopropyl
alt text
Flexible, lipophilic.
gem-Dimethyl
alt text
Bulky, lipophilic, can provide steric shielding.
gem-Dimethylcyclopropane
alt text
Rigid, conformationally restricted, can reduce lipophilicity compared to isopropyl, improved metabolic stability.[1]
Biological Activity and Pharmacokinetics

The true test of a bioisosteric replacement lies in its impact on biological activity and the overall pharmacokinetic profile of a compound. The dimethylcyclopropane moiety has been successfully incorporated into several drug candidates and marketed drugs, demonstrating its utility. Notable examples include the HCV protease inhibitors boceprevir and nirmatrelvir, the active component in the COVID-19 antiviral medication Paxlovid.[2]

While a comprehensive table with direct comparative data is challenging to compile from publicly available literature, the following table summarizes the observed effects of this bioisosteric replacement in various studies.

Drug Target/Compound ClassBioisosteric ReplacementObserved Effect on Biological ActivityObserved Effect on PharmacokineticsReference
HCV Protease Inhibitorsgem-Dimethyl -> gem-DimethylcyclopropaneMaintained or improved potency.[2]Improved metabolic stability.[2][2]
p38 MAP Kinase InhibitorsIsopropyl -> CyclopropylPotency is sensitive to the specific substitution pattern.-
Various Bioactive Compoundstert-Butyl -> TrifluoromethylcyclopropylMaintained or improved biological activity.Consistently higher metabolic stability in vitro and in vivo.

Experimental Protocols

To facilitate further research and validation of the benefits of the dimethylcyclopropane moiety, detailed protocols for key in vitro assays are provided below.

Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability).

  • Liver microsomes (human, rat, or other species).

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Acetonitrile or other suitable organic solvent to stop the reaction.

  • 96-well plates.

  • Incubator capable of maintaining 37°C.

  • LC-MS/MS for analysis.

Procedure:

  • Prepare a working solution of the test compound and positive control in phosphate buffer.

  • In a 96-well plate, add the liver microsome suspension to the buffer.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining test compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point and determine the half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a drug candidate.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer.

  • Test compound and control compounds with known permeability (e.g., a high-permeability and a low-permeability standard).

  • 96-well plates compatible with the permeable supports.

  • Incubator capable of maintaining 37°C and 5% CO2.

  • LC-MS/MS for analysis.

Procedure:

  • Wash the Caco-2 cell monolayers with pre-warmed HBSS.

  • Add the test compound and control compounds to the apical (A) side of the monolayer.

  • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

  • To assess efflux, add the compound to the basolateral side and sample from the apical side.

  • Analyze the samples by LC-MS/MS to determine the concentration of the compound that has permeated the monolayer.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.

Visualizing Biological Pathways and Workflows

To understand the context in which dimethylcyclopropane-containing drugs exert their effects, it is crucial to visualize the relevant biological pathways.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a critical regulator of embryonic development and has been implicated in cancer. Some inhibitors of this pathway incorporate cyclopropyl moieties.

Hedgehog_Signaling_Pathway cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates Nucleus Nucleus

Caption: Simplified Hedgehog signaling pathway.

Bioisosteric Replacement Workflow

The logical process of considering and implementing a bioisosteric replacement with a dimethylcyclopropane moiety can be visualized as follows.

Bioisosteric_Replacement_Workflow Lead Lead Compound (with gem-dimethyl or isopropyl) Problem Identify Liabilities (e.g., Poor Metabolic Stability, Low Potency) Lead->Problem Hypothesis Hypothesize Bioisosteric Replacement with Dimethylcyclopropane Problem->Hypothesis Synthesis Synthesize Analog Hypothesis->Synthesis Testing In Vitro & In Vivo Testing (Potency, Stability, PK) Synthesis->Testing Decision Improved Properties? Testing->Decision Optimized Optimized Lead Decision->Optimized Yes Revisit Revisit Design Decision->Revisit No Revisit->Hypothesis

Caption: Workflow for bioisosteric replacement.

References

A Comparative Guide to the Synthetic Pathways of Ibuprofen: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ibuprofen, a widely recognized non-steroidal anti-inflammatory drug (NSAID), is a cornerstone in pain management and fever reduction.[1] Its synthesis has undergone significant evolution since it was first patented by the Boots Company in the 1960s.[1][2] This guide offers a detailed comparison between the original Boots synthesis and the more contemporary, greener BHC (Boots-Hoechst-Celanese) process. This analysis is designed for researchers, scientists, and drug development professionals, providing a clear overview of the methodologies and performance metrics of each pathway.[1]

The industrial production of Ibuprofen on a massive scale makes its synthetic pathway a critical factor in determining both its economic viability and environmental impact.[3] The traditional six-step synthesis developed by the Boots Pure Drug Company has been largely replaced by the more efficient, three-step "green" synthesis from the BHC company.[3][4]

Pathway Comparison at a Glance

The BHC process represents a significant leap forward in green chemistry compared to the traditional Boots method. It streamlines the synthesis from six to just three steps and dramatically improves atom economy, a key metric indicating how efficiently reactants are converted into the final product.[1][5]

Data Presentation: Quantitative Pathway Comparison

The following table summarizes the key quantitative differences between the two processes.[3]

MetricBoots Process (Brown Synthesis)BHC Process (Green Synthesis)Significance
Number of Steps 6[3][6]3[3][6]Fewer steps lead to reduced capital costs, lower energy consumption, and shorter processing times.[3]
Overall Yield ~40%[1][5]~77-80%[1][3]Higher yield results in greater output from the same quantity of starting materials.[3]
Atom Economy ~40%[3][5][7]~77% (approaches 99% with byproduct recovery)[3][6]This measures the incorporation of reactant atoms into the final product.[3]
E-Factor (Waste/Product Ratio) High (>1.5)[3]Low (<0.5)[3]A lower E-factor indicates less waste generated per kilogram of product.[3]
Key Reagents Acetic Anhydride, Ethyl Chloroacetate, Hydroxylamine[1]Acetic Anhydride, Hydrogen, Carbon Monoxide[1]The BHC process utilizes more efficient and recyclable reagents.
Catalyst(s) Aluminum Trichloride (AlCl₃)[1]Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd)[1][5]The BHC process uses true catalysts that are recovered and reused.[5]
Waste Products Large quantities of aluminum trichloride hydrate and other salts.[1][5]Acetic acid (which is recoverable and reusable).[1]The BHC process significantly minimizes waste, with byproducts that can be repurposed.[8]

Visualizing the Synthetic Pathways

The diagrams below, generated using Graphviz, illustrate the distinct workflows of the Boots and BHC synthetic pathways for ibuprofen.

Boots_Process cluster_start Starting Material cluster_steps Boots Synthesis (6 Steps) cluster_end Final Product start Isobutylbenzene step1 1. Friedel-Crafts Acylation (AlCl₃) start->step1 Acetic Anhydride step2 2. Darzens Reaction step1->step2 Ethyl Chloroacetate step3 3. Hydrolysis & Decarboxylation step2->step3 step4 4. Oxime Formation step3->step4 Hydroxylamine step5 5. Nitrile Formation step4->step5 step6 6. Hydrolysis step5->step6 end Ibuprofen step6->end

Workflow for the traditional Boots synthesis of Ibuprofen.

BHC_Process cluster_start Starting Material cluster_steps BHC 'Green' Synthesis (3 Steps) cluster_end Final Product start Isobutylbenzene step1 1. Acylation (HF Catalyst) start->step1 Acetic Anhydride step2 2. Catalytic Hydrogenation (Raney Ni or Pd/C) step1->step2 H₂ step3 3. Carbonylation (Pd Catalyst) step2->step3 CO end Ibuprofen step3->end

Workflow for the greener BHC synthesis of Ibuprofen.

Experimental Protocols & Methodologies

Both synthetic routes commence with the same starting material, isobutylbenzene, but diverge considerably in their subsequent chemical transformations.[1]

The Boots Process (6 Steps)

The original Boots synthesis is a six-step process that is characterized by its use of stoichiometric reagents, which contributes to its low atom economy.[1][8]

  • Friedel-Crafts Acylation : Isobutylbenzene undergoes acylation with acetic anhydride, using aluminum trichloride as a catalyst, to produce 4'-isobutylacetophenone.[1][9]

  • Darzens Reaction : The resulting ketone reacts with ethyl chloroacetate in a Darzens reaction to form an α,β-epoxy ester.[1][9]

  • Hydrolysis & Decarboxylation : The epoxy ester is then hydrolyzed and decarboxylated to yield an aldehyde.[1][9]

  • Oxime Formation : This aldehyde reacts with hydroxylamine, forming an aldoxime.[1][9]

  • Nitrile Formation : The aldoxime is dehydrated, typically using acetic anhydride, to form a nitrile.[1][9]

  • Hydrolysis : Finally, the nitrile is hydrolyzed to the carboxylic acid, yielding ibuprofen.[1][9]

The BHC "Green" Process (3 Steps)

This more modern approach is a prime example of green chemistry, notable for its efficiency and reduced environmental footprint.[6][9] It employs catalytic steps, which allows for the recovery and reuse of key reagents.[1]

  • Acylation : Isobutylbenzene is acylated with acetic anhydride. This method uses anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent, which can be recovered and reused with high efficiency.[1][10]

  • Catalytic Hydrogenation : The 4'-isobutylacetophenone is then reduced to an alcohol using hydrogen gas in the presence of a Raney nickel or palladium on carbon catalyst.[1]

  • Carbonylation : The alcohol is carbonylated using carbon monoxide with a palladium catalyst to directly form ibuprofen.[1][9]

Cost-Benefit Analysis Framework

A systematic cost-benefit analysis is crucial when evaluating and comparing synthetic pathways in drug development. The primary goal is to select a route that is not only economically viable but also sustainable and scalable.

Cost_Benefit_Analysis cluster_costs Cost Factors cluster_benefits Benefit Factors DefinePathways Define Synthetic Pathways (e.g., Boots vs. BHC) RawMaterials Raw Material Costs Energy Energy Consumption Waste Waste Disposal Capital Capital Expenditure (Equipment, Steps) Yield Overall Yield & Purity AtomEconomy Atom Economy (Efficiency) Safety Process Safety Sustainability Environmental Impact (E-Factor) Analysis Quantitative & Qualitative Analysis RawMaterials->Analysis Energy->Analysis Waste->Analysis Capital->Analysis Yield->Analysis AtomEconomy->Analysis Safety->Analysis Sustainability->Analysis Decision Optimal Pathway Selection Analysis->Decision

Logical workflow for a cost-benefit analysis of synthetic pathways.

Conclusion

The evolution from the Boots process to the BHC process for ibuprofen synthesis is a clear demonstration of the principles of green chemistry in action. The BHC process is not only more economically advantageous due to its higher yield and fewer steps, but it is also significantly more environmentally friendly, generating minimal waste and allowing for the recycling of catalysts.[3][7][8] This comparative analysis underscores the importance of continuous innovation in synthetic chemistry to develop more sustainable and efficient manufacturing processes for essential medicines.

References

A Comparative Guide to the Environmental Impact of Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pharmaceutical industry is increasingly under pressure to adopt greener and more sustainable manufacturing processes. The synthesis of active pharmaceutical ingredients (APIs) is a significant contributor to the industry's environmental footprint, often involving multi-step processes, hazardous reagents, and large volumes of solvents. This guide provides an objective comparison of traditional versus greener synthesis methods for several widely used pharmaceuticals, supported by experimental data, to empower researchers and drug development professionals in making more environmentally conscious decisions.

Key Green Chemistry Metrics

To objectively assess the environmental impact of a chemical process, a set of key metrics are employed:

  • Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. A higher atom economy signifies a more efficient process with less waste generation.

  • Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process. The pharmaceutical industry has historically had very high E-Factors, often ranging from 25 to over 100.

  • Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI is indicative of a more sustainable and efficient process.

Comparative Analysis of API Synthesis

This section details the comparison of traditional and greener synthesis routes for several key APIs, with quantitative data summarized in tables and detailed experimental protocols provided.

Ibuprofen

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). The traditional synthesis, known as the Boots process, has been largely replaced by the greener BHC (Boots-Hoechst-Celanese) process.

Quantitative Comparison
MetricTraditional Boots SynthesisBHC Green Synthesis
Number of Steps 63[1][2]
Atom Economy ~40%[1][2]~77% (approaches 100% with acetic acid recovery)[1][2]
Overall Yield ~40%~77-80%[1]
Catalyst Stoichiometric AlCl₃ (not a true catalyst)[2][3]Catalytic and recyclable HF, Raney Nickel, Palladium[1][2]
Waste Significant inorganic salt waste (AlCl₃ hydrate)[2][3]Acetic acid (recoverable and reusable)[1]
Solvent Use Utilizes various organic solvents.Anhydrous HF acts as both catalyst and solvent and is recycled.[2][4]
Experimental Protocols

Traditional Boots Synthesis of Ibuprofen

The Boots synthesis of ibuprofen is a six-step process starting from isobutylbenzene.[1]

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using an aluminum trichloride catalyst to form 4'-isobutylacetophenone.

  • Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate to form an α,β-epoxy ester.

  • Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and then decarboxylated to yield an aldehyde.

  • Oxime Formation: The aldehyde reacts with hydroxylamine to form an aldoxime.

  • Nitrile Formation: The oxime is dehydrated to form a nitrile.

  • Hydrolysis: The nitrile is hydrolyzed to produce ibuprofen.[1]

BHC Green Synthesis of Ibuprofen

The BHC process is a more streamlined, three-step synthesis.[1][2]

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. The HF is recovered and reused.[2][4]

  • Catalytic Hydrogenation: The resulting 4'-isobutylacetophenone is reduced to an alcohol using hydrogen gas with a Raney nickel or palladium on carbon catalyst.[1]

  • Carbonylation: The alcohol is then carbonylated with carbon monoxide in the presence of a palladium catalyst to directly yield ibuprofen.[1]

Visualization

G cluster_0 Traditional Boots Synthesis (6 Steps) cluster_1 BHC Green Synthesis (3 Steps) A1 Isobutylbenzene A2 Friedel-Crafts Acylation (AlCl3) A1->A2 A3 4'-Isobutylacetophenone A2->A3 A4 Darzens Reaction A3->A4 A5 α,β-Epoxy Ester A4->A5 A6 Hydrolysis & Decarboxylation A5->A6 A7 Aldehyde A6->A7 A8 Oxime Formation A7->A8 A9 Aldoxime A8->A9 A10 Nitrile Formation A9->A10 A11 Nitrile A10->A11 A12 Hydrolysis A11->A12 A13 Ibuprofen A12->A13 B1 Isobutylbenzene B2 Friedel-Crafts Acylation (HF catalyst/solvent) B1->B2 B3 4'-Isobutylacetophenone B2->B3 B4 Catalytic Hydrogenation (Raney Ni or Pd/C) B3->B4 B5 Alcohol Intermediate B4->B5 B6 Carbonylation (Pd catalyst) B5->B6 B7 Ibuprofen B6->B7

Caption: Comparison of the traditional Boots and greener BHC synthesis pathways for Ibuprofen.

Sertraline

Sertraline is an antidepressant marketed by Pfizer under the brand name Zoloft®. Pfizer significantly redesigned the manufacturing process to be more environmentally friendly.

Quantitative Comparison
MetricOriginal Commercial SynthesisPfizer's Green Synthesis
Solvents Used Toluene, Tetrahydrofuran (THF), n-Hexane, Methylene ChlorideEthanol (single solvent)[5]
Hazardous Reagents Titanium Tetrachloride (TiCl₄)Eliminated[5]
Waste Reduction -Elimination of ~1.8 million pounds of hazardous materials annually[5]
Raw Material Use -Reduced by 20-60%[5]
Overall Yield -Doubled[5]
Experimental Protocols

Original Commercial Synthesis of Sertraline

The initial commercial synthesis of sertraline was a multi-step process that involved the use of several hazardous solvents and reagents. A key step involved the use of titanium tetrachloride for the formation of an imine, which generated a significant amount of titanium dioxide waste. The process also required multiple solvent swaps and purifications.

Pfizer's Green Synthesis of Sertraline

Pfizer's redesigned process for sertraline is a one-pot synthesis that significantly reduces waste and improves efficiency.

  • One-Pot Reaction: The synthesis is carried out in a single solvent, ethanol.[5]

  • Imine Formation and Reduction: The process involves the formation of an imine from a tetralone and monomethylamine, followed by in-situ reduction. This new process eliminates the need for titanium tetrachloride.[5]

  • In-situ Resolution: The diastereomeric salts of mandelic acid are used for in-situ resolution to obtain the chirally pure sertraline.[5]

  • Catalyst: A more selective palladium catalyst is used in the reduction step, which minimizes impurity formation and allows for catalyst recycling.[5]

Visualization

G cluster_0 Original Sertraline Synthesis cluster_1 Pfizer's Green Sertraline Synthesis A1 Multiple Solvents (Toluene, THF, Hexane, Methylene Chloride) A3 Multiple Purification Steps A1->A3 A2 Hazardous Reagent (Titanium Tetrachloride) A4 Significant Waste Generation A2->A4 B4 Reduced Waste & Increased Yield B1 Single Solvent (Ethanol) B3 One-Pot Process B1->B3 B2 Elimination of Hazardous Reagents B2->B4

Caption: Key improvements in the synthesis of Sertraline.

Sildenafil (Viagra™)

Sildenafil, the active ingredient in Viagra™, is another example where process development has led to significant environmental improvements.

Quantitative Comparison
MetricIndustry Average for PharmaceuticalsPfizer's Sildenafil Process
E-Factor 25 - 100+ kg waste/kg product~6 kg waste/kg product[6][7]
Experimental Protocols

Optimized Commercial Synthesis of Sildenafil

The commercial synthesis of sildenafil was optimized by Pfizer to be a convergent and efficient process. Key features of the greener route include:

  • Convergent Synthesis: A convergent route was designed to maximize efficiency.

  • Elimination of Extractive Work-ups: Seven process steps were designed to avoid extractive work-ups, significantly reducing solvent use.

  • Solvent Recovery: Efficient solvent recovery systems were implemented early in the product's commercial life.[6][7]

The synthesis involves the preparation of a pyrazolo[4,3-d]pyrimidine core, followed by coupling with a side chain. The process has been designed to minimize waste and maximize throughput.

Visualization

G A Industry Average E-Factor (25-100+) B Pfizer's Sildenafil E-Factor (~6) A->B Process Optimization

Caption: E-Factor reduction in Sildenafil synthesis.

Amoxicillin

Amoxicillin is a widely used antibiotic. Its synthesis from 6-aminopenicillanic acid (6-APA) can be achieved through both traditional chemical methods and a greener enzymatic route.

Quantitative Comparison
MetricTraditional Chemical SynthesisEnzymatic Synthesis
Reaction Conditions Low temperatures (-25°C), organic solvents (e.g., methylene chloride)[8]Ambient temperature and pressure, aqueous medium (phosphate buffer)[9]
Reagents Silylating agents (e.g., TMCS), acid chlorides, triethylamine[8]Immobilized Penicillin G Acylase (PGA), D-p-hydroxyphenylglycine methyl ester (D-HPGM)[9]
Byproducts Stoichiometric amounts of saltsFewer byproducts
Yield 77-82% (activity yield)[10]Up to 92.4%[11]
Environmental Impact Use of hazardous solvents and reagents, energy-intensive coolingMilder conditions, reduced waste, enzyme can be recycled[9]
Experimental Protocols

Traditional Chemical Synthesis of Amoxicillin

  • Silylation of 6-APA: 6-APA is suspended in methylene chloride and treated with triethylamine and trimethylchlorosilane (TMCS) to protect the carboxylic acid group.[8]

  • Acylation: The silylated 6-APA is then acylated at low temperatures (e.g., -25°C) with D-(-)-α-amino-p-hydroxyphenylacetyl chloride hydrochloride in the presence of triethylamine.[8]

  • Deprotection and Purification: The protecting group is removed, and amoxicillin is purified, typically by crystallization.

Enzymatic Synthesis of Amoxicillin

  • Reaction Setup: A solution of 6-APA is prepared in a phosphate buffer (e.g., 0.1 M, pH 6.5) in a temperature-controlled reactor (e.g., 25°C).[9]

  • Enzymatic Reaction: D-p-hydroxyphenylglycine methyl ester (D-HPGM) and immobilized Penicillin G Acylase (PGA) are added to the reactor. The pH is maintained at the optimal level for the enzyme.[9]

  • Reaction Monitoring and Enzyme Recovery: The reaction progress is monitored by HPLC. Once the maximum yield is achieved, the immobilized enzyme is filtered off for reuse.[9]

  • Purification: Amoxicillin is purified from the filtrate.

Visualization

G cluster_0 Amoxicillin Synthesis Workflow cluster_chem Chemical Route cluster_enz Enzymatic Route C1 6-APA C2 Silylation (Methylene Chloride, TMCS) C1->C2 C3 Silylated 6-APA C2->C3 C4 Acylation (-25°C, Acid Chloride) C3->C4 C5 Protected Amoxicillin C4->C5 C6 Deprotection & Purification C5->C6 C7 Amoxicillin C6->C7 E1 6-APA E2 Enzymatic Acylation (Aqueous Buffer, 25°C, PGA) E1->E2 E3 Amoxicillin E2->E3 E4 Purification E3->E4 E5 Amoxicillin E4->E5

Caption: Comparison of chemical and enzymatic synthesis workflows for Amoxicillin.

Paracetamol (Acetaminophen)

Paracetamol is one of the most widely used over-the-counter analgesics and antipyretics. Traditional synthesis routes often involve hazardous materials, while greener alternatives are being actively researched.

Quantitative Comparison
MetricTraditional Hoechst-Celanese RouteGreen Synthesis from Hydroquinone
Starting Material Phenol (from benzene)Hydroquinone (can be derived from biomass)[12]
Key Steps Nitration of phenol, reduction of p-nitrophenol, acetylationDirect amidation of hydroquinone[13]
Reagents Nitrating agents, reducing agentsAmmonium acetate, acetic acid[13]
Byproducts Formation of ortho-isomers and other side productsFewer byproducts[14]
Reaction Conditions -Elevated temperatures (e.g., 220°C)[15]
Yield -High yield and selectivity (>95%)[13]
Experimental Protocols

Traditional Hoechst-Celanese Route for Paracetamol

This route typically involves the nitration of phenol to form a mixture of ortho- and para-nitrophenol, followed by separation of the para-isomer, reduction to p-aminophenol, and finally acetylation to yield paracetamol.

Green Synthesis of Paracetamol from Hydroquinone

A direct, one-pot synthesis of paracetamol from hydroquinone has been developed.

  • Reaction Setup: Hydroquinone, ammonium acetate, and acetic acid are combined in a reactor.[13][14]

  • Amidation Reaction: The mixture is heated to an elevated temperature (e.g., 220°C) for several hours. The reaction proceeds without the need for a metallic catalyst.[13][15]

  • Purification: After the reaction, paracetamol is isolated and purified. The process has the potential for recycling the solvent and byproducts.[13]

Visualization

G cluster_0 Paracetamol Synthesis Pathways cluster_trad Traditional Route cluster_green Green Route T1 Phenol T2 Nitration T1->T2 T3 p-Nitrophenol T2->T3 T4 Reduction T3->T4 T5 p-Aminophenol T4->T5 T6 Acetylation T5->T6 T7 Paracetamol T6->T7 G1 Hydroquinone G2 Direct Amidation (Ammonium Acetate) G1->G2 G3 Paracetamol G2->G3

Caption: Comparison of traditional and greener synthesis pathways for Paracetamol.

Conclusion

The case studies presented in this guide demonstrate a clear trend towards the development and adoption of greener and more sustainable synthesis methods in the pharmaceutical industry. By focusing on the principles of green chemistry, such as improving atom economy, reducing waste, and utilizing catalytic and enzymatic processes, significant environmental benefits can be achieved without compromising product quality or yield. The quantitative data and detailed methodologies provided herein are intended to serve as a valuable resource for researchers and professionals in the field, encouraging the continued innovation and implementation of environmentally responsible practices in drug development and manufacturing.

References

Safety Operating Guide

Navigating the Disposal of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, addressing the essential safety and logistical considerations to foster a culture of safety and operational excellence.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures for this compound, it is crucial to adhere to the following safety precautions. Although one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, related compounds in the cyclopropanecarboxamide family have been identified as potentially hazardous.[1][2][3] Therefore, a cautious approach is recommended.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[4]

  • Protective Clothing: A laboratory coat must be worn to protect against spills and contamination.[4]

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]

Spill Response:

  • In the event of a spill, prevent the spread of dust.[5]

  • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[6]

  • Avoid generating dust during cleanup.[6]

  • Ensure the spill area is thoroughly cleaned after material collection.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. The following procedure outlines a safe and compliant pathway for disposal.

1. Waste Characterization and Segregation:

  • Consult the Safety Data Sheet (SDS): The primary source of information for hazard classification is the compound-specific SDS. The SDS for this compound from TCI Chemicals indicates it is not a hazardous substance.[1]

  • Adopt a Conservative Approach: Due to conflicting hazard information for similar compounds, it is prudent to handle this chemical as potentially hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[2][3]

  • Do Not Mix Wastes: Do not mix this compound with other chemical wastes unless explicitly approved by your EHS office.[7]

2. Waste Collection and Labeling:

  • Container Selection: Use a container that is compatible with the chemical. The original container is often a suitable choice.[7] The container must be in good condition and have a secure, tight-fitting lid.[7]

  • Labeling: Clearly label the waste container with the full chemical name: "this compound" and the words "Hazardous Waste".[7] Also, include the date of accumulation.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7]

  • This area should be clearly marked, and the waste should be segregated from incompatible materials.

4. Disposal:

  • Contact EHS: The most critical step is to contact your institution's Environmental Health and Safety (EHS) office for guidance on the final disposal pathway.[8] They will provide specific instructions based on local regulations and institutional protocols.

  • Licensed Waste Disposal Company: Disposal should be entrusted to a licensed and qualified hazardous waste disposal company.[1][2]

  • Incineration: For related compounds, incineration in a chemical incinerator with an afterburner and scrubber has been recommended.[2] This may be the required disposal method for this compound as well.

  • Drain Disposal is Prohibited: Under no circumstances should this compound be disposed of down the drain.[9]

Summary of Key Data

ParameterInformationSource
Chemical Name This compound[1]
CAS Number 75885-58-4[10]
Molecular Formula C6H11NO[11]
Hazard Classification (TCI SDS) Not a hazardous substance or mixture[1]
Potential Hazards (Related Compounds) Harmful if swallowed, Causes serious eye irritation, May cause respiratory irritation[2][3]
Recommended Disposal Method Entrust to a licensed waste disposal company; Disposal in accordance with local and national regulations.[1][2]
Prohibited Disposal Method Drain Disposal[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Start: Have this compound for Disposal consult_sds Consult Compound-Specific Safety Data Sheet (SDS) start->consult_sds is_hazardous SDS indicates 'Hazardous'? consult_sds->is_hazardous treat_as_hazardous Treat as Hazardous Waste (Precautionary Principle) is_hazardous->treat_as_hazardous Yes / Uncertain non_hazardous_protocol Follow Non-Hazardous Waste Protocol (Consult EHS for confirmation) is_hazardous->non_hazardous_protocol No collect_waste Collect in a Labeled, Compatible, and Sealed Container treat_as_hazardous->collect_waste non_hazardous_protocol->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Disposal Guidance store_waste->contact_ehs licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Company contact_ehs->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these rigorous safety and disposal protocols, laboratory professionals can ensure the safe handling of this compound, thereby protecting themselves, their colleagues, and the environment, while maintaining the highest standards of regulatory compliance.

References

Essential Safety and Operational Guide for (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to prevent adverse health effects. According to its Safety Data Sheet (SDS), it can cause skin and eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (Nitrile recommended)To prevent skin contact and irritation. Nitrile gloves offer good resistance to a range of chemicals.[3][4][5]
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and dust particles that can cause serious eye irritation.[1][6]
Skin and Body Protection Protective clothing, such as a lab coatTo prevent contamination of personal clothing and skin.[1][3]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or exposure limits may be exceeded, an approved respirator should be worn.To prevent inhalation of dust or aerosols which may cause respiratory irritation.[1][3]

Quantitative Data for Glove Selection (Nitrile):

The following table provides general breakthrough times for nitrile gloves with chemicals of a similar class (amides). It is crucial to note that these are estimates, and for prolonged or direct exposure, specific testing of the gloves against this compound should be conducted.

Chemical ClassGlove ThicknessBreakthrough TimePermeation RateRecommendation
Amides (general)5 mil> 15 minutes (for splash protection)Low to ModerateSuitable for short-term handling and splash protection. Change gloves immediately upon contamination.[4][5]
Organic Solvents5 milVaries (e.g., Acetone: < 1 min)HighNot recommended for use with certain organic solvents. Always check a chemical resistance chart.[5]

Operational Plans: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Experimental Workflow for Safe Handling:

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Consult Safety Data Sheet (SDS) prep2 Don appropriate PPE: - Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat prep1->prep2 prep3 Ensure emergency equipment is accessible: - Eyewash station - Safety shower - Spill kit prep2->prep3 handle1 Work in a well-ventilated area (e.g., chemical fume hood) prep3->handle1 handle2 Weigh and handle the solid chemical carefully to avoid dust formation handle1->handle2 handle3 Avoid contact with skin, eyes, and clothing handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Remove and dispose of gloves properly clean1->clean2 clean3 Wash hands thoroughly with soap and water clean2->clean3

Caption: Workflow for the safe handling of this compound.

Methodology for Key Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Put on all required PPE as specified in the table above.

    • Confirm that the eyewash station, safety shower, and a chemical spill kit are unobstructed and operational.

  • Handling:

    • All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.

    • When weighing or transferring the powder, use techniques that prevent the generation of dust.

    • If any chemical comes into contact with your gloves, remove them immediately, wash your hands, and put on a new pair.

  • Post-Handling & Cleanup:

    • Wipe down the work area with an appropriate decontaminating solution.

    • Carefully remove your lab coat and gloves, disposing of the gloves in the designated waste container.

    • Always wash your hands thoroughly with soap and water after handling any chemical.

Emergency and Disposal Plans

Preparedness for emergencies and a clear disposal plan are critical components of laboratory safety.

Emergency Response Protocol:

Emergency Response Protocol for Chemical Exposure or Spill cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Emergency Event skin_contact Skin Contact: Rinse with plenty of water for 15 mins. Remove contaminated clothing. start->skin_contact Exposure eye_contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. start->eye_contact Exposure inhalation Inhalation: Move to fresh air. start->inhalation Exposure spill_alert Alert others in the area start->spill_alert Spill seek_medical Seek immediate medical attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical spill_ppe Don appropriate PPE spill_alert->spill_ppe spill_contain Contain the spill with absorbent material spill_ppe->spill_contain spill_clean Carefully sweep up the solid material spill_contain->spill_clean spill_dispose Place in a sealed container for disposal spill_clean->spill_dispose

Caption: Decision tree for responding to emergencies involving this compound.

Disposal Plan:

This compound is not classified as a hazardous substance under certain regulations.[7] However, all chemical waste should be disposed of responsibly.

  • Solid Waste:

    • Collect all waste solid material, including contaminated absorbents from spills, in a clearly labeled, sealed container.

    • Dispose of the container through your institution's chemical waste program. While some non-hazardous solids may be suitable for landfill disposal, they should not be placed in regular laboratory trash.[8][9]

  • Contaminated PPE:

    • Disposable items such as gloves should be placed in a designated waste container immediately after use.

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, deface the label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines, as local regulations may vary.[10][11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide
Reactant of Route 2
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.